molecular formula C23H22ClN3O2 B608718 LY2795050 CAS No. 1346133-08-1

LY2795050

Número de catálogo: B608718
Número CAS: 1346133-08-1
Peso molecular: 407.9 g/mol
Clave InChI: LOOCZNLSXJHWTG-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY2795050 is a potent, selective kappa opioid receptor (KOR) antagonist radioligand central to advancing research in neuropsychiatry and addiction. It was developed as the first successful KOR antagonist tracer for Positron Emission Tomography (PET) imaging, enabling the in vivo quantification and visualization of KOR distribution in the brain . Its high binding affinity (Ki = 0.72 nM for human KOR) and selectivity over mu and delta opioid receptors (35.8- and 212.5-fold, respectively) make it an exceptionally specific tool for probing the kappa opioid system without the dysphoric effects associated with agonist tracers . In research applications, [11C]this compound is used to study the role of KOR in a wide array of neurological and psychiatric conditions, including addiction, major depression, anxiety disorders, and chronic stress . Its utility extends to measuring dose-dependent receptor occupancy of novel KOR-targeting therapeutic drugs, thereby accelerating central nervous system (CNS) drug development . Kinetic modeling studies in humans have confirmed that its distribution volume matches the known regional KOR densities in the brain, validating its use for generating reliable binding parameters . Furthermore, in vivo studies with the unlabeled compound have demonstrated its rapid-onset anti-stress effects, such as reducing immobility in behavioral despair paradigms, highlighting the therapeutic potential of KOR antagonism and providing a translatable tool for preclinical research . The synthesis of [11C]this compound for preclinical and clinical use has been optimized via copper-mediated radiochemistry, facilitating its production for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOCZNLSXJHWTG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346133-08-1
Record name LY-2795050
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2795050
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

LY2795050: A Technical Guide to its Mechanism of Action as a Selective Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and substance use disorders.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the KOR, thereby blocking the binding of the endogenous agonist, dynorphin. The KOR is primarily coupled to the inhibitory G protein, Gi/o.[1] Agonist binding to the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of N-type calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[3][4] By antagonizing the KOR, this compound prevents these downstream signaling events, thereby mitigating the physiological and behavioral effects associated with KOR activation, such as dysphoria and negative affect.[5]

Quantitative Data Summary

The binding affinity and selectivity of this compound for the human kappa-opioid receptor have been extensively characterized. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Binding Affinity of this compound for Human Opioid Receptors

ReceptorKi (nM)
Kappa (KOR)0.72[6][7]
Mu (MOR)25.8[7]
Delta (DOR)153[7]

Table 2: In Vitro Functional Antagonist Activity of this compound

ReceptorKb (nM)
Kappa (KOR)0.63[6][7]
Mu (MOR)6.8[7]
Delta (DOR)83.3[7]

Signaling Pathways

The following diagrams illustrate the signaling pathway of the kappa-opioid receptor and the mechanism of action of this compound.

G cluster_membrane Cell Membrane KOR KOR Gi_o Gαi/o KOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel N-type Ca²⁺ Channel Gi_o->Ca_channel Inhibits G_beta_gamma Gβγ K_channel GIRK K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Blocks K_ion_out K⁺ Efflux K_channel->K_ion_out Promotes Dynorphin Dynorphin Dynorphin->KOR Binds & Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., altered gene expression, neurotransmitter release) cAMP->Downstream Modulates Ca_ion_in->Downstream Modulates K_ion_out->Downstream Modulates

Figure 1: Kappa-Opioid Receptor Agonist Signaling Pathway

G cluster_membrane Cell Membrane KOR KOR Gi_o Gαi/o G_beta_gamma Gβγ AC Adenylyl Cyclase Ca_channel N-type Ca²⁺ Channel K_channel GIRK K⁺ Channel This compound This compound This compound->KOR Binds & Blocks Dynorphin Dynorphin Blocked X Dynorphin->Blocked Blocked->KOR

Figure 2: this compound Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Radioligand Competition Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human opioid receptors.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human KOR, MOR, or DOR are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A radiolabeled opioid ligand (e.g., [3H]diprenorphine) is used at a concentration near its Kd.

  • Competition: Increasing concentrations of unlabeled this compound are incubated with the cell membranes and the radioligand.

  • Incubation: The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[8]

Ex Vivo Rodent Microdosing Studies

Objective: To assess the in vivo target engagement and brain penetration of this compound.[1]

Protocol:

  • Animal Models: Male Sprague-Dawley rats and both wild-type and KOR knockout mice are used.[1][9]

  • Drug Administration: A microdose of unlabeled this compound (e.g., 3 µg/kg) is administered intravenously.[1]

  • Tissue Collection: At various time points post-injection, animals are euthanized, and brains are rapidly excised.[9]

  • Brain Dissection: Specific brain regions of interest (e.g., striatum, cerebellum) are dissected.[9]

  • Sample Preparation: Brain tissue is homogenized in a suitable solvent (e.g., acetonitrile with 0.1% formic acid).[9]

  • Quantification: The concentration of this compound in the brain homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Brain-to-plasma concentration ratios and regional brain distribution are calculated to assess brain penetration and target engagement.[1]

In Vivo PET Imaging in Non-Human Primates

Objective: To visualize and quantify the in vivo binding of [11C]this compound to KOR in the brain.[1]

Protocol:

  • Radiotracer Synthesis: [11C]this compound is synthesized with high radiochemical purity.[1][10]

  • Animal Subjects: Rhesus monkeys are anesthetized and positioned in a PET scanner.[1]

  • Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.[1]

  • PET Scan: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes).[1]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.[1]

  • Blocking Studies: To confirm specificity, scans are repeated after pretreatment with a non-radioactive KOR antagonist (e.g., LY2456302) or a non-selective opioid antagonist (e.g., naloxone).[1]

  • Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions.

  • Kinetic Modeling: The distribution volume (VT) and binding potential (BPND) are calculated using appropriate kinetic models (e.g., two-tissue compartment model) to quantify KOR availability.[11]

G cluster_invitro In Vitro cluster_exvivo Ex Vivo cluster_invivo In Vivo Binding_Assay Radioligand Binding Assay Functional_Assay Functional Assay (e.g., GTPγS) Binding_Assay->Functional_Assay Provides Affinity Data For Rodent_Microdosing Rodent Microdosing Binding_Assay->Rodent_Microdosing Informs Dose Selection Functional_Assay->Rodent_Microdosing Conclusion Characterization of This compound as a Selective KOR Antagonist Functional_Assay->Conclusion LC_MS_MS LC-MS/MS Analysis Rodent_Microdosing->LC_MS_MS Tissue Samples For NHP_PET Non-Human Primate PET Imaging Rodent_Microdosing->NHP_PET Confirms Target Engagement For LC_MS_MS->Conclusion Kinetic_Modeling Kinetic Modeling NHP_PET->Kinetic_Modeling Data For Kinetic_Modeling->Conclusion

Figure 3: Experimental Workflow for this compound Characterization

References

LY2795050: A Technical Guide to a Selective Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key player in the modulation of mood, stress, and reward pathways in the central nervous system.[1][2][3] Dysregulation of the KOR system, and its endogenous ligand dynorphin, has been implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][4] As such, KOR antagonists like this compound represent a promising therapeutic strategy for these conditions.[2][5][6] This technical guide provides a comprehensive overview of the core functional aspects of this compound, including its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the KOR, a G-protein coupled receptor (GPCR).[7][8] In its resting state, the KOR is coupled to inhibitory G-proteins (Gαi/o).[1][9] Upon activation by an agonist, such as the endogenous peptide dynorphin, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels).[1][9][10] This signaling cascade ultimately leads to a decrease in neuronal excitability.

This compound exerts its effect by binding to the KOR and preventing the binding of endogenous or exogenous agonists, thereby blocking the initiation of this downstream signaling cascade.[7][8] By antagonizing the KOR, this compound can mitigate the dysphoric and pro-depressive states associated with elevated dynorphin levels, which are often observed under conditions of stress and drug withdrawal.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and in vivo receptor occupancy.

Table 1: In Vitro Binding Affinity and Selectivity of this compound [7][11][12][13][14]

ReceptorBinding Affinity (Ki, nM)Selectivity vs. KOR
Kappa (κ) Opioid Receptor (KOR)0.72-
Mu (μ) Opioid Receptor (MOR)25.8~36-fold
Delta (δ) Opioid Receptor (DOR)>150>200-fold

Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkeys [11][12][13]

ReceptorED50 (µg/kg)In Vivo Selectivity (MOR:KOR)
Kappa (κ) Opioid Receptor (KOR)15.67.6
Mu (μ) Opioid Receptor (MOR)119

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the molecular interactions and methodologies involved in the study of this compound.

KOR_Signaling_Pathway Kappa-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates This compound This compound (Antagonist) This compound->KOR Binds & Blocks ATP ATP ATP->AC Neuronal_Inhibition Decreased Neuronal Excitability cAMP->Neuronal_Inhibition Leads to Ca_ion->Neuronal_Inhibition Contributes to K_ion->Neuronal_Inhibition Contributes to

Caption: Canonical G-protein-dependent signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.

Radioligand_Binding_Assay Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Cell_Membranes Cell Membranes expressing KOR Incubation Incubate mixture at controlled temperature Cell_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Diprenorphine) Radioligand->Incubation LY2795050_unlabeled Unlabeled this compound (Varying Concentrations) LY2795050_unlabeled->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis to determine IC50 and Ki values Scintillation->Analysis

Caption: A typical experimental workflow for a radioligand competition binding assay used to determine the binding affinity of this compound.

Therapeutic_Rationale Therapeutic Rationale for KOR Antagonism Stress Stress / Drug Withdrawal Dynorphin Increased Dynorphin Release Stress->Dynorphin KOR_Activation KOR Activation Dynorphin->KOR_Activation Dysphoria Dysphoria / Anhedonia KOR_Activation->Dysphoria Therapeutic_Effect Potential Therapeutic Effect KOR_Activation->Therapeutic_Effect Depression Depressive & Anxiety-like States Dysphoria->Depression Depression->Therapeutic_Effect Ameliorated by This compound This compound This compound->KOR_Activation Blocks

Caption: Logical diagram illustrating the therapeutic rationale for using a KOR antagonist like this compound in stress-related disorders.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies.

Radioligand Competition Binding Assay

This assay is employed to determine the in vitro binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.[7][14][15]

  • Materials:

    • Cell membranes from cell lines stably expressing cloned human kappa, mu, or delta opioid receptors.

    • Radiolabeled ligand (e.g., [3H]diprenorphine, a non-selective opioid antagonist).

    • Unlabeled this compound at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-selective opioid antagonist like naltrexone).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.

    • A parallel set of incubations is performed in the presence of a high concentration of a non-selective antagonist to determine non-specific binding.

    • The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)

PET imaging with a radiolabeled tracer, such as [11C]this compound, allows for the in vivo quantification of KOR occupancy by unlabeled this compound.[8][11][12][13][16][17]

  • Subjects:

    • Non-human primates (e.g., rhesus monkeys) or human subjects.[8][11][14]

  • Materials:

    • Radiotracer: [11C]this compound.

    • Unlabeled this compound for blocking studies.

    • PET scanner.

    • Arterial line for blood sampling to measure the arterial input function.

  • Procedure:

    • A baseline PET scan is performed following the intravenous injection of [11C]this compound to determine the baseline receptor availability.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma over time.

    • For blocking studies, subjects are pre-treated with varying doses of unlabeled this compound prior to the injection of [11C]this compound.

    • PET scans are acquired, and arterial blood sampling is repeated.

  • Data Analysis:

    • Kinetic modeling is applied to the PET data and the arterial input function to calculate regional binding potential (BPND) or distribution volume (VT).

    • The reduction in BPND or VT after administration of unlabeled this compound is used to calculate receptor occupancy at different doses.

    • The dose of this compound that produces 50% receptor occupancy (ED50) is determined by fitting the occupancy data to a saturation binding model.

Behavioral Assays in Animal Models

Behavioral assays in rodents are used to assess the functional antagonist activity of this compound in vivo.

  • U50,488-Induced Locomotor Depression: [18][19]

    • Rationale: The KOR agonist U50,488 produces a dose-dependent decrease in locomotor activity. An effective KOR antagonist will block this effect.

    • Procedure:

      • Mice or rats are pre-treated with this compound or vehicle.

      • After a specific pre-treatment time, the animals are administered U50,488.

      • Locomotor activity is then measured in an open field or activity chamber for a defined period.

    • Endpoint: A prevention of the U50,488-induced reduction in distance traveled or other locomotor parameters indicates KOR antagonist activity.

  • Forced Swim Test (FST): [4][20]

    • Rationale: This is a common screening test for antidepressant-like activity. Increased immobility time is interpreted as a behavioral despair-like state.

    • Procedure:

      • Mice or rats are administered this compound or vehicle.

      • The animals are placed in a cylinder of water from which they cannot escape.

      • The duration of immobility is recorded over a set period.

    • Endpoint: A significant decrease in immobility time suggests an antidepressant-like effect.

Conclusion

This compound is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a promising preclinical profile. The data summarized in this guide highlight its high affinity and selectivity for the KOR, and its ability to effectively block KOR-mediated effects in vivo. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and other KOR antagonists in the treatment of neuropsychiatric disorders. The continued exploration of this compound and the broader class of KOR antagonists holds significant promise for the development of novel and effective treatments for conditions such as depression, anxiety, and addiction.

References

The Selective Kappa-Opioid Receptor Antagonist LY2795050: A Technical Overview of its Binding Affinity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and addiction. This document provides a comprehensive technical guide to the binding affinity and functional characteristics of this compound at the KOR. Detailed methodologies for key experimental assays are presented, alongside a quantitative summary of its binding and antagonist potencies. Furthermore, signaling pathways associated with KOR activation and antagonism are illustrated to provide a clear mechanistic context.

Quantitative Binding Affinity and Antagonist Potency

The binding affinity of this compound for the kappa-opioid receptor has been determined through radioligand competition binding assays. These studies demonstrate that this compound exhibits a high affinity for the human KOR. The antagonist potency has been quantified in functional assays, confirming its ability to block KOR-mediated signaling.

Table 1: Binding Affinity (Ki) and Antagonist Potency (Kb) of this compound for Human Opioid Receptors

ReceptorKi (nM)Kb (nM)Selectivity (over KOR)
Kappa (KOR)0.72[1][2][3][4]0.63[1][4]-
Mu (MOR)25.8[2]6.8[2]~36-fold
Delta (DOR)153[2]83.3[2]~212-fold

Data derived from studies using cloned human opioid receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.

  • Radioligand: [³H]U-69,593, a selective KOR agonist.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Incubation: In a final volume of 1 mL of assay buffer, incubate cell membranes (approximately 20 µg of protein) with a fixed concentration of [³H]U-69,593 (e.g., 0.4 nM) and varying concentrations of this compound.[5]

  • Equilibrium: Incubate the mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes KOR-expressing Cell Membranes Incubation Incubate at 25°C for 60 min Membranes->Incubation Radioligand [³H]U-69,593 Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. To determine the antagonist properties of this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing the human KOR.

  • Agonist: A KOR agonist such as U-50,488.

  • Antagonist: this compound.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Counter.

Procedure:

  • Pre-incubation: Incubate cell membranes (approximately 15 µg) with varying concentrations of this compound in the assay buffer.

  • Agonist Stimulation: Add a fixed concentration of the KOR agonist (e.g., U-50,488) to stimulate the receptor.

  • [³⁵S]GTPγS Binding: Add 0.05 nM [³⁵S]GTPγS and 10 µM GDP to the mixture and incubate for 60 minutes at 25°C.[5]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding. The antagonist potency (Kb) can be calculated from the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes KOR-expressing Cell Membranes Preincubation Pre-incubate Membranes with this compound Membranes->Preincubation This compound This compound (Varying Concentrations) This compound->Preincubation Agonist KOR Agonist (e.g., U-50,488) Stimulation Add Agonist Agonist->Stimulation GTPgS [³⁵S]GTPγS & GDP Binding Add [³⁵S]GTPγS & GDP Incubate at 25°C for 60 min GTPgS->Binding Preincubation->Stimulation Stimulation->Binding Filtration Rapid Filtration Binding->Filtration Counting Scintillation Counting Filtration->Counting Inhibition Determine Inhibition of Agonist-stimulated Binding Counting->Inhibition Kb Calculate Kb Inhibition->Kb

[³⁵S]GTPγS Binding Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway. The antagonist effect of this compound is determined by its ability to block agonist-induced β-arrestin recruitment. A common method is the PathHunter assay, which utilizes enzyme fragment complementation.

Materials:

  • Cells: A cell line (e.g., U2OS or CHO) engineered to co-express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Agonist: A KOR agonist.

  • Antagonist: this compound.

  • Substrate: A chemiluminescent substrate for the complemented enzyme.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a microplate and incubate overnight.

  • Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Add a fixed concentration of the KOR agonist to induce receptor activation and subsequent β-arrestin recruitment.

  • Enzyme Complementation: The proximity of the KOR and β-arrestin upon recruitment allows the two enzyme fragments to complement, forming an active enzyme.

  • Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.

  • Data Analysis: Quantify the inhibitory effect of this compound on the agonist-induced luminescent signal to determine its antagonist potency.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Engineered Cells expressing KOR-ProLink & β-arrestin-EA Plating Plate Cells Cells->Plating This compound This compound (Varying Concentrations) Incubation Incubate with this compound This compound->Incubation Agonist KOR Agonist Stimulation Add Agonist Agonist->Stimulation Plating->Incubation Incubation->Stimulation Detection Add Substrate & Measure Luminescence Stimulation->Detection Inhibition Determine Inhibition of Agonist-induced Signal Detection->Inhibition

β-Arrestin Recruitment Assay Workflow.

Signaling Pathways

This compound, as a KOR antagonist, functions by blocking the downstream signaling cascades typically initiated by agonist binding to the receptor. These pathways primarily involve G protein-dependent and β-arrestin-dependent mechanisms.

G Protein-Dependent Signaling

Upon agonist activation, the KOR couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. This compound prevents this cascade by occupying the receptor and preventing the conformational change required for G protein activation.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmission ↓ Neurotransmitter Release Ca_channel->Neurotransmission Agonist Agonist Agonist->KOR Activates This compound This compound This compound->KOR Blocks G cluster_membrane Plasma Membrane cluster_intracellular Intracellular KOR KOR GRK GRK KOR->GRK Recruits KOR_P Phosphorylated KOR GRK->KOR_P Phosphorylates Agonist Agonist Agonist->KOR Activates This compound This compound This compound->KOR Blocks Beta_arrestin β-Arrestin KOR_P->Beta_arrestin Recruits Internalization Receptor Internalization Beta_arrestin->Internalization MAPK MAPK Signaling Beta_arrestin->MAPK

References

LY2795050: A Technical Guide to its Selectivity for Kappa vs. Mu Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2795050, a selective kappa opioid receptor (KOR) antagonist. The document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of this compound

This compound demonstrates a high affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors. The following tables summarize the in vitro binding affinities and functional antagonist potencies, as well as the in vivo selectivity profile.

Table 1: In Vitro Binding Affinity and Functional Antagonist Potency of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Antagonist Potency (Kb, nM)
Kappa Opioid Receptor (KOR)0.72[1][2][3][4]0.63[3][4]
Mu Opioid Receptor (MOR)25.8[2][3][4]6.8[3][4]
Delta Opioid Receptor (DOR)153[2][3][4]83.3[3][4]

Table 2: In Vitro and In Vivo Selectivity of this compound for KOR vs. MOR

Selectivity MeasurementValue
In Vitro KOR/MOR Binding Selectivity (Ki MOR / Ki KOR)~36-fold[2][5]
In Vivo KOR/MOR Selectivity (ED50 MOR / ED50 KOR)7.6-fold[5]

Experimental Protocols

The characterization of this compound's selectivity for opioid receptors involves several key in vitro and in vivo experiments. The methodologies described below are based on standard practices in opioid receptor pharmacology and information from studies involving this compound.

Radioligand Competition Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for the different opioid receptor subtypes. The general workflow for this assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing cloned human opioid receptors) Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]diprenorphine) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50_Determination IC50 Determination (concentration of this compound that inhibits 50% of radioligand binding) Scintillation->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation (to calculate Ki from IC50) IC50_Determination->Cheng_Prusoff

Workflow for Radioligand Competition Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human mu, delta, or kappa opioid receptor.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a non-selective opioid radioligand (e.g., [³H]diprenorphine) and varying concentrations of this compound. The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Non-specific Binding: To determine non-specific binding, a high concentration of a non-labeled opioid ligand, such as naltrexone, is added to a set of wells.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Functional Assays

This functional assay is used to determine the antagonist potency (Kb) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing opioid receptors) Preincubation Pre-incubation of Membranes with this compound Membrane_Prep->Preincubation Reagent_Prep Reagent Preparation ([35S]GTPγS, GDP, Agonist) Stimulation Stimulation with Agonist and [35S]GTPγS Reagent_Prep->Stimulation Antagonist_Prep This compound Serial Dilution Antagonist_Prep->Preincubation Preincubation->Stimulation Filtration Rapid Filtration Stimulation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Determination IC50 Determination (concentration of this compound that inhibits 50% of agonist stimulation) Scintillation->IC50_Determination Schild_Analysis Schild Analysis (to determine Kb) IC50_Determination->Schild_Analysis

Workflow for [³⁵S]GTPγS Functional Assay.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assays, membranes are prepared from cells expressing the opioid receptor of interest.

  • Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Incubation: Cell membranes are pre-incubated with various concentrations of this compound. Following the pre-incubation, a fixed concentration of a standard agonist for the specific receptor (e.g., U50,488 for KOR) and [³⁵S]GTPγS are added. The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Basal and Non-specific Binding: Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The antagonist potency (Kb) is then calculated using the Schild equation by performing the assay with multiple concentrations of the agonist in the presence of different concentrations of this compound.

Signaling Pathways of Kappa and Mu Opioid Receptors

Both kappa and mu opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to various cellular effects. This compound, as an antagonist, blocks these downstream effects at the KOR.

G cluster_KOR Kappa Opioid Receptor (KOR) Signaling cluster_MOR Mu Opioid Receptor (MOR) Signaling KOR KOR Gi_KOR Gi/o KOR->Gi_KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks AC_KOR Adenylyl Cyclase Gi_KOR->AC_KOR Inhibits K_channel_KOR ↑ K+ Channel Activity Gi_KOR->K_channel_KOR Ca_channel_KOR ↓ Ca2+ Channel Activity Gi_KOR->Ca_channel_KOR cAMP_KOR ↓ cAMP AC_KOR->cAMP_KOR MOR MOR Gi_MOR Gi/o MOR->Gi_MOR Activates AC_MOR Adenylyl Cyclase Gi_MOR->AC_MOR Inhibits K_channel_MOR ↑ K+ Channel Activity Gi_MOR->K_channel_MOR Ca_channel_MOR ↓ Ca2+ Channel Activity Gi_MOR->Ca_channel_MOR cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR

Opioid Receptor Signaling Pathways.

References

In Vitro Characterization of LY2795050: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of LY2795050, a selective antagonist of the kappa-opioid receptor (KOR). The following sections detail its binding affinity, functional antagonism, and the experimental methodologies used for its evaluation.

Core Data Presentation

The in vitro properties of this compound have been quantified through various binding and functional assays. The data presented below summarizes its high affinity and selectivity for the human kappa-opioid receptor.

Table 1: In Vitro Binding Affinity of this compound at Cloned Human Opioid Receptors

ReceptorKᵢ (nM)RadioligandCell LineReference
Kappa (KOR)0.72[³H]DiprenorphineCloned human KOR[1][2]
Mu (MOR)25.8[³H]DiprenorphineCloned human MOR[3][4]
Delta (DOR)153[³H]DiprenorphineCloned human DOR[3]

Table 2: In Vitro Functional Antagonist Potency of this compound

ReceptorKₑ (nM) / Kₐ (nM)Assay TypeAgonistReference
Kappa (KOR)0.63Functional AntagonismU-69,593[3]
Mu (MOR)6.8Functional AntagonismDAMGO[3]
Delta (DOR)83.3Functional AntagonismSNC80[3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited for the characterization of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

  • Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]Diprenorphine (a non-selective opioid antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM U-69,593 or naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: CHO-hKOR cell membranes are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (final concentration ~0.5-1.0 nM), and cell membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled ligand, and cell membrane suspension.

    • Compound Competition: Varying concentrations of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to modulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist. As an antagonist, this compound is evaluated for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell Membranes: Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A known KOR agonist (e.g., U-69,593).

  • Test Compound: this compound.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS (10 µM).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:

    • Cell membranes (approximately 15 µg of protein).

    • Assay buffer containing GDP (10 µM).

    • A fixed concentration of the KOR agonist (e.g., EC₅₀ concentration of U-69,593).

    • Varying concentrations of this compound.

    • For basal binding, no agonist or antagonist is added.

    • For agonist-stimulated binding, only the agonist is added.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.05 nM to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Filtration and Washing: Terminate the incubation by rapid filtration through GF/C filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for this compound.

    • Calculate the antagonist dissociation constant (Kₑ) using the Schild equation: Kₑ = [Antagonist] / (Dose Ratio - 1), where the dose ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist KOR Agonist (e.g., Dynorphin) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Activates This compound This compound This compound->KOR Blocks G_protein Gαi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK Pathway (p38, JNK, ERK) beta_arrestin->MAPK Activates

Canonical KOR signaling and antagonism by this compound.
Experimental Workflow: Radioligand Competition Binding Assay

The diagram below outlines the key steps in the radioligand competition binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare CHO-hKOR Cell Membranes Assay_Setup Set up 96-well plate: Total, Non-specific, & Competition wells Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, This compound dilutions, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate at 25°C for 60 minutes Assay_Setup->Incubation Filtration Rapid Filtration through GF/C filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting to measure CPM Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Non-linear regression to determine IC₅₀ and Kᵢ Calculation->Analysis

Workflow for the radioligand competition binding assay.
Logical Relationship: Determination of Antagonist Potency (Kₑ)

The following diagram illustrates the logical flow for determining the antagonist potency (Kₑ) of this compound using a functional assay.

Antagonist_Potency_Logic Start Start: Determine Kₑ Agonist_EC50 Determine EC₅₀ of KOR agonist (e.g., U-69,593) in a functional assay (e.g., GTPγS binding) Start->Agonist_EC50 Agonist_EC50_Presence Determine EC₅₀ of the same agonist in the presence of a fixed concentration of this compound Start->Agonist_EC50_Presence Dose_Ratio Calculate Dose Ratio: (Agonist EC₅₀ with this compound) / (Agonist EC₅₀ alone) Agonist_EC50->Dose_Ratio Agonist_EC50_Presence->Dose_Ratio Schild_Equation Apply Schild Equation: Kₑ = [this compound] / (Dose Ratio - 1) Dose_Ratio->Schild_Equation End Result: Kₑ value for this compound Schild_Equation->End

Logical flow for determining antagonist potency (Kₑ).

References

preclinical studies of LY2795050 in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Evaluation of LY2795050 in Rodent Models

Introduction

This compound is a selective, short-acting antagonist of the kappa-opioid receptor (KOR).[1] The KOR system, along with its endogenous ligand dynorphin, is implicated in the pathophysiology of stress, depression, anxiety, and substance abuse disorders.[2][3][4] Antagonism of the KOR is therefore a promising therapeutic strategy for central nervous system dysfunctions.[1] This technical guide provides a comprehensive overview of the , focusing on its binding characteristics, pharmacokinetic profile, and behavioral effects. Detailed experimental protocols and data are presented to support researchers and professionals in the field of drug development.

Mechanism of Action: KOR Antagonism

This compound exerts its effects by competitively blocking the kappa-opioid receptor, thereby preventing the binding of endogenous agonists like dynorphin. KOR activation, particularly in brain regions associated with reward and mood, leads to aversive and depressant-like states, partly by suppressing dopamine and serotonin release.[5] By antagonizing KOR, this compound disinhibits these neurotransmitter systems, which is hypothesized to underlie its anti-stress and antidepressant-like effects.

KOR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Dynorphin Dynorphin KOR KOR Dynorphin->KOR Activates Gi_Go Gi/o Protein KOR->Gi_Go Activates This compound This compound This compound->KOR Blocks AC Adenylyl Cyclase Gi_Go->AC Ca_ion ↓ Ca²⁺ Influx Gi_Go->Ca_ion K_ion ↑ K⁺ Efflux Gi_Go->K_ion cAMP ↓ cAMP AC->cAMP Vesicle Dopamine/ Serotonin Vesicle Release ↓ Neurotransmitter Release Vesicle->Release

Caption: KOR antagonism by this compound blocks dynorphin-mediated signaling.

Quantitative Data Summary

The following tables summarize the binding affinity, antagonist potency, and in vivo behavioral effects of this compound observed in preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency

This table presents the binding affinity (Ki) and antagonist potency (Kb) of this compound for cloned human opioid receptors. Lower values indicate higher affinity and potency.

ReceptorBinding Affinity (Ki, nM)Antagonist Potency (Kb, nM)Selectivity (KOR vs. MOR/DOR)
Kappa (KOR) 0.72[1][3][6][7]0.63[6][7][8]-
Mu (MOR) 25.8[6][7][9]6.8[6][7][8]>35-fold over MOR[3][10]
Delta (DOR) 153[6][7]83.3[6][7][8]>212-fold over DOR[10]
Table 2: In Vivo Efficacy in Rodent Behavioral Models

This table details the doses and outcomes of this compound in behavioral paradigms using C57BL/6J mice.

Behavioral AssayAnimal ModelThis compound Dose (i.p.)Pretreatment TimeKey Finding
KOR Agonist-Induced Locomotor Depression Male Mice0.32 mg/kg15 minPrevented locomotor depressant effects of KOR agonist U50,488.[6][8]
Male Mice0.32 mg/kg3 or 24 hrsIneffective, indicating a short duration of action (<3 h).[6]
Male Mice0.032 mg/kg15 minInactive, demonstrating dose-dependence.[6]
Open Space Swim (OSS) Stress Paradigm Male Mice0.32 mg/kg1 minDecreased immobility.[6]
Male & Female Mice0.32 mg/kg15 minDecreased immobility in both sexes.[6]
Male & Female Mice0.032 mg/kg15 minInactive in the OSS assay.[6]

Experimental Protocols

Detailed methodologies for key preclinical evaluations of this compound are provided below.

In Vitro Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Objective: To measure the ability of this compound to displace a radiolabeled ligand from cloned human kappa, mu, and delta opioid receptors.

  • Materials:

    • Cloned human opioid receptor membranes (KOR, MOR, DOR).

    • Radioligand (e.g., ³H-diprenorphine).[10]

    • This compound at various concentrations.

    • Naltrexone (for defining non-specific binding).[10]

    • Incubation buffer, filter mats, scintillation fluid.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • A parallel set of tubes containing the radioligand and a high concentration of naltrexone is used to determine non-specific binding.

    • Following incubation to equilibrium, the mixture is rapidly filtered to separate bound from free radioligand.

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Ex Vivo Brain Tissue Distribution in Rodents

This protocol assesses the brain uptake and regional distribution of this compound.

Ex_Vivo_Workflow cluster_animal Animal Phase cluster_dissection Tissue Processing cluster_analysis Analytical Phase A1 Administer this compound (1 mg/kg, i.v. tail vein) to Sprague-Dawley Rats A2 Sacrifice rats at specified time points (10, 20, 40, 60 min) A1->A2 B1 Rapidly dissect brain regions (Striatum, Cerebellum) A2->B1 B2 Weigh tissue and cool on ice B1->B2 B3 Homogenize in acetonitrile with 0.1% formic acid B2->B3 C1 Centrifuge homogenate B3->C1 C2 Analyze supernatant via LC/MS/MS C1->C2 C3 Quantify this compound concentration against standard curve C2->C3

Caption: Workflow for ex vivo rodent biodistribution studies.

  • Objective: To quantify the concentration of this compound in different brain regions over time.

  • Animal Model: Male Sprague-Dawley rats (230-280g) or wild-type and KOR knockout mice.[2][3][4][11]

  • Procedure:

    • This compound is dissolved in saline and administered via the lateral tail vein (e.g., 1 mg/kg).[11]

    • Groups of animals are sacrificed at various time points post-injection (e.g., 10, 20, 40, 60 minutes).[11]

    • The brain is rapidly removed, and specific regions like the striatum (high KOR density) and cerebellum (low KOR density) are dissected and weighed.[11]

    • Tissue samples are homogenized in four volumes (w/v) of acetonitrile containing 0.1% formic acid.[11]

    • The homogenate is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[2][3][11]

    • This compound is detected by monitoring the precursor-to-product ion transition (m/z 408.3 to 259.9).[11]

    • Concentrations are determined by comparing against a standard curve prepared from brain tissue of untreated rats.[11]

  • Results: These studies showed that this compound has rapid brain uptake followed by a relatively fast washout.[11] It also showed differential distribution, with higher concentrations in the KOR-rich striatum compared to the cerebellum.[11]

KOR Agonist-Induced Locomotor Depression

This protocol evaluates the ability of this compound to block the behavioral effects of a KOR agonist.

Locomotor_Workflow T0 Acclimatize C57BL/6J mice to testing room T1 Pre-treat with this compound (e.g., 0.32 mg/kg, i.p.) or Vehicle T0->T1 T2 Wait for specified pretreatment time (e.g., 15 min) T1->T2 T3 Administer KOR Agonist U50,488 (10 mg/kg, i.p.) T2->T3 T4 Immediately place mouse in photocell activity cage T3->T4 T5 Record locomotor activity (beam breaks) for 90 min T4->T5 T6 Analyze data using 2-way ANOVA T5->T6

Caption: Experimental workflow for the locomotor depression assay.

  • Objective: To assess the in vivo KOR antagonist activity of this compound.

  • Animal Model: Adult male and female C57BL/6J mice.[6][7]

  • Apparatus: Rectangular transparent plastic cages equipped with perpendicular photocell beams to detect movement (beam breaks).[8]

  • Procedure:

    • Mice are divided into groups (e.g., Vehicle + Vehicle, Vehicle + U50,488, this compound + U50,488).

    • Mice are pretreated with this compound or vehicle via intraperitoneal (i.p.) injection.[6]

    • After the specified pretreatment time (e.g., 15 min, 3 h, 24 h), mice are injected with the KOR agonist U50,488 (10 mg/kg) or vehicle.[6]

    • Immediately following the second injection, each mouse is placed individually into a locomotor activity cage.[8]

    • Horizontal locomotor activity (number of beam breaks) is recorded for a set duration (e.g., 90 minutes).[8]

    • Data are analyzed to determine if pretreatment with this compound prevents the locomotor depression typically caused by U50,488.

Conclusion

Preclinical studies in rodent models have established this compound as a potent and selective KOR antagonist with a rapid onset and short duration of action.[6] In vitro assays confirm its high affinity for the KOR with significant selectivity over MOR and DOR.[3][6][7] In vivo studies in rats demonstrate that the compound readily enters the brain and distributes to KOR-rich regions.[11] Behavioral studies in mice show that this compound effectively and dose-dependently blocks the effects of a KOR agonist and exhibits anti-stress effects in the open space swim paradigm.[6] Collectively, these findings validate the mechanism of action and provide a strong rationale for the clinical development of this compound for neuropsychiatric disorders. The detailed data and protocols presented herein serve as a valuable resource for researchers continuing to investigate this and similar compounds.

References

The Selective Kappa Opioid Receptor Antagonist LY2795050: A Technical Overview of its Interaction with the Dynorphin/KOR System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynorphin/kappa opioid receptor (KOR) system is a critical modulator of mood, stress, and reward pathways in the central nervous system.[1][2][3] Dysregulation of this system has been implicated in a range of psychiatric and neurological disorders, including depression, anxiety, and substance use disorders.[2][4][5] LY2795050 has emerged as a potent and selective antagonist of the KOR, offering a valuable pharmacological tool for investigating the therapeutic potential of KOR antagonism.[6][7] This technical guide provides an in-depth analysis of this compound's effects on the dynorphin/KOR system, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Properties of this compound

This compound, chemically identified as (3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide)), is a short-acting, selective KOR antagonist.[6][7][8] Its high affinity and selectivity for the KOR over other opioid receptors make it a precise tool for studying the physiological and behavioral consequences of KOR blockade.[9][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound at Human Opioid Receptors [7][11]

ReceptorBinding Affinity (Ki, nM)Antagonist Potency (Kb, nM)
Kappa (KOR)0.720.63
Mu (MOR)25.86.8
Delta (DOR)15383.3

Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkeys [10][12]

ReceptorED50 (µg/kg)
Kappa (KOR)15.6
Mu (MOR)119

Table 3: In Vivo Behavioral Effects of this compound in Mice [7]

Behavioral AssayAnimal ModelDose (mg/kg, i.p.)Effect
Locomotor ActivityC57BL/6J Mice0.32Prevented U50,488-induced locomotor depression
Open Space SwimC57BL/6J Mice0.32Decreased immobility
Forced Swim TestC57BL/6J Male Mice0.1Decreased immobility

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of this compound.

In Vitro Radioligand Competition Binding Assay

This assay measures the binding affinity of a compound to a specific receptor.[4][9]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing cloned human kappa, mu, or delta opioid receptors.

  • Incubation: Incubate the cell membranes with a specific radioligand (e.g., [3H]U-69,593 for KOR) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay determines the ability of a compound to act as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).[13][14]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the KOR.

  • Incubation: Incubate the membranes with GDP, the test compound (this compound), a KOR agonist (e.g., U-50,488), and [35S]GTPγS.

  • Reaction Termination: Stop the reaction by rapid filtration.

  • Detection: Measure the amount of [35S]GTPγS bound to the G proteins using a scintillation counter.

  • Data Analysis: To assess antagonist activity, measure the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding. The antagonist dissociation constant (Kb) can be determined from these data.[15]

Forced Swim Test (FST)

The FST is a rodent behavioral test used to screen for antidepressant-like activity.[16][17][18][19]

Protocol:

  • Apparatus: Use a transparent cylindrical container (e.g., 50 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[16][19]

  • Acclimation: Allow animals to acclimate to the testing room.

  • Pre-test (for rats): On the first day, place the rat in the water for 15 minutes.[20]

  • Test: 24 hours after the pre-test (for rats) or on the single test day (for mice), administer the test compound (this compound) or vehicle. After a specified pretreatment time, place the animal in the water for a 5-6 minute session.[7][18]

  • Scoring: Record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.[18]

Visualizations

The following diagrams illustrate key concepts related to the dynorphin/KOR system and the experimental evaluation of this compound.

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Agonist Binding (Activation) This compound This compound This compound->KOR Antagonist Binding (Blockade) G_protein Gαβγ KOR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulation MAPK MAPK Pathway G_beta_gamma->MAPK Activation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Figure 1: KOR Signaling Pathway and this compound Antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Competition Binding Assay Functional_Assay [35S]GTPγS Binding Assay Binding_Assay->Functional_Assay Ki Ki Binding_Assay->Ki Determine Ki (Binding Affinity) Kb Kb Functional_Assay->Kb Determine Kb (Antagonist Potency) PET_Imaging PET Imaging (Rhesus Monkeys) Behavioral_Testing Forced Swim Test / Locomotor Activity (Mice) PET_Imaging->Behavioral_Testing ED50 ED50 PET_Imaging->ED50 Determine ED50 (Receptor Occupancy) Antidepressant_Effect Antidepressant_Effect Behavioral_Testing->Antidepressant_Effect Assess Antidepressant-like and Behavioral Effects

Figure 2: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a well-characterized, potent, and selective KOR antagonist. Its pharmacological profile, established through a combination of in vitro and in vivo studies, demonstrates its utility as a research tool and a potential therapeutic agent. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the role of the dynorphin/KOR system in health and disease and to advance the development of novel KOR-targeted therapeutics.

References

The Pharmacokinetics of LY2795050: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of LY2795050, a selective kappa-opioid receptor (KOR) antagonist. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies.

Core Pharmacokinetic Properties

This compound has been primarily investigated as a positron emission tomography (PET) imaging agent, [11C]this compound, for quantifying KOR in the brain. Its pharmacokinetic profile is characterized by rapid central nervous system (CNS) penetration, favorable kinetics for imaging, and a moderate rate of peripheral metabolism.

Table 1: In Vitro Receptor Binding Affinities of this compound[1][2][3][4]
ReceptorBinding Affinity (Ki, nM)
Kappa Opioid Receptor (KOR)0.72
Mu Opioid Receptor (MOR)25.8
Delta Opioid Receptor (DOR)153
Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkeys[4]
ReceptorEffective Dose 50 (ED50, µg/kg)
KOR15.6
MOR119
Table 3: Pharmacokinetic Parameters of [11C]this compound in Rhesus Monkeys[5][6]
ParameterValue
Peripheral Metabolism (% parent compound at 30 min)~40%
Brain Uptake Kinetics (regional activity peak times)< 20 minutes

Experimental Protocols

In Vitro Radioligand Competition Binding Assays

The in vitro binding affinity of this compound was determined using radioligand competition binding assays.[1][2] While the specific radioligands used are not detailed in the provided results, this standard technique involves incubating the compound of interest (this compound) at various concentrations with cell membranes expressing the target receptors (KOR, MOR, DOR) and a radiolabeled ligand known to bind to that receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Ex Vivo Tissue Concentration Analysis in Rodents

Microdosing studies in Sprague-Dawley rats were conducted to assess brain uptake and distribution.[1]

  • Dosing: this compound was administered intravenously at a dose of 3 µg/kg.

  • Sample Collection: Brain tissue (striatum and cerebellum) was collected at various time points post-injection.

  • Sample Preparation: Four volumes of acetonitrile containing 0.1% formic acid were added to the tissue samples, which were then homogenized using an ultrasonic probe and centrifuged. The supernatant was diluted for analysis.

  • LC-MS/MS Analysis: An Agilent model 1200 HPLC system coupled with an API 4000 mass spectrometer was used.

    • Column: C18 column (2.1 × 50 mm).

    • Mobile Phase: 22% acetonitrile with 0.1% formic acid.

    • Detection: Monitoring the precursor to product ion transition with a mass to charge ratio (m/z) of 408.3 to 259.9.

PET Imaging Studies in Rhesus Monkeys
  • Animal Preparation: Rhesus monkeys were immobilized with ketamine and anesthetized with isoflurane. An indwelling port was placed in a femoral artery for blood sampling.[3]

  • Radiotracer Administration: [11C]this compound was administered via an infusion pump over 1 minute.[3]

  • PET Scanning: A Focus 220 scanner was used. A 10-minute transmission scan for attenuation correction was performed before radiotracer injection. Emission data were collected for 120 minutes.[3]

  • Arterial Blood Sampling: Arterial blood samples were collected to measure the input function.

PET Imaging Studies in Humans
  • Subjects: Healthy human subjects were enrolled in test-retest studies.[4]

  • Radiotracer Administration: Subjects underwent two 90-minute PET scans with [11C]this compound on the same day.[4]

  • Image Analysis: The two-tissue compartment (2TC) model and multilinear analysis-1 (MA1) were identified as appropriate for quantifying [11C]this compound binding parameters in the human brain.[4][5]

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 This compound Mechanism of Action This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Antagonist Binding Downstream Downstream Signaling Pathways (e.g., reduced dynorphin effects) KOR->Downstream Blocks Endogenous Ligand (Dynorphin) Action

Caption: Mechanism of action of this compound as a KOR antagonist.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

cluster_1 Preclinical PK Workflow A In Vitro Binding Assays B Ex Vivo Rodent Studies (Microdosing) A->B Favorable Profile C Tissue Homogenization & Extraction B->C E In Vivo Primate PET Imaging B->E Promising Candidate D LC-MS/MS Analysis C->D H Determine Brain Uptake, Distribution & Metabolism D->H Quantify Tissue Concentration F Arterial Blood Sampling E->F G Kinetic Modeling E->G F->G Input Function G->H Calculate Binding Parameters

References

A Technical Guide to LY2795050 for Depression and Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has garnered significant interest for its potential therapeutic application in mood and anxiety disorders. This technical guide provides a comprehensive overview of this compound, consolidating key preclinical and clinical research findings. It details the compound's mechanism of action, binding affinity and selectivity, pharmacokinetic profile, and efficacy in established animal models of depression and anxiety. Furthermore, this guide outlines detailed experimental protocols for researchers investigating this compound and its radiolabeled counterpart, [11C]this compound, a valuable tool for in vivo imaging of KOR in the human brain.

Introduction

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the brain's response to stress. Dysregulation of the KOR system has been implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[1] KOR antagonists, such as this compound, represent a novel therapeutic strategy by blocking the effects of dynorphin, thereby mitigating stress-induced negative affective states. This compound is a short-acting, selective KOR antagonist that has demonstrated promising antidepressant- and anxiolytic-like effects in preclinical studies.[2][3] Its development as a positron emission tomography (PET) radiotracer, [11C]this compound, has further enabled the investigation of KOR's role in human psychopathology.[1][3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the activation of the KOR, a G protein-coupled receptor (GPCR).[1] Under normal physiological conditions, the binding of dynorphin to KOR initiates a signaling cascade that contributes to dysphoria, anhedonia, and other negative affective states associated with stress. By antagonizing this interaction, this compound is hypothesized to alleviate these symptoms.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds to G_Protein Gi/o KOR->G_Protein Activates This compound This compound This compound->KOR Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Signaling cAMP->Downstream_Effects Dysphoria_Anhedonia Dysphoria, Anhedonia Downstream_Effects->Dysphoria_Anhedonia

Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor and the antagonistic action of this compound.

Quantitative Data

Binding Affinity and Selectivity

This compound exhibits high affinity for the human KOR with notable selectivity over other opioid receptors. The binding affinities (Ki) are summarized in the table below.

ReceptorBinding Affinity (Ki, nM)Reference
Kappa-Opioid Receptor (KOR)0.72[1]
Mu-Opioid Receptor (MOR)25.8[1]
Delta-Opioid Receptor (DOR)153[4]
Table 1: In vitro binding affinities of this compound for human opioid receptors.
Preclinical Efficacy in Depression Models

The antidepressant-like effects of this compound have been evaluated in the open space swim paradigm, a mouse model of behavioral despair.

SpeciesModelDose (mg/kg, i.p.)EffectReference
Mouse (C57BL/6J)Open Space Swim0.32Decreased immobility time[2]
Table 2: Efficacy of this compound in a preclinical model of depression-like behavior.
Pharmacokinetics

Limited pharmacokinetic data is available from preclinical and early clinical studies. In rhesus monkeys, [11C]this compound demonstrated a moderate rate of metabolism, with approximately 40% of the parent compound remaining at 30 minutes post-injection.[1][3] The tracer readily crosses the blood-brain barrier, with peak brain uptake occurring within 20 minutes.[1][3]

Experimental Protocols

Preclinical Behavioral Assessment: Open Space Swim Test

This protocol is adapted from studies evaluating the antidepressant-like effects of this compound in mice.[2]

Open_Space_Swim_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Acclimate mice to testing room (at least 30 min) Drug_Prep Prepare this compound solution (e.g., in saline/Tween 80) Acclimation->Drug_Prep Injection Administer this compound (i.p.) (e.g., 0.32 mg/kg) or vehicle Drug_Prep->Injection Pretreatment Pretreatment period (e.g., 15 min) Injection->Pretreatment Swim_Test Place mouse in swim tank (25°C water, 15 min duration) Pretreatment->Swim_Test Recording Record session with video camera Swim_Test->Recording Scoring Score time spent immobile, swimming, and climbing Recording->Scoring Statistics Analyze data using appropriate statistical tests (e.g., ANOVA) Scoring->Statistics PET_Imaging_Workflow cluster_pre_scan Pre-Scan cluster_scan_day Scan Day cluster_post_scan Post-Scan Analysis Participant_Screening Recruit and screen participants (Inclusion/Exclusion criteria) Informed_Consent Obtain informed consent Participant_Screening->Informed_Consent MRI_Scan Acquire structural MRI for anatomical coregistration Informed_Consent->MRI_Scan Radiosynthesis Synthesize [11C]this compound MRI_Scan->Radiosynthesis Participant_Prep Insert intravenous lines for tracer injection and blood sampling Radiosynthesis->Participant_Prep PET_Scan Position participant in PET scanner and acquire transmission scan Participant_Prep->PET_Scan Injection_Scan Inject [11C]this compound and begin dynamic PET scan (e.g., 90 min) PET_Scan->Injection_Scan Blood_Sampling Collect arterial blood samples to measure radiometabolites Injection_Scan->Blood_Sampling Image_Reconstruction Reconstruct PET images Blood_Sampling->Image_Reconstruction Data_Analysis Perform kinetic modeling to quantify KOR availability (VT) Image_Reconstruction->Data_Analysis Statistical_Analysis Correlate KOR availability with clinical measures of depression/anxiety Data_Analysis->Statistical_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, for in vivo research. Detailed protocols for common behavioral assays in mice, alongside key quantitative data and a summary of its mechanism of action, are presented to facilitate the design and execution of preclinical studies.

Mechanism of Action

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] In vivo, it acts by blocking the binding of endogenous KOR agonists, such as dynorphin, to the receptor. This antagonism modulates downstream signaling pathways, including those involving dopamine and serotonin, which are implicated in mood, stress, and reward.[2] The therapeutic potential of this compound is being investigated for various central nervous system disorders.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo efficacy data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)
Kappa Opioid Receptor (KOR)0.72[1][3]
Mu Opioid Receptor (MOR)25.8[3]
Delta Opioid Receptor (DOR)153[4]

Table 2: In Vivo Efficacy (ED₅₀) of this compound in Rhesus Monkeys

Receptor TargetED₅₀ (µg/kg)
Kappa Opioid Receptor (KOR)15.6[3][5]
Mu Opioid Receptor (MOR)119[3][5]

Experimental Protocols

Formulation of this compound for In Vivo Studies

For intraperitoneal (i.p.) injection in mice, this compound can be dissolved in a vehicle of 5% ethanol, 10% Tween 80, and 85% sterile water by volume.[6] It is recommended to prepare the solution fresh, within approximately 2 hours of use.[6]

Forced Swim Test (FST) in Mice

The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity.

Materials:

  • This compound solution

  • Vehicle solution

  • C57BL/6J mice (or other appropriate strain)

  • Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter)

  • Water at 23-25°C

  • Timers

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.1 mg/kg to 0.32 mg/kg) or vehicle via i.p. injection. A pretreatment time of 15 to 30 minutes is often effective.[1][6]

  • Swim Session: Gently place each mouse into a cylinder filled with water (approximately 15 cm deep) for a 6-minute session.[7][8][9] The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

  • Observation and Scoring: During the last 4 minutes of the 6-minute session, record the total time the mouse remains immobile.[9] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Locomotor Activity Test in Mice

This test is crucial to rule out confounding effects of the compound on general motor activity when interpreting results from other behavioral tests like the FST.

Materials:

  • This compound solution

  • Vehicle solution

  • C57BL/6J mice (or other appropriate strain)

  • Open field arenas equipped with automated photobeam detection systems or video tracking software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room as described for the FST.

  • Drug Administration: Administer this compound (e.g., 0.32 mg/kg) or vehicle via i.p. injection.[6] A 15-minute pretreatment time is typically used.[6]

  • Test Session: Place each mouse individually into the center of the open field arena.

  • Data Collection: Record locomotor activity for a specified duration, typically 60-90 minutes.[6] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. This compound at effective doses in the FST has been shown not to significantly alter locomotor activity on its own.[6] This test can also be used to assess the ability of this compound to block the locomotor-depressant effects of a KOR agonist like U50,488.[6]

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-protein Pathway cluster_arrestin β-Arrestin Pathway Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR binds G_protein Gi/o Protein KOR->G_protein activates beta_Arrestin β-Arrestin KOR->beta_Arrestin recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP decreases PKA PKA cAMP->PKA inhibits MAPK MAPK (p38, JNK, ERK) beta_Arrestin->MAPK activates This compound This compound This compound->KOR antagonizes

Caption: Kappa-Opioid Receptor Signaling Pathway.

experimental_workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 hour) Start->Animal_Acclimation Drug_Preparation Prepare this compound and Vehicle Solutions Start->Drug_Preparation Randomization Randomize Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation->Randomization Drug_Administration Administer this compound or Vehicle (i.p. injection) Randomization->Drug_Administration Pretreatment_Wait Pretreatment Period (e.g., 15-30 min) Drug_Administration->Pretreatment_Wait Behavioral_Assay Perform Behavioral Assay (e.g., FST or Locomotor) Pretreatment_Wait->Behavioral_Assay Data_Collection Record and Score Behavioral Data Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for the Dissolution of LY2795050 for Injection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes are intended for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) antagonist, LY2795050. Proper dissolution is critical for ensuring the bioavailability and efficacy of this compound in both in vitro and in vivo studies.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: A potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] It has a high binding affinity for KOR with a Ki value of 0.72 nM.[1]

  • Primary Research Area: Central nervous system disorders, including depression, anxiety, and substance abuse.[3]

Solubility Data

This compound is sparingly soluble in aqueous solutions and requires specific solvent systems for complete dissolution, especially for preparing stock solutions and formulations for injection. The following table summarizes the solubility of this compound in various solvents and vehicle systems.

Solvent/Vehicle SystemMaximum ConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)50.0 mg/mL-[2]
Saline1.0 mg/mLUsed for initial dissolution before further dilution for rodent studies.[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLResults in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLResults in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLResults in a clear solution.[1]

Experimental Protocols for Dissolution for Injection

The choice of solvent system will depend on the specific experimental requirements, such as the desired concentration, route of administration, and tolerance of the animal model to the vehicle.

Protocol 1: Saline-Based Formulation (for low concentrations)

This protocol is suitable for preparing low-concentration formulations of this compound for intravenous injection in rodents.[4][5]

Materials:

  • This compound powder

  • Sterile Saline (0.9% sodium chloride)

Procedure:

  • Weigh the desired amount of this compound.

  • Add a small volume of sterile saline to the powder to create a paste.

  • Gradually add the remaining volume of saline while vortexing or sonicating until the compound is completely dissolved. For example, 1 mg of this compound can be dissolved in 1 mL of saline.[4][5]

  • If necessary, this initial solution can be further diluted to the final desired concentration using sterile saline.[4][5]

  • Visually inspect the solution to ensure it is clear and free of particulates before injection.

Protocol 2: Co-Solvent Formulation (for higher concentrations)

This protocol is recommended for achieving higher concentrations of this compound suitable for various routes of administration.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% sodium chloride)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a final solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be used.[1]

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.[1]

  • Mix the DMSO and PEG300 solution thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.[1]

  • Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL.[1]

  • Vortex the final solution until it is clear and fully dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the mechanism of action and a general experimental workflow for preparing this compound for injection.

G_protein_signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds and Activates This compound This compound (Antagonist) This compound->KOR Binds and Blocks experimental_workflow start Weigh this compound Powder dissolve Dissolve in Primary Solvent (e.g., DMSO) start->dissolve add_excipients Add Co-solvents/Excipients (e.g., PEG300, Tween-80) dissolve->add_excipients add_saline Add Saline to Final Volume add_excipients->add_saline mix Vortex/Sonicate until Clear add_saline->mix inject Administer to Animal Model mix->inject

References

Application Notes and Protocols for [11C]LY2795050 PET Imaging in Nonhuman Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]LY2795050 as a selective antagonist radiotracer for imaging kappa opioid receptors (KOR) in nonhuman primates using positron emission tomography (PET).

Introduction

[11C]this compound is a potent and selective antagonist for the kappa opioid receptor (KOR), which is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.[1][2] PET imaging with [11C]this compound allows for the in vivo quantification and assessment of KOR distribution and occupancy in the brain.[2][3] This technology is a valuable tool for understanding the role of KOR in disease pathophysiology and for the development of novel therapeutics targeting this system.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and performance of [11C]this compound for PET imaging in nonhuman primates.

Table 1: In Vitro and In Vivo Receptor Binding Characteristics of this compound

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) Kappa Opioid Receptor (KOR)0.72 nMHuman (cloned)[4][5][6]
Mu Opioid Receptor (MOR)25.8 nMHuman (cloned)[4][6]
Delta Opioid Receptor (DOR)153 nMHuman (cloned)[6]
In Vitro Selectivity KOR / MOR~36:1Human (cloned)[4][6]
In Vivo Selectivity (ED50 ratio) MOR / KOR7.6Rhesus Monkey[4]
ED50 at KOR -15.6 µg/kgRhesus Monkey[4]
ED50 at MOR -119 µg/kgRhesus Monkey[4]

Table 2: Radiosynthesis Performance of [11C]this compound

Synthesis MethodRadiochemical Yield (non-decay corrected)Radiochemical PurityMolar Activity / Specific ActivityTotal Synthesis TimeReference
Copper-mediated Cyanation of BPin ester6 ± 1%>99%>900 mCi/µmol~45 min[3]
Palladium-mediated Radiocyanation21 ± 16%92%2075 ± 1063 mCi/µmol~41 min[1]
Palladium-mediated Radiocarbonylation3 ± 1%99%1870 ± 133 mCi/µmol~48 min[1]
Automated Pd-catalyzed Cyanation (TRASIS AIO)28% (decay corrected)>99%~2600 mCi/µmol~40 min[7]
Palladium-catalyzed Cyanation12%>99%--[2][8]

Table 3: Pharmacokinetic Properties of [11C]this compound in Rhesus Monkeys

ParameterValueTime Post-InjectionReference
Parent Compound in Plasma ~40%30 minutes[2][8][9]
Peak Brain Uptake (SUV) ~3.5 - 4.5< 20 minutes[3][9]
Regional Brain Distribution Striatum > Cortex ~ Thalamus > Cerebellum-[3]

Experimental Protocols

Radiosynthesis of [11C]this compound

Several methods for the radiosynthesis of [11C]this compound have been reported. An example of an automated synthesis using a copper-mediated cyanation reaction is described below.[3]

Precursors and Reagents:

  • Arylpinacolboronate (BPin) precursor

  • [11C]Hydrogen Cyanide ([11C]HCN)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • 30% Hydrogen Peroxide (H2O2)

  • 5.0 M Sodium Hydroxide (NaOH)

  • Acetic Acid

  • Acetonitrile (MeCN)

  • Water (H2O)

  • Ammonium Acetate (NH4OAc)

  • C18 Sep-Pak cartridge

Automated Synthesis Procedure:

  • [11C]HCN Trapping: [11C]HCN is trapped in a reaction vessel.

  • Cyanation Reaction: Cu(OTf)2 (4 equivalents) and the BPin precursor (1 equivalent) are added to the reaction vessel. The mixture is heated at 100 °C for 5 minutes to form the cyano intermediate.[3]

  • Hydrolysis: The intermediate is hydrolyzed by adding 0.2 mL of 30% H2O2 and 0.2 mL of 5.0 M NaOH and heating at 80 °C for 5 minutes.[3]

  • Purification: The reaction mixture is diluted with 0.4 mL of acetic acid and purified by semi-preparative HPLC.[3]

  • Formulation: The collected fraction containing [11C]this compound is reformulated using a C18 solid-phase extraction cartridge to provide the final injectable dose.[3]

Nonhuman Primate Preparation and PET Imaging

Animal Preparation:

  • Fasting: Rhesus monkeys are fasted for at least 12 hours prior to the PET scan.[10]

  • Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine (e.g., 4 mg/kg) and dexmedetomidine (e.g., 0.05 mg/kg).[10]

  • Intubation and Maintenance: The animal is intubated, and anesthesia is maintained with isoflurane (e.g., 0.75-2%) in oxygen.[10]

  • Catheterization: A percutaneous catheter is placed for intravenous injection of the radiotracer and any blocking agents.[10]

  • Monitoring: Vital signs, including blood pressure, pulse oximetry, and EKG, are continuously monitored throughout the procedure. Body temperature is maintained using a warming pad.[10]

PET Scan Acquisition:

  • Scanner: Imaging is performed on a high-resolution PET scanner (e.g., Focus-220).[2][9]

  • Positioning and Attenuation Correction: A low-dose CT scan is performed for animal positioning and attenuation correction.[11]

  • Radiotracer Injection: A bolus of [11C]this compound is administered intravenously.

  • Dynamic Scan: A dynamic PET scan is acquired for 90-120 minutes.[11]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function.[2][9]

  • Blocking Studies (for specificity confirmation): To confirm the specificity of [11C]this compound binding to KOR, a baseline scan is followed by a second scan after administration of a blocking agent. This can be a non-selective opioid antagonist like naloxone (e.g., 1 mg/kg, IV) or a selective KOR antagonist.[2][8]

Data Analysis
  • Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., ordered subsets expectation maximization).[10]

  • Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for various brain regions.

  • Time-Activity Curve (TAC) Generation: TACs are generated for each ROI.

  • Kinetic Modeling: Binding parameters, such as the total distribution volume (VT), are determined using kinetic modeling with the arterial input function.[2][9] The two-tissue compartment model has been found to be suitable for analyzing [11C]this compound data.[5]

Visualizations

Kappa Opioid Receptor (KOR) Signaling Pathway

KOR_Signaling *Note: As an antagonist, [11C]this compound blocks agonist-induced activation. cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR KOR G_protein Gαi/o βγ KOR->G_protein Activates MAPK MAPK (ERK1/2, p38, JNK) KOR->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP ↓ cAMP Downstream Downstream Cellular Effects Ion_Channel->Downstream cAMP->Downstream MAPK->Downstream Ligand [11C]this compound (Antagonist) Ligand->KOR Binds to PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis 1. [11C]this compound Radiosynthesis QC 2. Quality Control Radiosynthesis->QC Tracer_Injection 4. Tracer Injection QC->Tracer_Injection Animal_Prep 3. NHP Preparation (Anesthesia, Catheterization) Animal_Prep->Tracer_Injection PET_Scan 5. Dynamic PET Scan (90-120 min) Tracer_Injection->PET_Scan Image_Recon 7. Image Reconstruction PET_Scan->Image_Recon Blood_Sampling 6. Arterial Blood Sampling Kinetic_Modeling 9. Kinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis 8. ROI Analysis Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Quantification 10. Quantification of KOR (VT, BPND) Kinetic_Modeling->Quantification

References

Application Notes and Protocols for LY2795050 Administration in Mouse Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, in various mouse behavioral paradigms. The protocols detailed below are based on established preclinical research and are intended to guide researchers in designing and executing studies to evaluate the behavioral effects of this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a relatively rapid onset and shorter duration of action compared to first-generation KOR antagonists.[1][2] The KOR/dynorphin system is implicated in the neurobiology of stress, mood, and substance use disorders.[1][3] Antagonism of KOR is a promising therapeutic strategy for conditions like depression, anxiety, and addiction. This compound has been shown to have high affinity for KOR (Ki = 0.72 nM) and selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in mouse behavioral paradigms.

Table 1: Effect of this compound on Immobility in the Open Space Swim (OSS) Paradigm

Species/StrainSexDose (mg/kg, i.p.)Pretreatment TimeBehavioral OutcomeReference
C57BL/6J MouseMale0.321 minDecreased immobility[2][3]
C57BL/6J MouseFemale0.321 minNo effect on immobility[2][3]
C57BL/6J MouseMale0.3215 minDecreased immobility[2][3]
C57BL/6J MouseFemale0.3215 minDecreased immobility[2][3]
C57BL/6J MouseMale & Female0.03215 minNo effect on immobility[2][3]

Table 2: Effect of this compound on Locomotor Activity

Species/StrainSexThis compound Dose (mg/kg, i.p.)KOR Agonist (U50,488) Dose (mg/kg)Pretreatment TimeBehavioral OutcomeReference
C57BL/6J MouseMale0.321015 minPrevented U50,488-induced locomotor depression[1][3]
C57BL/6J MouseMale0.32103 hNo effect on U50,488-induced locomotor depression[1][3]
C57BL/6J MouseMale0.321024 hNo effect on U50,488-induced locomotor depression[1][3]
C57BL/6J MouseMale & Female0.0321015 minDid not prevent U50,488-induced locomotor depression[3][5]

Signaling Pathway and Experimental Workflow Diagrams

KOR_Signaling_Pathway cluster_stress Stress cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron stress Stress dynorphin Dynorphin Release stress->dynorphin Induces KOR Kappa Opioid Receptor (KOR) dynorphin->KOR Activates dopamine Dopamine Release (Reward) KOR->dopamine Inhibits anhedonia Anhedonia/ Depressive-like State dopamine->anhedonia Leads to This compound This compound This compound->KOR Blocks

Caption: KOR signaling pathway under stress and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep This compound Preparation (Vehicle: Saline) acclimation->drug_prep injection Intraperitoneal (i.p.) Injection drug_prep->injection pretreatment Pretreatment Period (1 min, 15 min, etc.) injection->pretreatment behavioral_paradigm Behavioral Paradigm (OSS, FST, Locomotor) pretreatment->behavioral_paradigm data_collection Video Recording & Data Collection behavioral_paradigm->data_collection scoring Behavioral Scoring (e.g., Immobility) data_collection->scoring stat_analysis Statistical Analysis scoring->stat_analysis

Caption: General experimental workflow for this compound administration in mouse behavioral paradigms.

Experimental Protocols

Open Space Swim (OSS) Paradigm

This paradigm is used to assess stress-coping behaviors, with immobility being a key indicator of a depressive-like state.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Cylindrical swim tank (e.g., 40 cm diameter, 40 cm height)

  • Water (23-25°C)

  • Video recording equipment

  • Animal handling supplies (gloves, etc.)

  • Dry cage with bedding for recovery

Protocol:

  • Animal Acclimation: Acclimate C57BL/6J mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 0.032 mg/mL or 0.32 mg/mL for a 10 mL/kg injection volume).

  • Administration: Administer this compound or vehicle via i.p. injection at the specified pretreatment time (e.g., 1 or 15 minutes) before the swim test.[2][3]

  • Swim Test:

    • Fill the swim tank with water to a depth of 30 cm. The water temperature should be maintained at 23-25°C.

    • Gently place the mouse into the center of the tank.

    • Record the entire 15-minute session using a video camera positioned to have a clear view of the mouse.[2]

  • Post-Test:

    • At the end of the 15-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and place it in a clean, dry cage with fresh bedding to recover.

  • Data Analysis:

    • Score the video recordings for the total duration of immobility. Immobility is defined as the absence of all movement except for minor movements necessary to keep the head above water.

    • Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for i.p. injection

  • Cylindrical beakers (e.g., 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Animal handling supplies

  • Dry cage with bedding for recovery

Protocol:

  • Animal Acclimation: House mice in the testing facility for at least one week before the experiment and acclimate them to the testing room for at least 1 hour prior to the test.

  • Drug Preparation: Prepare this compound solution as described for the OSS paradigm.

  • Administration: Inject mice i.p. with this compound or vehicle 30 minutes before the test.

  • Swim Test:

    • Fill the beakers with water (23-25°C) to a depth of 15 cm.[6]

    • Gently place each mouse into a beaker.

    • The test duration is typically 6 minutes.[6][7] Video record the entire session.

  • Post-Test: Remove, dry, and house the mice as described in the OSS protocol.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute test for immobility.[6] Immobility is defined as floating motionless or making only small movements to maintain balance.

    • Analyze the data statistically to compare treatment groups.

Locomotor Activity Assay

This assay is crucial to rule out confounding effects of the drug on general motor activity, which could influence performance in other behavioral tests.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • KOR agonist (e.g., U50,488)

  • Syringes and needles for i.p. injection

  • Open-field activity chambers equipped with photobeam detectors or video tracking software.

  • Animal handling supplies

Protocol:

  • Animal Acclimation: Acclimate mice to the testing room as previously described.

  • Drug Preparation: Prepare solutions of this compound, vehicle, and U50,488.

  • Administration:

    • Administer this compound or vehicle i.p. at the specified pretreatment time (e.g., 15 minutes, 3 hours, or 24 hours) before the administration of the KOR agonist.[1][3]

    • Administer the KOR agonist U50,488 (e.g., 10 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Measurement:

    • Immediately after the second injection, place the mouse in the center of the open-field chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data to determine if this compound alone affects locomotion or if it can block the locomotor-suppressant effects of the KOR agonist.

    • Use appropriate statistical analyses (e.g., ANOVA) to compare the different treatment groups.

Conclusion

This compound demonstrates clear behavioral effects in mouse models of stress and depression, primarily by reducing immobility in swim-based tests. The efficacy of this compound is dependent on the dose, pretreatment time, and sex of the animals. It is crucial to include appropriate controls, such as locomotor activity assays, to ensure that the observed behavioral changes are not due to non-specific motor effects. The protocols provided here offer a foundation for the continued investigation of this compound and other KOR antagonists in preclinical research.

References

Application Notes and Protocols for Radioligand Binding Assay with LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and addiction.[1][2] Understanding the binding characteristics of this compound to the KOR is crucial for its development as a therapeutic agent and as a research tool. Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand, such as this compound, and its receptor.[3][4] These assays are essential for determining the affinity and selectivity of a drug candidate.

This document provides detailed application notes and protocols for conducting a radioligand binding assay to characterize the binding of this compound to the kappa-opioid receptor.

Data Presentation

The binding affinity of this compound for human opioid receptors has been determined through in vitro radioligand competition binding assays.[5][6] The data consistently demonstrates high affinity and selectivity for the kappa-opioid receptor over mu (μ) and delta (δ) opioid receptors.

CompoundReceptorKi (nM)Antagonist Potency Kb (nM)
This compoundKappa (κ)0.72[1][5][6][7]0.63[6]
Mu (μ)25.8[5][6]6.8[6]
Delta (δ)153[6]83.3[6]

Table 1: In Vitro Binding Affinities and Antagonist Potency of this compound for Human Opioid Receptors. Ki (inhibitory constant) and Kb (antagonist dissociation constant) values were determined using radioligand competition binding assays with cloned human opioid receptors.[5][6] A lower Ki or Kb value indicates a higher binding affinity.

Signaling Pathway

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2][8] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, KOR activation can lead to the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK.[9][10]

KOR_Signaling_Pathway KOR KOR G_protein Gαi/o-βγ KOR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation MAPK_cascade MAPK Cascade (p38) G_protein->MAPK_cascade Activation cAMP cAMP AC->cAMP Production K_ion K+ GIRK->K_ion Efflux Agonist Agonist Agonist->KOR PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response MAPK_cascade->Cellular_Response K_ion->Cellular_Response Hyperpolarization

Caption: Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

Competition Radioligand Binding Assay Workflow

This workflow outlines the key steps in a competition radioligand binding assay to determine the binding affinity (Ki) of this compound.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO-hKOR cells) incubation 2. Incubation - Membranes - Radioligand ([3H]diprenorphine) - Unlabeled Ligand (this compound) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid Filtration) incubation->separation counting 4. Quantification of Bound Radioactivity (Scintillation Counting) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki counting->analysis

Caption: Competition Radioligand Binding Assay Workflow.

Detailed Protocol: Competition Binding Assay for this compound

This protocol describes a competition radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human kappa-opioid receptor.

1. Materials and Reagents

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

  • Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: Naloxone or another high-affinity, non-selective opioid antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration Apparatus (Cell harvester).

  • Scintillation Counter.

  • 96-well microplates.

2. Membrane Preparation from CHO-hKOR Cells

  • Culture CHO-hKOR cells to 80-90% confluency.

  • Harvest the cells by gentle scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

3. Competition Binding Assay Procedure

  • Thaw the CHO-hKOR membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).

  • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Prepare a solution of [³H]diprenorphine in assay buffer at a concentration close to its Kd for the KOR (e.g., 0.5 - 1.0 nM).

  • Set up the assay in a 96-well microplate. For each concentration of this compound, perform the assay in triplicate. Include control wells for:

    • Total Binding: Membranes + [³H]diprenorphine + Assay Buffer.

    • Non-specific Binding: Membranes + [³H]diprenorphine + a high concentration of naloxone (e.g., 10 µM).

  • Add the following to each well in the indicated order:

    • 50 µL of assay buffer (for total binding), naloxone (for non-specific binding), or this compound dilution.

    • 50 µL of [³H]diprenorphine solution.

    • 100 µL of the diluted membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark.

  • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis

  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding (CPM in the absence of a competitor).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]diprenorphine).

  • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined concentration of this compound that inhibits 50% of specific radioligand binding.

    • [L] is the concentration of the radioligand ([³H]diprenorphine) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to perform radioligand binding assays to characterize the interaction of this compound with the kappa-opioid receptor. The provided data and methodologies are essential for the continued investigation of this compound as a potential therapeutic agent and a valuable tool in neuroscience research. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for the assessment of ligand-receptor interactions.

References

Application Notes and Protocols for the Synthesis and Purification of [11C]LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radiosynthesis and purification of [11C]LY2795050, a selective kappa-opioid receptor (KOR) antagonist used in Positron Emission Tomography (PET) imaging.

Introduction

[11C]this compound is a valuable radiotracer for imaging KOR in the brain, which is implicated in various neuropsychiatric disorders such as depression, anxiety, and addiction.[1] The development of robust and reproducible methods for its synthesis and purification is crucial for clinical and preclinical research.[2][3] This document outlines several established methods for the production of [11C]this compound, including palladium- and copper-mediated cyanation reactions, as well as a palladium-mediated carbonylation approach.[4][5]

Synthesis and Purification Strategies

The synthesis of [11C]this compound typically involves a two-step process: the introduction of the carbon-11 label followed by hydrolysis to the final amide product.[6] The primary strategies for introducing the [11C] label are through [11C]cyanide ([11C]HCN) or [11C]carbon monoxide ([11C]CO).[4][7] Purification is consistently achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) followed by solid-phase extraction (SPE) for reformulation.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported methods for the synthesis of [11C]this compound.

Table 1: Comparison of [11C]Cyanation Methods

MethodPrecursorCatalyst/MediatorRadiochemical Yield (RCY, non-decay corrected)Molar Activity (Am) [mCi/µmol]Radiochemical Purity (RCP)Total Synthesis Time (min)
Pd-mediated cyanation of aryl iodideAryl IodidePd2(dba)310 ± 4%[4]914 ± 97[4]94%[4]~45[4][6]
Cu-mediated cyanation of aryl boronate esterAryl Boronate EsterCu(OTf)26 ± 1%[2][9]>900[2][9]>99%[2][9]~45[2]
Cu-mediated cyanation of aryl iodideAryl IodideCuI21 ± 16%[4]2075 ± 1063[4]92%[4]~41[4]
Automated Pd-catalyzed cyanationAryl IodidePd catalyst28% (decay corrected)[3]~2600[3]>99%[3]~40[3]

Table 2: [11C]Carbonylation Method

MethodPrecursorCatalystRadiochemical Yield (RCY, non-decay corrected)Molar Activity (Am) [mCi/µmol]Radiochemical Purity (RCP)Total Synthesis Time (min)
Pd-mediated carbonylation of Aryl IodideAryl IodidePd2(dba)3/NiXantphos3 ± 1%[4]1870 ± 133[4]99%[4]~48[4]

Experimental Protocols

Protocol 1: Palladium-Mediated [11C]Cyanation of an Aryl Iodide Precursor

This protocol is based on the method described by Zheng et al. and has been automated for clinical use.[3][6]

1. Production of [11C]HCN:

  • [11C]CO2 produced from a cyclotron is converted to [11C]CH4 by reaction with hydrogen over a nickel catalyst at 400°C.[6]

  • [11C]CH4 is then reacted with ammonia over a platinum catalyst at 950°C to produce [11C]HCN.[6]

2. Radiosynthesis:

  • Trap the produced [11C]HCN in a reaction vessel containing the iodoaryl precursor (0.5–3 mg), K2CO3, and Pd2(dba)3 in dimethylformamide (DMF, 0.3 mL).[6]

  • Heat the reaction mixture at 80-85°C for 3-5 minutes to form the intermediate [11C]nitrile.[3][6]

  • Cool the reactor to 5°C.[4]

  • Perform hydrolysis by adding 30% H2O2 (0.2 mL) and 1-5 M NaOH (0.2 mL) and heating at 80-100°C for 5 minutes to yield [11C]this compound.[4][6]

  • Quench the reaction with acetic acid (0.4 mL).[4]

3. Purification and Reformulation:

  • Purify the crude product using semi-preparative HPLC.[8]

    • Column: Luna, C8(2), 10 µm, 100Å, 150 x 10 mm or Phenomenex Prodigy C8, 10 μm, 150 × 10 mm.[2][4]

    • Mobile Phase: 25% Acetonitrile and 75% 0.1 M ammonium formate/100 mM NH4OAc with 0.5-1% acetic acid.[2][4][8]

    • Flow Rate: 5 mL/min.[8]

  • Collect the fraction containing [11C]this compound (eluting at approximately 7-9 minutes or 12-14 minutes depending on the specific column and conditions).[4][8]

  • Dilute the collected fraction with water (50-60 mL).[4][8]

  • Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.[4][8]

  • Elute the [11C]this compound from the Sep-Pak with ethanol (0.5 mL).[4]

  • Formulate the final product by diluting with USP saline (9.5 mL) and passing it through a 0.22 µm sterile filter.[4]

Protocol 2: Copper-Mediated [11C]Cyanation of an Aryl Boronate Ester Precursor

This protocol offers an alternative to palladium-catalyzed methods.[2]

1. Production of [11C]HCN:

  • As described in Protocol 1.

2. Radiosynthesis:

  • Bubble no-carrier-added [11C]HCN (~800 mCi) into a mixture of pyridine (15 equiv) in N,N-dimethylacetamide (DMA, 0.25 mL).[2]

  • Add Cu(OTf)2 (4 equiv) followed by the arylpinacolboronate (BPin) ester precursor (1 equiv).[2]

  • Heat the reaction at 100°C for 5 minutes to generate the [11C]cyano intermediate.[2]

  • Accomplish hydrolysis by adding 30% H2O2 (0.2 mL) and 5.0 M NaOH (0.2 mL) and heating at 80°C for 5 minutes.[2]

3. Purification and Reformulation:

  • Dilute the reaction mixture with acetic acid (0.4 mL).[2]

  • Purify the crude product using semi-preparative HPLC with conditions similar to those in Protocol 1.[2]

  • The peak corresponding to [11C]this compound typically elutes at ~5–7 minutes.[2]

  • Reformulate the collected fraction using a C18 solid-phase extraction cartridge as described in Protocol 1.[2]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of [11C]this compound.

Synthesis_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation Start [11C]CO2 Production (Cyclotron) Synthon [11C]HCN or [11C]CO Synthon Preparation Start->Synthon Radiolabeling [11C]Cyanation or [11C]Carbonylation (Pd or Cu mediated) Synthon->Radiolabeling Hydrolysis Hydrolysis Radiolabeling->Hydrolysis Crude_Product Crude [11C]this compound Hydrolysis->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC Collection Fraction Collection HPLC->Collection SPE Solid-Phase Extraction (C18 Sep-Pak) Collection->SPE Formulation Final Formulation (Ethanol/Saline) SPE->Formulation QC Quality Control Formulation->QC Final_Product Sterile [11C]this compound QC->Final_Product

Caption: General workflow for the synthesis and purification of [11C]this compound.

Decision_Tree cluster_cyanation [11C]Cyanation Routes cluster_carbonylation [11C]Carbonylation Route Start Choice of Synthetic Route Pd_Iodide Pd-mediated (Aryl Iodide) Start->Pd_Iodide Cu_BPin Cu-mediated (Aryl Boronate Ester) Start->Cu_BPin Cu_Iodide Cu-mediated (Aryl Iodide) Start->Cu_Iodide Pd_Carbonyl Pd-mediated (Aryl Iodide) Start->Pd_Carbonyl

Caption: Decision tree for selecting a synthetic route for [11C]this compound.

Quality Control

Quality control of the final [11C]this compound product is essential to ensure its suitability for clinical and preclinical use. Standard quality control tests include:

  • Radiochemical Purity: Determined by analytical HPLC to be >99%.[3][8]

  • Enantiomeric Purity: Confirmed by chiral HPLC to ensure the correct (S)-enantiomer is produced (>98% ee).[4]

  • Specific Activity: Measured to determine the amount of radioactivity per mole of the compound.

  • Residual Solvents: Analysis to ensure levels are within acceptable limits.

  • Sterility and Endotoxin Testing: To confirm the product is sterile and free of pyrogens for in vivo use.[10]

Conclusion

Multiple robust and automated methods are available for the synthesis and purification of [11C]this compound.[3][4] The choice of method may depend on the available starting materials, automation platform, and desired final product characteristics. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of PET radiochemistry and drug development.

References

Kinetic Modeling of [11C]LY2795050 PET Data: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the kinetic modeling of Positron Emission Tomography (PET) data acquired with the novel kappa-opioid receptor (KOR) antagonist radiotracer, [11C]LY2795050. This document outlines detailed experimental protocols, data analysis workflows, and the underlying theoretical frameworks necessary for the accurate quantification of KOR in the human brain.

Introduction

[11C]this compound is a selective antagonist radiotracer for PET imaging of the KOR.[1][2] Its favorable pharmacokinetic properties and binding profile make it a suitable ligand for quantifying KOR density in both primate and human brains.[3][4] Accurate kinetic modeling of [11C]this compound PET data is crucial for applications in neuroscience research and the development of novel therapeutics targeting the KOR system, which is implicated in mood disorders, addiction, and pain.[5][6]

The optimal kinetic models for analyzing [11C]this compound data have been determined to be the two-tissue compartment model (2TC) and the multilinear analysis-1 (MA1) method.[1][7] These models provide reliable measures of key binding parameters, including the total distribution volume (VT), which is proportional to the density of available KOR.

Quantitative Data Summary

The following tables summarize key quantitative data derived from kinetic modeling of [11C]this compound PET studies.

Table 1: Regional Distribution Volumes (VT) of [11C]this compound in Human Brain (Baseline Scans) [1]

Brain RegionVT (mL/cm³) using 2TC Model (Mean ± SD)VT (mL/cm³) using MA1 Model (Mean ± SD)
Amygdala4.03 ± 0.764.01 ± 0.74
Caudate3.23 ± 0.523.22 ± 0.51
Cingulate Gyrus3.52 ± 0.593.50 ± 0.58
Frontal Cortex3.16 ± 0.513.15 ± 0.50
Hippocampus2.95 ± 0.512.94 ± 0.50
Insula3.82 ± 0.683.80 ± 0.66
Occipital Cortex2.65 ± 0.432.64 ± 0.42
Parietal Cortex2.87 ± 0.462.86 ± 0.45
Putamen3.49 ± 0.583.48 ± 0.57
Temporal Cortex3.01 ± 0.493.00 ± 0.48
Thalamus2.50 ± 0.402.49 ± 0.39
Cerebellum2.17 ± 0.352.16 ± 0.34

Table 2: Test-Retest Variability of [11C]this compound VT (2TC Model) [2]

Brain RegionMean Absolute Variability (%)
Amygdala12
Caudate8
Cingulate Gyrus9
Frontal Cortex7
Hippocampus10
Insula10
Occipital Cortex8
Parietal Cortex8
Putamen9
Temporal Cortex8
Thalamus9
Cerebellum7

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] Activation of KOR by its endogenous ligand, dynorphin, or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o KOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Neuronal_Activity ↓ Neuronal Activity G_protein->Neuronal_Activity Modulates Dynorphin Dynorphin Dynorphin->KOR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Kappa-Opioid Receptor (KOR) Signaling Pathway.
Experimental Workflow for a [11C]this compound PET Study

A typical [11C]this compound PET study involves a baseline scan and, for some research questions, a second scan after the administration of a blocking agent like naltrexone to determine the non-displaceable binding.[1]

PET_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Informed_Consent Informed Consent Medical_History Medical History & Physical Exam Informed_Consent->Medical_History IV_Placement Intravenous Line Placement Medical_History->IV_Placement CT_Scan CT Transmission Scan (Attenuation Correction) IV_Placement->CT_Scan Radiotracer_Injection [11C]this compound Injection CT_Scan->Radiotracer_Injection Dynamic_PET_Scan 90-minute Dynamic PET Scan Radiotracer_Injection->Dynamic_PET_Scan Arterial_Blood_Sampling Arterial Blood Sampling Radiotracer_Injection->Arterial_Blood_Sampling Image_Reconstruction Image Reconstruction & Motion Correction Dynamic_PET_Scan->Image_Reconstruction Input_Function Arterial Input Function Generation Arterial_Blood_Sampling->Input_Function ROI_Definition Region of Interest (ROI) Definition on MRI Image_Reconstruction->ROI_Definition Kinetic_Modeling Kinetic Modeling (2TC or MA1) ROI_Definition->Kinetic_Modeling Input_Function->Kinetic_Modeling Parameter_Estimation Estimation of V_T Kinetic_Modeling->Parameter_Estimation

Workflow for a [11C]this compound PET Imaging Study.

Experimental Protocols

Subject Preparation
  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.

  • Medical Screening: Perform a comprehensive medical history, physical examination, and routine laboratory tests to ensure subject eligibility.

  • Fasting: Instruct subjects to fast for at least 4 hours prior to the PET scan.

  • Intravenous Access: Place two intravenous catheters, one for radiotracer injection and one in the contralateral arm for arterial blood sampling.

Radiotracer Synthesis and Administration
  • Synthesis: [11C]this compound is synthesized via automated modules, with quality control measures to ensure high radiochemical purity (>99%) and specific activity.[9][10][11]

  • Administration: A bolus injection of [11C]this compound (typically around 370 MBq) is administered intravenously at the start of the dynamic PET scan.

PET Data Acquisition
  • Scanner: Perform scans on a high-resolution PET scanner.

  • Positioning: Position the subject comfortably in the scanner with their head immobilized to minimize motion.

  • Transmission Scan: Acquire a low-dose CT scan for attenuation correction prior to the emission scan.

  • Dynamic Emission Scan: Begin a 90-minute dynamic emission scan immediately following the injection of [11C]this compound. The scan is typically framed as follows:

    • 12 x 15 seconds

    • 6 x 30 seconds

    • 5 x 60 seconds

    • 16 x 300 seconds

Arterial Blood Sampling and Analysis
  • Sampling Schedule: Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on. A typical schedule is:

    • Every 10-15 seconds for the first 2 minutes.

    • At 3, 4, 5, 7.5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-injection.

  • Metabolite Analysis: Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized radiotracer over time.

  • Input Function: Generate a metabolite-corrected arterial input function representing the time-course of [11C]this compound concentration in arterial plasma.

Image Processing and Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization), including corrections for attenuation, scatter, and random coincidences.

  • Motion Correction: Apply a frame-by-frame motion correction algorithm to minimize the impact of head movement.

  • Image Registration: Co-register the PET images to the subject's structural MRI scan.

  • Region of Interest (ROI) Definition: Delineate ROIs on the individual's MRI for various brain regions of interest.

  • Time-Activity Curve (TAC) Generation: Generate regional TACs by applying the ROIs to the dynamic PET data.

Kinetic Modeling

Two-Tissue Compartment (2TC) Model

The 2TC model describes the exchange of the radiotracer between three compartments: arterial plasma (Cp), a non-displaceable compartment in tissue (CND; free and non-specifically bound tracer), and a specifically bound compartment in tissue (CS).

Two_Tissue_Compartment_Model Plasma Plasma (Cp) Non_Displaceable Non-Displaceable (C_ND) Plasma->Non_Displaceable K1 Non_Displaceable->Plasma k2 Specifically_Bound Specifically Bound (C_S) Non_Displaceable->Specifically_Bound k3 Specifically_Bound->Non_Displaceable k4

Two-Tissue Compartment (2TC) Model.

The model is defined by the following differential equations:

dCND(t)/dt = K1Cp(t) - k2CND(t) - k3CND(t) + k4CS(t) dCS(t)/dt = k3CND(t) - k4CS(t)

The total radioactivity in the tissue (CT) is the sum of the concentrations in the non-displaceable and specifically bound compartments. The primary outcome measure is the total distribution volume (VT), calculated as:

VT = K1/k2 (1 + k3/k4)

Multilinear Analysis-1 (MA1)

MA1 is a graphical analysis method that linearizes the 2TC model, allowing for the estimation of VT without the need for non-linear fitting. The equation for MA1 is:

∫0t CT(τ)dτ / CT(t) = VT * ∫0t Cp(τ)dτ / CT(t) + b

where t* is a time point after which the relationship is assumed to be linear. A plot of the left side of the equation versus ∫0t Cp(τ)dτ / CT(t) for t > t* yields a straight line with a slope equal to VT. For [11C]this compound, a t* of 20 minutes has been shown to be appropriate.[12]

Conclusion

The protocols and models described in these application notes provide a robust framework for the quantitative analysis of [11C]this compound PET data. Adherence to these standardized procedures will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of the role of the kappa-opioid receptor system in health and disease.

References

Application Notes and Protocols for Ex Vivo Brain Tissue Analysis Following LY2795050 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in mood, addiction, and pain. Ex vivo analysis of brain tissue after this compound administration is crucial for understanding its pharmacokinetic and pharmacodynamic properties, target engagement, and downstream cellular effects. These application notes provide detailed protocols for key ex vivo assays to characterize the effects of this compound on brain tissue.

Data Presentation

The following tables summarize the binding affinity of this compound for opioid receptors and its in vivo receptor occupancy.

ReceptorBinding Affinity (Ki, nM)Reference
Kappa Opioid Receptor (KOR)0.72[1][2]
Mu Opioid Receptor (MOR)25.8[1]
Delta Opioid Receptor (DOR)153[3]

Table 1: In Vitro Binding Affinity of this compound

Brain RegionReceptor Occupancy (ED50, µg/kg)Reference
KOR15.6[1][4]
MOR119[1][4]

Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkey Brain

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical KOR signaling pathway and the experimental workflows for the described protocols.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein Activates MAPK_pathway MAPK Pathway (p38, JNK) KOR->MAPK_pathway Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->KOR Antagonist Dynorphin Dynorphin (Agonist) Dynorphin->KOR Agonist G_protein->AC Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Aversion, Dysphoria) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Figure 1: KOR Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_animal In Vivo cluster_exvivo Ex Vivo Analysis animal_treatment Animal Treatment (this compound or Vehicle) tissue_collection Brain Tissue Collection animal_treatment->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization binding_assay Radioligand Binding Assay (KOR Occupancy) homogenization->binding_assay cAMP_assay Adenylyl Cyclase Assay (Functional Activity) homogenization->cAMP_assay lcms LC-MS/MS (this compound Quantification) homogenization->lcms western_blot Western Blot (MAPK Phosphorylation) homogenization->western_blot

Figure 2: General Experimental Workflow for Ex Vivo Brain Tissue Analysis.

Experimental Protocols

KOR Radioligand Binding Assay

This protocol determines the receptor occupancy of this compound by measuring its ability to displace a radiolabeled KOR ligand.

Materials:

  • Brain tissue (e.g., striatum, cortex) from this compound- or vehicle-treated animals

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-U69,593 (selective KOR agonist)[5][6][7]

  • Non-specific binding control: Unlabeled U-69,593 or another high-affinity KOR ligand

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Homogenization:

    • Dissect brain regions of interest on ice.

    • Homogenize the tissue in ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of brain membrane homogenate

      • 50 µL of [³H]-U69,593 (final concentration ~1-3 nM)[5]

      • 50 µL of Assay Buffer (for total binding) or unlabeled U-69,593 (final concentration ~10 µM, for non-specific binding)

    • Incubate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in Assay Buffer.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the receptor occupancy of this compound by comparing the specific binding in tissues from treated animals to that of vehicle-treated controls.

Forskolin-Stimulated Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize KOR-mediated inhibition of adenylyl cyclase.

Materials:

  • Brain tissue homogenate (prepared as in the binding assay)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM ATP, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin solution

  • cAMP standard solutions

  • cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of brain membrane homogenate

      • 25 µL of Assay Buffer or this compound at various concentrations

    • Pre-incubate for 15-30 minutes at room temperature.

  • Stimulation:

    • Add 25 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized for the specific brain region) to each well to stimulate adenylyl cyclase.[8][9]

    • Incubate for 15-30 minutes at 30°C.

  • cAMP Measurement:

    • Terminate the reaction according to the cAMP assay kit instructions.

    • Measure the cAMP concentration in each well using the chosen detection method.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Determine the amount of cAMP produced in each sample.

    • Plot the cAMP concentration against the log concentration of this compound to determine its potency (IC₅₀) in antagonizing the forskolin-stimulated cAMP accumulation.

LC-MS/MS Quantification of this compound

This protocol provides a method for the accurate quantification of this compound concentrations in brain tissue.

Materials:

  • Brain tissue from this compound-treated animals

  • Internal Standard (IS): A structurally similar compound not present in the brain tissue (e.g., a deuterated analog of this compound)

  • Homogenization solution: e.g., methanol with 1% formic acid[10]

  • Extraction solvent: e.g., acetonitrile or a mixture of methanol and acetonitrile

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Accurately weigh the brain tissue samples.

    • Homogenize the tissue in the homogenization solution.[10]

    • Add the internal standard to the homogenate.

    • Perform protein precipitation by adding a cold extraction solvent.

    • Vortex and centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound and the IS using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[11]

    • Detect and quantify the parent and product ions of this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of this compound spiked into blank brain homogenate.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the effect of this compound on the activation of downstream signaling pathways by measuring the phosphorylation of p38 and JNK MAP kinases.

Materials:

  • Brain tissue (e.g., nucleus accumbens, prefrontal cortex) from this compound- or vehicle-treated animals

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking Buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-JNK, anti-total-JNK[12][13]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue in ice-cold RIPA Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total form of the protein (e.g., anti-total-p38) to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Conclusion

These detailed protocols provide a robust framework for the ex vivo analysis of brain tissue following treatment with the KOR antagonist this compound. By employing these methods, researchers can gain valuable insights into the drug's receptor occupancy, functional antagonism, brain concentration, and impact on downstream signaling pathways, thereby accelerating the development and characterization of novel therapeutics targeting the kappa-opioid system.

References

Application Notes and Protocols for LY2795050 in Drug-Seeking Behavior Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR). The KOR system, along with its endogenous ligand dynorphin, is critically implicated in the negative affective states associated with stress and drug withdrawal, which are major drivers of drug-seeking behavior and relapse.[1][2][3] As a short-acting antagonist, this compound offers a valuable pharmacological tool to investigate the role of the KOR system in addiction and to evaluate the therapeutic potential of KOR antagonism for substance use disorders. These application notes provide detailed protocols for utilizing this compound in preclinical models of drug-seeking behavior.

Mechanism of Action

This compound exhibits high affinity and selectivity for the KOR.[4] In vitro binding assays have demonstrated its potent antagonist activity at the KOR, with significantly lower affinity for mu- and delta-opioid receptors.[4] The primary mechanism through which KOR antagonism is thought to mitigate drug-seeking behavior involves the modulation of dopamine release in key reward circuits of the brain. Activation of KORs, particularly on dopamine terminals in the nucleus accumbens, inhibits dopamine release, contributing to dysphoria and a negative affective state. By blocking this action, this compound is hypothesized to alleviate the aversive aspects of drug withdrawal and stress, thereby reducing the motivation to seek drugs.

Data Presentation

The following table summarizes the quantitative data for this compound and related compounds in relevant assays.

CompoundParameterValueSpecies/SystemReference
This compound Ki for KOR0.72 nMCloned human receptors[4]
Ki for MOR25.8 nMCloned human receptors
Ki for DOR153 nMCloned human receptors
KOR Antagonist Activity (Kb)0.63 nMFunctional assay
Effective Dose (anti-immobility)0.32 mg/kg, i.p.Mice[5][6]
Ineffective Dose (anti-immobility)0.032 mg/kg, i.p.Mice[5][6]
LY2444296 Effective Dose (reduces alcohol self-administration in dependent rats)3 and 10 mg/kgRats[7]

Signaling Pathway

The signaling pathway below illustrates the role of the KOR in modulating dopamine release and its subsequent influence on drug-seeking behavior.

KOR_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR activates Dopamine_Release KOR->Dopamine_Release inhibits This compound This compound This compound->KOR blocks Dopamine_Vesicles DA Dopamine_Vesicles->Dopamine_Release release Dopamine_Receptors Dopamine Receptors Dopamine_Release->Dopamine_Receptors activates Reward_Signaling Reward/Reinforcement Signaling Dopamine_Receptors->Reward_Signaling Drug_Seeking_Behavior Drug_Seeking_Behavior Reward_Signaling->Drug_Seeking_Behavior drives (in absence) Stress_Drug_Withdrawal Stress / Drug Withdrawal Stress_Drug_Withdrawal->Dynorphin increases release

KOR signaling pathway in the context of drug-seeking behavior.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on alcohol and cocaine-seeking behaviors.

Protocol 1: Effect of this compound on Alcohol Self-Administration in Alcohol-Dependent Rats

This protocol is adapted from studies on KOR antagonists in alcohol self-administration models and is designed to assess if this compound can reduce alcohol consumption in a state of dependence.[7]

Experimental Workflow:

Alcohol_Self_Administration cluster_induction Dependence Induction cluster_testing Self-Administration Testing Vapor_Exposure Chronic Intermittent Ethanol Vapor Exposure (4 weeks) Abstinence Acute Abstinence (8 hours) Vapor_Exposure->Abstinence Treatment Administer this compound (0, 3, 10 mg/kg, i.p.) Abstinence->Treatment Self_Admin Alcohol Self-Administration Session (30 minutes) Treatment->Self_Admin Data_Collection Measure: Active Lever Presses, Inactive Lever Presses, Alcohol Intake Self_Admin->Data_Collection

Workflow for alcohol self-administration experiment.

Materials:

  • Male and female Wistar rats

  • Standard operant conditioning chambers with two levers and a liquid delivery system

  • Ethanol (e.g., 10% w/v solution)

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Chronic intermittent ethanol vapor chambers

Procedure:

  • Induction of Alcohol Dependence:

    • House rats in vapor chambers and expose them to chronic intermittent ethanol vapor for 4 weeks to induce dependence. Control animals are exposed to air.

  • Alcohol Self-Administration Training:

    • Train rats to self-administer a 10% (w/v) ethanol solution in daily 30-minute operant conditioning sessions.

    • An active lever press results in the delivery of a small volume of the ethanol solution, while an inactive lever press has no consequence.

    • Continue training until stable responding is achieved.

  • Testing the Effect of this compound:

    • Following the dependence induction phase, allow an 8-hour period of acute abstinence.

    • Administer this compound (doses of 3 and 10 mg/kg, intraperitoneally) or vehicle in a counterbalanced design prior to the self-administration session.

    • Place the rats in the operant chambers and allow them to self-administer alcohol for 30 minutes.

    • Record the number of active and inactive lever presses, and the total volume of alcohol consumed.

  • Data Analysis:

    • Analyze the data using a two-way ANOVA with treatment dose and dependence as factors.

    • Post-hoc tests can be used to compare the effects of different doses of this compound to the vehicle control in both dependent and non-dependent animals.

Protocol 2: Effect of this compound on Stress-Induced Reinstatement of Cocaine-Seeking

This protocol is a standard model to assess the role of the KOR system in stress-induced relapse to drug-seeking.[3][8]

Experimental Workflow:

Stress_Reinstatement_Workflow cluster_training Training Phase cluster_extinction Extinction Phase cluster_reinstatement Reinstatement Test Self_Admin Cocaine Self-Administration (e.g., 0.75 mg/kg/infusion) (10-14 days) Extinction_Training Extinction Sessions (Lever presses result in no cocaine) (Until responding is low) Self_Admin->Extinction_Training Treatment Administer this compound (e.g., 0.32 mg/kg, i.p.) or Vehicle Extinction_Training->Treatment Stressor Induce Stress (e.g., intermittent footshock) Treatment->Stressor Test_Session Reinstatement Session (Lever presses have no consequence) Stressor->Test_Session Data_Collection Measure: Active and Inactive Lever Presses Test_Session->Data_Collection

Workflow for stress-induced reinstatement experiment.

Materials:

  • Male Sprague-Dawley rats with indwelling intravenous catheters

  • Standard operant conditioning chambers with two levers, a syringe pump, and a shock-grid floor

  • Cocaine hydrochloride

  • This compound

  • Vehicle (e.g., sterile saline)

Procedure:

  • Cocaine Self-Administration Training:

    • Train rats to self-administer cocaine (e.g., 0.75 mg/kg per infusion) in daily 2-hour sessions.

    • Each active lever press results in a cocaine infusion, often paired with a cue light and/or tone. Inactive lever presses have no programmed consequences.

    • Continue training for 10-14 days until stable responding is established.

  • Extinction Training:

    • Following self-administration training, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of cues.

    • Continue extinction sessions daily until the number of active lever presses is significantly reduced (e.g., to less than 20% of the average of the last 3 days of self-administration).

  • Stress-Induced Reinstatement Test:

    • On the test day, administer this compound (e.g., 0.32 mg/kg, i.p.) or vehicle 15-30 minutes prior to the session.

    • Induce stress immediately before placing the rat in the operant chamber. A common stressor is intermittent footshock (e.g., 0.5 mA for 0.5 seconds, delivered on a variable interval schedule for 15 minutes).

    • Place the rat in the operant chamber for a 1- to 2-hour reinstatement session. During this session, lever presses have no programmed consequences.

    • Record the number of active and inactive lever presses.

  • Data Analysis:

    • Compare the number of active lever presses between the this compound-treated and vehicle-treated groups using a t-test or one-way ANOVA.

    • A significant reduction in active lever pressing in the this compound group compared to the vehicle group would indicate that KOR antagonism can block stress-induced reinstatement of cocaine-seeking.

Conclusion

This compound is a valuable tool for elucidating the role of the KOR system in the complex behaviors associated with drug addiction. The protocols outlined above provide a framework for researchers to investigate the potential of KOR antagonism as a therapeutic strategy for reducing drug-seeking and preventing relapse. Careful consideration of experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and interpretable data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LY2795050 Dosage for Locomotor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of LY2795050 for locomotor studies in rodents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended starting dose of this compound for locomotor studies in mice?

A1: A dose of 0.32 mg/kg (i.p.) has been shown to be effective in counteracting kappa-opioid receptor (KOR) agonist-induced locomotor deficits in mice without producing direct effects on locomotion on its own.[1] A lower dose of 0.032 mg/kg was found to be inactive.[1][2]

Q2: How should I administer this compound and what is the optimal pretreatment time?

A2: Intraperitoneal (i.p.) injection is a common administration route. This compound has a rapid onset of action, with KOR antagonist effects observed within 15 minutes of administration.[1][2] The duration of action is relatively short, lasting less than 3 hours.[1][2] Therefore, a 15-minute pretreatment time is recommended when investigating its ability to block the effects of a KOR agonist.[1]

Q3: My results show that this compound is not affecting locomotor activity. What could be the issue?

A3: There are several possibilities to consider:

  • Dosage: The dose may be too low. A dose of 0.032 mg/kg has been reported to be ineffective.[1][2] Ensure accurate preparation and administration of the 0.32 mg/kg dose.

  • Study Design: this compound, at 0.32 mg/kg, is reported to be devoid of direct locomotor effects.[1] Its primary utility in locomotor studies is to act as a KOR antagonist. To observe its effect, you typically need to challenge the animals with a KOR agonist (like U50,488) that suppresses locomotor activity. This compound should then reverse this suppression.[1]

  • Timing: The short duration of action (<3 hours) is critical.[1][2] Ensure your locomotor activity measurement falls within this window after this compound administration.

Q4: Can I use this compound to study hyperlocomotion?

A4: The primary role of KOR systems in locomotion is inhibitory.[3][4] Therefore, a KOR antagonist like this compound is more likely to prevent or reverse hypolocomotion induced by KOR agonists. While opioid receptors have complex interactions, with µ-opioid receptor activation generally increasing locomotion, the direct effect of a KOR antagonist on inducing hyperlocomotion is not its primary described function.[3][4]

Q5: Are there sex differences to consider when dosing this compound?

A5: The effective dose of 0.32 mg/kg has been validated in both male and female mice to prevent KOR agonist-induced locomotor deficits.[1] However, it is always good practice to include both sexes in your experimental design and analyze the data for any potential sex-specific effects.

Data Presentation

Table 1: Effective Dosage of this compound in C57BL/6J Mice

Dosage (mg/kg, i.p.)Pretreatment TimeAgonist ChallengeEffect on Locomotor ActivityReference
0.3215 minutesU50,488 (10 mg/kg)Prevented locomotor deficits[1]
0.323 hoursU50,488 (10 mg/kg)Ineffective[1]
0.3224 hoursU50,488 (10 mg/kg)Ineffective[1]
0.03215 minutesU50,488 (10 mg/kg)Did not prevent locomotor deficits[1]

Table 2: In Vitro Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)Selectivity over KORReference
Kappa (KOR)0.72-[5]
Mu (MOR)>25>35-fold[5]
Delta (DOR)>150>200-fold[5][6]

Experimental Protocols

Protocol: Assessing the Effect of this compound on KOR Agonist-Induced Locomotor Deficits

  • Animals: Adult male and female C57BL/6J mice.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow for a period of acclimatization before starting the experiment.

  • Drug Preparation:

    • Dissolve this compound in a vehicle solution (e.g., sterile water or saline). Prepare doses of 0.032 mg/kg and 0.32 mg/kg.

    • Dissolve the KOR agonist U50,488 in a vehicle solution to a concentration of 10 mg/kg.

  • Experimental Groups:

    • Vehicle + Vehicle

    • Vehicle + U50,488

    • This compound (0.032 mg/kg) + U50,488

    • This compound (0.32 mg/kg) + U50,488

  • Procedure:

    • Administer this compound or its vehicle via intraperitoneal (i.p.) injection.

    • After a 15-minute pretreatment interval, administer U50,488 or its vehicle (i.p.).

    • Immediately after the second injection, place each mouse individually into a locomotor activity monitoring cage (e.g., a transparent plastic cage with photocell beams).

    • Record locomotor activity (e.g., total beam breaks or distance traveled) for a 90-minute session.

  • Data Analysis:

    • Analyze the total locomotor counts using a two-way ANOVA with this compound treatment and agonist treatment as the main factors.

    • Follow up with post-hoc tests (e.g., Sidak's multiple comparisons test) to compare individual group means.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity Locomotor_Activity ↓ Locomotor Activity Neuronal_Activity->Locomotor_Activity This compound This compound This compound->KOR Antagonizes

Caption: Signaling pathway of KOR antagonism by this compound.

G cluster_workflow Experimental Workflow A Dose-Response Study (this compound alone) B Determine Dose with No Baseline Effect A->B D Administer this compound (Pretreatment) B->D C KOR Agonist Challenge (e.g., U50,488) E Measure Locomotor Activity C->E D->C 15 min prior F Analyze Reversal of Hypolocomotion E->F G Optimal Dose Identified F->G

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: [¹¹C]LY2795050 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiolabeling of [¹¹C]LY2795050, a selective kappa opioid receptor (KOR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the radiosynthesis of [¹¹C]this compound?

A1: The most frequently reported challenges in [¹¹C]this compound radiosynthesis include low radiochemical yield (RCY), precursor instability (particularly for aryl boronate esters), and the formation of precipitates during the reaction, which can complicate purification.[1] The choice of synthetic route, catalyst (palladium vs. copper), and automation module can significantly impact the success and reproducibility of the synthesis.[1][2]

Q2: Which synthetic method is recommended for a lab new to [¹¹C]this compound synthesis?

A2: For labs new to this radiosynthesis, the palladium-mediated radiocyanation of the aryl iodide precursor is often a good starting point. This is due to the higher stability of the aryl iodide precursor compared to the aryl boronate ester precursor, which can lead to more consistent results and easier handling.[1]

Q3: What are the typical radiochemical yields and molar activities for [¹¹C]this compound?

A3: Radiochemical yields and molar activities vary depending on the synthetic method employed. A summary of typical values is provided in the data tables below. Generally, non-decay-corrected RCYs can range from 3% to 21%, with molar activities often exceeding 900 mCi/μmol.[1][3][4][5]

Q4: How can I improve a low radiochemical yield?

A4: To improve low RCY, consider the following:

  • Precursor Quality: Ensure the precursor is of high purity and has been stored correctly to prevent degradation.

  • Reagent Stoichiometry: Optimization of the amounts of precursor, catalyst, and other reagents is crucial.

  • Reaction Conditions: Temperature and reaction time are critical parameters that may need to be optimized for your specific setup.

  • Trapping of [¹¹C]HCN: Inefficient trapping of [¹¹C]HCN can significantly lower yields. The amount of trapping agent, such as KHCO₃, may need to be adjusted.[1]

  • Automation Module: The configuration and limitations of the synthesis module can impact yields. Adapting the procedure to the specific module is essential.[1]

Q5: What causes precipitation during the synthesis, and how can it be mitigated?

A5: Precipitation can occur after the hydrolysis step. This is often due to the reaction mixture composition and the presence of salts. To mitigate this, you can try diluting the reaction mixture with HPLC buffer before purification.[1] Reducing the amount of certain reagents, like KHCO₃ used for trapping [¹¹C]HCN, has also been shown to minimize precipitation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) 1. Degraded precursor. 2. Suboptimal reaction conditions (temperature, time). 3. Inefficient trapping of [¹¹C]HCN. 4. Catalyst deactivation. 5. Issues with the automated synthesis module.1. Use fresh, high-purity precursor. 2. Optimize reaction temperature and time for your system. 3. Adjust the amount of trapping agent (e.g., KHCO₃).[1] 4. Ensure catalyst is handled under inert conditions. 5. Adapt the synthesis protocol to the specific constraints of your module.[1]
Precipitate Formation 1. High concentration of salts after hydrolysis. 2. Reaction solvent incompatibility with HPLC mobile phase.1. Dilute the reaction mixture with HPLC buffer before injection.[1] 2. Reduce the amount of reagents that contribute to salt formation.[1]
Low Molar Activity 1. Contamination with atmospheric CO₂. 2. "Cold" carbon contamination from reagents or system.1. Ensure a closed and inert system for the radiosynthesis. 2. Use high-purity reagents and thoroughly clean the synthesis module.
Poor Radiochemical Purity 1. Incomplete reaction or hydrolysis. 2. Formation of side products. 3. Inadequate HPLC purification.1. Optimize reaction and hydrolysis times. 2. Adjust reaction conditions to minimize side product formation. 3. Optimize the semi-preparative HPLC method (e.g., mobile phase composition, flow rate).
Inconsistent Results 1. Variability in precursor quality. 2. Inconsistent performance of the automated module. 3. Manual variations in reagent preparation and loading.1. Use a consistent source of high-quality precursor. 2. Perform regular maintenance and calibration of the synthesis module. 3. Standardize all manual steps in the procedure.

Quantitative Data Summary

Table 1: Comparison of Different Radiolabeling Methods for [¹¹C]this compound

MethodPrecursorCatalystNon-Decay-Corrected Radiochemical Yield (RCY)Molar Activity (Am)Radiochemical Purity (RCP)Synthesis Time
A: Cu-mediated (Ar-Bpin) [1]Aryl Boronate EsterCu(OTf)₂10 ± 4%914 ± 97 mCi/μmol94%45 min
B: Pd-mediated (Ar-I) [1]Aryl IodidePd₂(dba)₃21 ± 16%2075 ± 1063 mCi/μmol92%41 min
C: Cu-mediated (Ar-I) [1]Aryl IodideCu(OTf)₂4 ± 1%571 ± 162 mCi/μmol98%40 min
D: Pd-mediated Carbonylation (Ar-I) [1]Aryl IodidePd₂(dba)₃3 ± 1%1870 ± 133 mCi/μmol99%48 min
Cu-mediated (cGMP) [3][5]Aryl Boronate EsterCu(OTf)₂6 ± 1%>900 mCi/μmol>99%~45 min
Pd-mediated (Original) [4]Aryl IodidePd₂(dba)₃12% (from trapped [¹¹C]cyanide)23.68 GBq/μmol>99%~45 min

Experimental Protocols

Method B: Palladium-Mediated Radiocyanation of Aryl Iodide Precursor (Automated) [1]

  • Reagent Preparation: Combine KHCO₃ (2.5 mg), Pd₂(dba)₃ (1.6 μmol), dppf (2.7 μmol), and the aryl iodide precursor (4.0 μmol) in DMF (0.4 mL).

  • [¹¹C]HCN Trapping: Load the reagent mixture into the reactor of a GE TRACERlab FXM module. Bubble ~1 Ci of [¹¹C]HCN into the reactor.

  • Cyanation Reaction: Heat the sealed reactor at 80 °C for 5 minutes.

  • Hydrolysis: Cool the reactor to 5 °C. Add 30% H₂O₂ (0.25 mL) and 2 M NaOH (0.4 mL) and heat at 80 °C for 5 minutes.

  • Quenching & Purification: Dilute the reaction mixture with MeCN (0.6 mL). Purify the crude product by semi-preparative HPLC.

  • Formulation: The collected [¹¹C]this compound fraction is reformulated using a C18 Sep-Pak, eluted with ethanol, and diluted with USP saline. The final product is passed through a 0.22 μm sterile filter.

Method A: Copper-Mediated Radiocyanation of Aryl Boronate Ester Precursor (Automated) [1]

  • [¹¹C]HCN Trapping: Bubble ~1 Ci of [¹¹C]HCN into a solution of 0.5 M pyridine (15 equiv) in DMA (0.3 mL) in the reactor of a TRACERlab FXM module.

  • Reagent Addition: Add 0.2 M Cu(OTf)₂ (4 equiv.) in DMA (0.3 mL) followed by the aryl boronate ester precursor (1 equiv.) in DMA (0.3 mL).

  • Cyanation Reaction: Heat the reaction mixture at 100 °C for 5 minutes.

  • Hydrolysis: Cool the reactor to 5 °C. Add 30% H₂O₂ (0.2 mL) and 5 M NaOH (0.2 mL) and heat at 100 °C for 5 minutes.

  • Quenching & Purification: Quench the reaction with acetic acid (0.4 mL) and purify the crude material by semi-preparative HPLC.

  • Formulation: The collected fraction is reformulated as described in Method B.

Visualizations

experimental_workflow_pd_mediated cluster_0 Reagent Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation reagents Aryl Iodide Precursor, Pd₂(dba)₃, dppf, KHCO₃ in DMF hcn_trap [¹¹C]HCN Trapping reagents->hcn_trap cyanation Cyanation (80°C, 5 min) hcn_trap->cyanation hydrolysis Hydrolysis (H₂O₂, NaOH, 80°C, 5 min) cyanation->hydrolysis quench Quenching hydrolysis->quench hplc Semi-preparative HPLC quench->hplc formulation C18 Sep-Pak Reformulation hplc->formulation final_product [¹¹C]this compound formulation->final_product

Caption: Palladium-Mediated Radiolabeling Workflow for [¹¹C]this compound.

experimental_workflow_cu_mediated cluster_0 [¹¹C]HCN Trapping cluster_1 Radiolabeling cluster_2 Purification & Formulation hcn_trap [¹¹C]HCN in Pyridine/DMA reagent_add Add Cu(OTf)₂ and Aryl Boronate Ester Precursor hcn_trap->reagent_add cyanation Cyanation (100°C, 5 min) reagent_add->cyanation hydrolysis Hydrolysis (H₂O₂, NaOH, 100°C, 5 min) cyanation->hydrolysis quench Quenching (Acetic Acid) hydrolysis->quench hplc Semi-preparative HPLC quench->hplc formulation C18 Sep-Pak Reformulation hplc->formulation final_product [¹¹C]this compound formulation->final_product

Caption: Copper-Mediated Radiolabeling Workflow for [¹¹C]this compound.

KOR_signaling_pathway cluster_antagonist This compound (Antagonist) cluster_receptor Kappa Opioid Receptor (KOR) cluster_downstream Downstream Signaling This compound This compound KOR KOR (GPCR) This compound->KOR Blocks G_protein Gi/o Protein Activation KOR->G_protein Prevents Activation adenylyl_cyclase Adenylyl Cyclase Inhibition G_protein->adenylyl_cyclase Blocks Inhibition mapk MAPK Pathway Modulation (ERK1/2, p38, JNK) G_protein->mapk Blocks Modulation ion_channel Ion Channel Modulation (Ca²⁺, K⁺) G_protein->ion_channel Blocks Modulation camp ↓ cAMP adenylyl_cyclase->camp Leads to cellular_response Altered Neuronal Excitability & Gene Expression camp->cellular_response Affects mapk->cellular_response Affects ion_channel->cellular_response Affects

Caption: Antagonistic Action of this compound on KOR Signaling Pathway.

References

improving the stability of LY2795050 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the kappa-opioid receptor (KOR) antagonist, LY2795050. Our goal is to help you ensure the stability and integrity of this compound in your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: this compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the desired amount of this compound powder in pure DMSO. For example, to create a 10 mM stock solution, you can dissolve the appropriate mass of this compound in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q2: How should I store this compound solutions?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For in vivo experiments, it is always recommended to use freshly prepared working solutions on the same day.

Q3: My this compound solution shows precipitation. What should I do?

A3: Precipitation or phase separation can occur, especially when preparing aqueous dilutions from a DMSO stock solution. To aid dissolution, gentle heating and/or sonication can be used. When preparing solutions for in vivo studies, it is crucial to add co-solvents sequentially and ensure each is fully dissolved before adding the next.

Q4: What are the potential degradation pathways for this compound in solution?

Troubleshooting Guides

Issue 1: Inconsistent or No Activity of this compound in In Vitro Assays
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution 1. Prepare a fresh stock solution of this compound in DMSO. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Instability in assay buffer 1. Check the pH of your assay buffer. Extreme pH values can promote hydrolysis of the benzamide group. Aim for a physiological pH (around 7.4). 2. Minimize the time the diluted this compound solution is kept at room temperature before use. Prepare fresh dilutions for each experiment.
Precipitation of this compound in aqueous buffer 1. Observe the final dilution for any visible precipitate. 2. If precipitation is observed, consider using a small percentage of a co-solvent like PEG300 or Tween-80 in your final assay buffer to improve solubility. 3. Gentle warming or sonication of the diluted solution may help redissolve the compound.
Incorrect compound concentration 1. Verify the initial weighing of the this compound powder. 2. Ensure accurate dilution calculations. 3. If possible, confirm the concentration of the stock solution using a spectrophotometer or other analytical method.
Issue 2: Variability in Results of In Vivo Experiments
Possible Cause Troubleshooting Steps
Instability of the dosing solution 1. Always prepare fresh dosing solutions on the day of the experiment. 2. Ensure all components of the vehicle are fully dissolved before adding this compound. 3. If using a formulation with multiple solvents, add them sequentially and ensure complete dissolution at each step.
Precipitation in the dosing solution 1. Visually inspect the solution for any cloudiness or precipitate before administration. 2. If precipitation occurs, try gentle heating or sonication to redissolve the compound. 3. Consider optimizing the vehicle composition to improve solubility. Several formulations have been reported for in vivo use.
Metabolism of this compound In rhesus monkeys, [11C]this compound has been shown to have a moderate rate of peripheral metabolism, with about 40% of the parent compound remaining 30 minutes after injection.[2][5] Be mindful of the timing of your experimental readouts in relation to the administration of this compound.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of this compound crystalline solid.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C.

General Protocol for a Kappa-Opioid Receptor Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR).

  • Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, a selective KOR radioligand (e.g., [³H]U-69,593), and assay buffer.

    • Non-specific Binding: Cell membranes, the radioligand, and a high concentration of a non-labeled KOR ligand (e.g., unlabeled U-69,593) to saturate the receptors.

    • Competition: Cell membranes, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizations

Kappa-Opioid Receptor (KOR) Signaling Pathway

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Antagonist) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates (blocked by this compound) AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) G_protein->MAPK_cascade Activates cAMP cAMP cellular_response Cellular Response (e.g., altered gene expression, neurotransmitter release) MAPK_cascade->cellular_response

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Solution Stability

Stability_Workflow prep Prepare this compound Solution (e.g., in DMSO/Buffer) storage Store under Different Conditions (e.g., pH, Temperature, Time) prep->storage sampling Take Aliquots at Different Time Points storage->sampling analysis Analyze by HPLC-UV/MS sampling->analysis quantify Quantify Remaining this compound and Identify Degradation Products analysis->quantify

Caption: A logical workflow for conducting a stability study of this compound in solution.

Troubleshooting Logic for Inconsistent Experimental Results

Troubleshooting_Logic start Inconsistent Results with this compound check_solution Check Solution Preparation and Storage start->check_solution check_protocol Review Experimental Protocol check_solution->check_protocol No Issue fresh_solution Prepare Fresh Solution check_solution->fresh_solution Issue Found optimize_protocol Optimize Protocol (e.g., incubation times, concentrations) check_protocol->optimize_protocol Potential Issue success Consistent Results check_protocol->success No Issue fresh_solution->success optimize_protocol->success

Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes with this compound.

References

Technical Support Center: [¹¹C]LY2795050 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [¹¹C]LY2795050 for Positron Emission Tomography (PET) imaging of kappa-opioid receptors (KORs).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common artifacts and issues encountered during [¹¹C]this compound PET imaging.

Issue 1: Low Brain Uptake or Poor Signal-to-Noise Ratio

Possible Causes:

  • Radiotracer Quality: Low radiochemical purity or specific activity of the [¹¹C]this compound injection.

  • Injection Failure: Issues with the intravenous injection, such as extravasation (the tracer being injected into the tissue around the vein instead of into the bloodstream).

  • Patient-Specific Factors: Atypical patient physiology or the presence of competing medications.

  • Incorrect Imaging Time: Acquiring data too early or too late, missing the peak tracer uptake in the brain.

Troubleshooting Steps:

  • Verify Radiotracer Quality Control (QC):

    • Ensure radiochemical purity is >99%.[1][2]

    • Confirm specific activity is adequate (e.g., >900 mCi/μmol).[1]

    • Check for the presence of any metallic impurities (e.g., Copper) that might have been introduced during radiosynthesis.[1]

  • Inspect Injection Site: Visually inspect the injection site for any signs of swelling or redness that might indicate extravasation. If available, review early dynamic images to confirm the bolus injection into the circulation.

  • Review Patient History: Check for any medications that might interfere with KOR binding.

  • Optimize Imaging Protocol: [¹¹C]this compound shows rapid brain uptake, with peak activity typically observed within 20 minutes post-injection.[2][3][4] Ensure the imaging protocol is designed to capture this window.

Issue 2: High Non-Specific Binding or Uniform Brain Distribution

Possible Causes:

  • Receptor Occupancy by other drugs: The patient may be taking other medications that bind to KORs, blocking the binding of [¹¹C]this compound.

  • Radiotracer Metabolism: A high proportion of radiometabolites that can cross the blood-brain barrier.

  • Incorrect Data Analysis: Use of an inappropriate reference region for kinetic modeling.

Troubleshooting Steps:

  • Review Subject's Medication History: Check for any prescribed or over-the-counter medications with known affinity for opioid receptors. Pre-treatment with a KOR antagonist like naloxone has been shown to result in a uniform distribution of radioactivity.[3][4]

  • Assess Radiometabolite Levels: While [¹¹C]this compound has a moderate rate of metabolism (~40% parent compound remaining at 30 minutes post-injection), higher than expected levels of brain-penetrant radiometabolites could be a factor.[2][3][4] This can be assessed through arterial blood sampling and metabolite analysis.

  • Re-evaluate Kinetic Modeling Parameters: Blocking scans with naltrexone have indicated that there may not be an ideal reference region for [¹¹C]this compound.[5][6] Careful consideration and validation of the chosen reference region are crucial for accurate quantification of specific binding.

Issue 3: Image Artifacts (Streaks, Hot/Cold Spots)

Possible Causes:

  • Patient Motion: Movement during the scan can cause blurring and misregistration of the PET data with the anatomical image (CT or MRI).[7]

  • Attenuation Correction Errors: In PET/CT, misalignment between the PET and CT scans, often due to patient movement or respiratory motion, can lead to incorrect attenuation correction and artifactual hot or cold spots.[8][9] Metallic implants can also cause significant artifacts.[8]

  • Reconstruction Artifacts: The choice of reconstruction algorithm and parameters can impact image quality and introduce artifacts.

Troubleshooting Steps:

  • Minimize Patient Motion:

    • Ensure the patient is comfortable and well-immobilized.

    • Clearly explain the importance of remaining still throughout the scan.

    • Use motion correction software if available.

  • Verify PET/CT Registration:

    • Carefully review the alignment of the PET and CT images.

    • If misregistration is observed, consider re-acquiring the CT or using software to correct the alignment.

    • For thoracic and abdominal imaging, respiratory gating can help minimize motion artifacts.

  • Address Metallic Artifacts: If the patient has metallic implants, be aware of the potential for streak artifacts on the CT which can propagate to the attenuation-corrected PET image.[8] Reviewing the non-attenuation-corrected PET images can help identify these artifacts.

  • Optimize Reconstruction Parameters: Consult with a medical physicist or imaging specialist to ensure that the optimal reconstruction parameters for [¹¹C]this compound imaging are being used.

Logical Troubleshooting Workflow

TroubleshootingWorkflow [¹¹C]this compound PET Imaging Troubleshooting start Identify Imaging Issue issue1 Low Brain Uptake / Poor Signal-to-Noise start->issue1 issue2 High Non-Specific Binding / Uniform Distribution start->issue2 issue3 Image Artifacts (Streaks, Hot/Cold Spots) start->issue3 sub_issue1a Check Radiotracer QC (Purity, Specific Activity) issue1->sub_issue1a sub_issue1b Inspect Injection Site issue1->sub_issue1b sub_issue1c Review Patient History & Medications issue1->sub_issue1c sub_issue1d Optimize Imaging Time issue1->sub_issue1d sub_issue2a Review Competing Medications issue2->sub_issue2a sub_issue2b Assess Radiometabolites issue2->sub_issue2b sub_issue2c Re-evaluate Kinetic Model & Reference Region issue2->sub_issue2c sub_issue3a Address Patient Motion issue3->sub_issue3a sub_issue3b Verify PET/CT Registration issue3->sub_issue3b sub_issue3c Check for Metallic Implants issue3->sub_issue3c solution Implement Corrective Actions sub_issue1a->solution sub_issue1b->solution sub_issue1c->solution sub_issue1d->solution sub_issue2a->solution sub_issue2b->solution sub_issue2c->solution sub_issue3a->solution sub_issue3b->solution sub_issue3c->solution

Caption: Troubleshooting workflow for common [¹¹C]this compound PET imaging issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical biodistribution of [¹¹C]this compound in humans?

A1: [¹¹C]this compound displays good brain uptake with a heterogeneous distribution pattern consistent with the known distribution of kappa-opioid receptors.[1] The rank order of tracer distribution volume (VT) generally follows the expected regional KOR densities in the human brain.[5][6] In non-human primates, the distribution has been observed as striatum > cortex ~ thalamus > cerebellum.[1]

Q2: What is the optimal time to start PET acquisition after [¹¹C]this compound injection?

A2: [¹¹C]this compound exhibits fast uptake kinetics in the brain, with regional activity peaking in less than 20 minutes post-injection in rhesus monkeys and at approximately 4 minutes in humans.[2][3][4][6] Therefore, dynamic imaging should commence at the time of injection to capture the full kinetic profile of the tracer. For static images, a summed image from 60-90 minutes post-injection has been used in some studies.[2]

Q3: How is [¹¹C]this compound metabolized?

A3: In rhesus monkeys, [¹¹C]this compound shows a moderate rate of peripheral metabolism, with approximately 40% of the parent compound remaining in the plasma at 30 minutes post-injection.[2][3][4]

Q4: Can patient preparation affect the quality of [¹¹C]this compound PET images?

A4: Yes, as with most PET imaging, proper patient preparation is crucial.[10] Patients should be comfortably positioned to minimize motion during the scan.[7] It is also important to have a comprehensive list of the patient's current medications to identify any potential drug interactions that could affect KOR binding.

Q5: Are there any known issues with the radiolabeling of this compound that could lead to artifacts?

A5: The radiosynthesis of [¹¹C]this compound has been well-documented using various methods.[1][11] It is important to perform rigorous quality control to ensure high radiochemical purity (>99%) and specific activity, and to minimize any potential impurities from the synthesis process, such as residual copper, which could theoretically interfere with imaging.[1]

Quantitative Data Summary

Table 1: [¹¹C]this compound Radiosynthesis and Quality Control Parameters

ParameterTypical ValueReference
Radiochemical Yield (non-decay corrected)6 ± 1% to 21 ± 16%[1][11]
Radiochemical Purity>99%[1][2]
Molar Activity / Specific Activity914 ± 97 mCi/μmol to 2075 ± 1063 mCi/μmol[1][11]
Total Synthesis Time~41-45 minutes[1][11]

Table 2: [¹¹C]this compound Pharmacokinetics in Rhesus Monkeys

ParameterValueReference
Peak Brain Uptake (SUV)~3.5 - 4.5[1]
Time to Peak Brain Activity< 20 minutes[2][3][4]
Parent Compound in Plasma at 30 min~40%[2][3][4]

Experimental Protocols

Key Experiment: Preclinical PET Imaging of [¹¹C]this compound in a Non-Human Primate

Objective: To determine the in vivo distribution and kinetics of [¹¹C]this compound in the brain.

Methodology:

  • Animal Preparation:

    • An adult rhesus monkey is fasted overnight.

    • The animal is anesthetized with ketamine and maintained with isoflurane.

    • Vital signs (heart rate, blood pressure, respiration, and body temperature) are monitored throughout the experiment.

    • A catheter is placed in a peripheral vein for radiotracer injection and another in a peripheral artery for blood sampling.

  • Radiotracer Administration:

    • A bolus of [¹¹C]this compound (e.g., 5 mCi) is injected intravenously.

  • PET Image Acquisition:

    • Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for 90-120 minutes.

    • A transmission scan is performed for attenuation correction.

  • Arterial Blood Sampling:

    • Serial arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).

    • Plasma is separated from whole blood, and the radioactivity is measured.

    • Metabolite analysis is performed on selected plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent compound.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay.

    • Regions of interest (ROIs) are drawn on the co-registered anatomical images (MRI or CT) for various brain regions (e.g., striatum, cortex, thalamus, cerebellum).

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs using the arterial input function to estimate binding parameters such as the total distribution volume (VT).

This detailed protocol provides a framework for conducting [¹¹C]this compound PET imaging studies and can be adapted for specific research questions.

References

Technical Support Center: Overcoming Poor Brain Penetration of K-Opioid Receptor (KOR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and addressing the common challenge of poor brain penetration of Kappa Opioid Receptor (KOR) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why do many KOR antagonists exhibit poor brain penetration?

A1: The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). Many KOR antagonists fail to efficiently cross the BBB for several reasons:

  • Physicochemical Properties: Unfavorable properties such as high molecular weight (>400 Da), a large polar surface area (PSA > 140 Ų), or too many hydrogen bond donors/acceptors can significantly limit passive diffusion across the lipid membranes of the BBB.[1][2]

  • Efflux Transporters: KOR antagonists can be substrates for active efflux transporters, most notably P-glycoprotein (P-gp), which are present on the BBB.[3][4][5] These transporters actively pump the compounds back into the bloodstream, preventing them from reaching therapeutic concentrations in the brain.[6][7]

  • Plasma Protein Binding: High binding to plasma proteins like albumin reduces the concentration of the free, unbound drug that is available to cross the BBB.[1][8]

Q2: What are the key physicochemical properties influencing BBB penetration of KOR antagonists?

A2: To enhance the likelihood of a KOR antagonist crossing the BBB via passive diffusion, the following properties should be optimized:

  • Lipophilicity (LogP): A LogP value in the range of 1.5 to 4 is often considered ideal for BBB penetration.[1]

  • Molecular Weight (MW): Generally, a lower molecular weight (under 400-500 Da) is preferred.[2]

  • Polar Surface Area (PSA): A PSA of less than 60 Ų is associated with good absorption, while a PSA greater than 140 Ų often indicates poor cell membrane penetration.[1]

  • Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors is beneficial for crossing the lipid-rich BBB.

Q3: How can I determine if my KOR antagonist is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: Several in vitro methods can be used to assess if a compound is a P-gp substrate:

  • MDCK-MDR1 Cell Assay: This is a widely used assay that utilizes Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which expresses P-gp.[9][10] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and vice versa, an efflux ratio (Papp B→A / Papp A→B) can be calculated. An efflux ratio greater than 2.0 typically indicates that the compound is a P-gp substrate.[9]

  • Caco-2 Cell Assay: Similar to the MDCK-MDR1 assay, this uses a human colon adenocarcinoma cell line that naturally expresses P-gp and other transporters.

  • P-gp ATPase Activity Assay: This assay measures the ATP consumption by P-gp in the presence of a test compound.[6] An increase in ATP hydrolysis suggests the compound is a P-gp substrate.[6]

Q4: What are some strategies to improve the brain penetration of a KOR antagonist?

A4: Several medicinal chemistry and formulation strategies can be employed:

  • Structural Modification: Systematically altering the chemical structure to optimize the physicochemical properties mentioned in Q2 (e.g., reducing polarity, lowering molecular weight).

  • Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active antagonist within the CNS.

  • Inhibition of P-gp: Co-administration with a P-gp inhibitor can increase the brain concentration of a KOR antagonist that is a P-gp substrate. However, this can also lead to drug-drug interactions.[5]

  • Formulation Strategies: Encapsulating the drug in nanoparticles or liposomes can sometimes facilitate transport across the BBB.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma (B/P) Ratio in In Vivo Studies

Possible Cause Troubleshooting Steps & Recommendations
High P-gp Efflux 1. In Vitro Confirmation: Perform an MDCK-MDR1 or Caco-2 assay to confirm P-gp substrate activity.[9][10] 2. In Vivo Inhibition: Co-administer the KOR antagonist with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model and re-measure the B/P ratio. A significant increase would confirm P-gp mediated efflux.
Poor Intrinsic Permeability 1. Review Physicochemical Properties: Analyze the compound's LogP, PSA, and MW.[1][11] 2. In Vitro Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion potential.[12] 3. Structural Modification: If properties are suboptimal, consider medicinal chemistry efforts to improve lipophilicity and reduce polarity.
High Plasma Protein Binding 1. Measure Free Fraction: Determine the percentage of the compound bound to plasma proteins using equilibrium dialysis or ultrafiltration. Only the unbound fraction can cross the BBB.[1] 2. Structural Modification: Changes to the compound's structure may reduce affinity for plasma proteins.
Rapid Brain Metabolism 1. Brain Homogenate Stability: Incubate the compound with brain homogenates and measure its degradation over time using LC-MS/MS.[13] 2. Identify Metabolites: Analyze brain tissue samples to identify potential metabolites that may be inactive or rapidly cleared.

Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays (e.g., MDCK-MDR1)

Possible Cause Troubleshooting Steps & Recommendations
Poor Cell Monolayer Integrity 1. Check TEER Values: Measure the Trans-Epithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised monolayer. TEER values should be >200 Ω•cm².[9] 2. Lucifer Yellow Assay: Use a fluorescent marker like Lucifer yellow post-experiment to visually confirm monolayer integrity.[14]
Compound Instability 1. Assess Stability in Buffer: Incubate the compound in the assay buffer for the duration of the experiment and measure its concentration at the end to check for degradation.
Low Compound Recovery 1. Check for Adsorption: The compound may be adsorbing to the plasticware. Use low-binding plates or pre-treat plates with a blocking agent. 2. Calculate Mass Balance: Ensure the total amount of compound in the donor, receiver, and cell lysate at the end of the experiment is close to the initial amount.

Quantitative Data Summary

The following table summarizes key pharmacokinetic and binding properties of several well-known KOR antagonists.

CompoundKOR Affinity (Ke/Ki, nM)Selectivity over MOR/DORBrain Half-Life (h)Brain/Plasma RatioReference
nor-BNI 0.04484x / 113x> 24-[15][16]
JDTic 0.02>100x24 - 76Increases over time[15][17][18]
Aticaprant (CERC-501) ---High CNS Penetration[19]
LY2795050 0.7236x / 200x--[20]

Note: Brain/Plasma ratios can vary significantly based on the time point of measurement and the specific experimental conditions. JDTic, for instance, shows an increasing B/P ratio over time, indicating partitioning into the brain.[17][18]

Experimental Protocols

Protocol 1: P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells

Objective: To determine if a KOR antagonist is a substrate for the P-gp efflux transporter.

Methodology:

  • Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable supports in transwell plates and cultured until a confluent monolayer is formed, typically for 3-5 days.[9][14]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the TEER.[10]

  • Bidirectional Transport:

    • The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) compartment of the transwell plate.[9]

    • The plate is incubated at 37°C for a set period (e.g., 90-120 minutes).[9][14]

    • At the end of the incubation, samples are collected from the opposite compartment (receiver) as well as the initial compartment (donor).

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: rate of compound appearance in the receiver compartment

      • A: surface area of the membrane

      • C₀: initial concentration in the donor compartment

    • The Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B)

  • Interpretation: An ER > 2.0 suggests the compound is a substrate for P-gp.[9] The experiment can be repeated in the presence of a P-gp inhibitor (e.g., cyclosporin) to confirm this.[9]

Protocol 2: In Situ Brain Perfusion in Rodents

Objective: To directly measure the rate of transport of a KOR antagonist across the BBB in vivo, independent of peripheral metabolism.[21]

Methodology:

  • Animal Preparation: A rat (e.g., Sprague-Dawley, 250-350g) is anesthetized.[22] The common carotid artery is exposed and cannulated.[22]

  • Perfusion:

    • The animal's circulation to the brain is replaced with a perfusion buffer (e.g., bicarbonate buffer, pH 7.4) containing the radiolabeled or unlabeled KOR antagonist.[22][23]

    • The perfusion is carried out at a constant flow rate (e.g., 5 mL/min) for a short duration (e.g., 10-60 seconds).[21][22]

  • Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed.[22][24]

  • Analysis: The brain tissue is homogenized or dissected, and the amount of the compound that has entered the brain is quantified (e.g., by scintillation counting for radiolabeled compounds or LC-MS/MS).[13][25]

  • Data Calculation: The brain uptake clearance or permeability-surface area product can be calculated to quantify the rate of BBB transport.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist KOR KOR Agonist->KOR Activates Antagonist Antagonist Antagonist->KOR Blocks G_Protein Gαi/o βγ KOR->G_Protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Cellular_Response ↓ Neuronal Activity (Analgesia, Dysphoria) cAMP->Cellular_Response Modulates MAPK_Pathway MAPK (p38, JNK) MAPK_Pathway->Cellular_Response Modulates Beta_Arrestin->MAPK_Pathway Activates

Caption: Canonical KOR signaling and points of antagonism.

BBB_Penetration_Workflow cluster_InSilico In Silico / Design cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation cluster_Decision Decision Point A Compound Design & Physicochemical Prediction (LogP, PSA, MW) B PAMPA for Passive Permeability A->B C MDCK-MDR1 Assay for P-gp Efflux (ER) B->C D Rodent PK Study (Plasma Concentration) C->D E Brain Tissue Homogenate or Microdialysis D->E F Calculate Brain/Plasma Ratio E->F G Sufficient Brain Exposure? F->G H Proceed to PD Studies G->H Yes I Re-design or Troubleshoot G->I No I->A

Caption: Experimental workflow for assessing BBB penetration.

Troubleshooting_Logic Start Low Brain/Plasma Ratio Observed in Vivo Q1 Is compound a P-gp substrate? (ER > 2) Start->Q1 A1_Yes High P-gp Efflux is Likely Cause. Consider co-dosing with P-gp inhibitor or redesign to evade efflux. Q1->A1_Yes Yes A1_No Efflux is not the primary issue. Q1->A1_No No Q2 Are physicochemical properties optimal? (LogP, PSA, MW) A1_No->Q2 A2_No Poor Intrinsic Permeability. Redesign compound to improve LogP, lower PSA and/or MW. Q2->A2_No No A2_Yes Intrinsic permeability is likely adequate. Q2->A2_Yes Yes Q3 Is unbound plasma concentration low? A2_Yes->Q3 A3_Yes High Plasma Protein Binding. Redesign to reduce affinity for plasma proteins. Q3->A3_Yes Yes A3_No Consider other factors like rapid brain metabolism. Q3->A3_No No

Caption: Troubleshooting logic for low KOR antagonist brain uptake.

References

optimizing pretreatment time for LY2795050 antagonist effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pretreatment time for the kappa-opioid receptor (KOR) antagonist, LY2795050.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and short-acting antagonist of the kappa-opioid receptor (KOR).[1] Its primary mechanism is to bind to the KOR with high affinity, thereby blocking the binding of endogenous ligands like dynorphin and preventing the downstream signaling cascades associated with KOR activation.[1][2]

Q2: What is the recommended starting pretreatment time for in vivo experiments?

A2: Based on published studies, a pretreatment time of 15 to 30 minutes is a common and effective starting point for in vivo experiments in rodents.[1][3][4] A 15-minute pretreatment has been shown to be effective in blocking the effects of a KOR agonist.[3][4]

Q3: How critical is the pretreatment time for observing the antagonist effects of this compound?

A3: Pretreatment time is a critical parameter. Due to its rapid onset and short duration of action (less than 3 hours), the timing of this compound administration relative to the experimental challenge (e.g., agonist administration, behavioral task) will significantly impact the observed antagonist effects.[3][4]

Q4: Are there any known sex differences in the response to this compound?

A4: Yes, some studies have reported sex-dependent differences in the behavioral effects of this compound. For instance, with a very short pretreatment time (1 minute), antagonist effects were observed in males but not females in a specific stress paradigm. However, with a longer pretreatment of 15 minutes, the effects were seen in both sexes.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak antagonist effect observed. Inadequate pretreatment time: The antagonist may not have reached sufficient receptor occupancy before the experimental challenge.Increase the pretreatment time. We recommend a titration from 15 minutes up to 60 minutes. A 30-minute pretreatment has been shown to be effective in preventing agonist-induced deficits.[1]
Suboptimal dose: The dose of this compound may be too low to effectively antagonize the KORs in the target tissue.Perform a dose-response curve to determine the optimal dose for your specific experimental model. Doses around 0.32 mg/kg have been shown to be effective in mice.[3][4]
Rapid metabolism: this compound is a short-acting antagonist.[1][4] The experimental endpoint may be occurring after the antagonist has been significantly metabolized.Consider the timing of your measurements relative to the administration of this compound. For longer experiments, a different KOR antagonist with a longer duration of action might be more suitable.
Variability in results between experiments. Inconsistent pretreatment timing: Even small variations in pretreatment time can lead to different levels of receptor occupancy and thus variable results.Strictly adhere to the chosen pretreatment time for all animals and experimental groups. Use a precise timer.
Route of administration: The bioavailability and pharmacokinetics of this compound can vary with the route of administration (e.g., intraperitoneal vs. intravenous).Ensure the route of administration is consistent across all experiments and is appropriate for achieving the desired concentration in the target tissue.
Unexpected behavioral or physiological effects. Off-target effects: Although this compound is selective for the KOR, very high concentrations could potentially interact with other receptors.Review the selectivity profile of this compound and consider if the observed effects could be mediated by other opioid receptors like the mu-opioid receptor (MOR) or delta-opioid receptor (DOR).[4] Ensure you are using the lowest effective dose.
Interaction with other administered compounds: The experimental paradigm may involve other drugs that could interact with this compound or the KOR signaling pathway.Carefully review the pharmacology of all administered compounds and consider potential drug-drug interactions.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities and Potency of this compound

ReceptorBinding Affinity (Ki)Antagonist Potency (Kb)Selectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)
Kappa (KOR)0.72 nM[1][5]0.63 nM[4]--
Mu (MOR)25.8 nM[4][6]6.8 nM[4]~36-fold[6]-
Delta (DOR)153 nM[4]83.3 nM[4]-~212-fold[7]

Table 2: In Vivo Pretreatment Time and Effects of this compound in Mice

Pretreatment TimeDose (mg/kg, i.p.)Experimental ModelObserved EffectReference
1 minute0.32Open Space SwimDecreased immobility in males, but not females.[3]
15 minutes0.32Open Space SwimDecreased immobility in both males and females.[3]
15 minutes0.32U50,488-induced locomotor depressionBlockade of KOR agonist effects.[4]
30 minutes0.032 - 0.1U50,488-induced grooming deficitsDose-dependent prevention of deficits.[1]
3 hours0.32U50,488-induced locomotor depressionNo significant blockade of KOR agonist effects.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Pretreatment Time on KOR Agonist-Induced Locomotor Depression in Mice

  • Animals: Adult male C57BL/6J mice.

  • Habituation: Acclimate mice to the locomotor activity chambers for 30 minutes one day prior to the experiment.

  • Drug Preparation:

    • Prepare this compound in a vehicle solution (e.g., saline).

    • Prepare the KOR agonist U50,488 in saline.

  • Experimental Groups:

    • Group 1: Vehicle (for this compound) + Vehicle (for U50,488)

    • Group 2: Vehicle (for this compound) + U50,488 (e.g., 10 mg/kg, i.p.)

    • Group 3: this compound (e.g., 0.32 mg/kg, i.p.) + U50,488 (e.g., 10 mg/kg, i.p.)

  • Procedure:

    • Administer this compound or its vehicle via intraperitoneal (i.p.) injection.

    • Wait for the designated pretreatment time (e.g., 15, 30, or 60 minutes).

    • Administer U50,488 or its vehicle (i.p.).

    • Immediately place the mice in the locomotor activity chambers and record activity for 60 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in locomotion in Group 3 compared to Group 2 indicates effective antagonism by this compound.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates This compound This compound This compound->KOR Binds & Blocks G_protein Gi/o Protein KOR->G_protein Activates Dopamine_release ↓ Dopamine Release KOR->Dopamine_release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental_Workflow Start Start Animal_Habituation Animal Habituation Start->Animal_Habituation Drug_Preparation Prepare this compound & Agonist Animal_Habituation->Drug_Preparation Randomization Randomize Animals into Groups Drug_Preparation->Randomization Pretreatment Administer this compound or Vehicle Randomization->Pretreatment Wait Pretreatment Time (e.g., 15, 30, 60 min) Pretreatment->Wait Challenge Administer KOR Agonist or Vehicle Wait->Challenge Behavioral_Assay Conduct Behavioral Assay (e.g., Locomotor Activity) Challenge->Behavioral_Assay Data_Collection Collect & Record Data Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for optimizing this compound pretreatment.

Troubleshooting_Logic Start No/Weak Antagonist Effect Check_Pretreatment Is Pretreatment Time Optimal (15-60 min)? Start->Check_Pretreatment Increase_Time Increase Pretreatment Time Check_Pretreatment->Increase_Time No Check_Dose Is Dose Sufficient? Check_Pretreatment->Check_Dose Yes Increase_Time->Check_Dose Increase_Dose Perform Dose-Response Check_Dose->Increase_Dose No Check_Timing Is Assay Within ~3h of Administration? Check_Dose->Check_Timing Yes Increase_Dose->Check_Timing Consider_Alternative Consider Antagonist with Longer Half-Life Check_Timing->Consider_Alternative No Success Effect Observed Check_Timing->Success Yes

Caption: Troubleshooting logic for weak this compound antagonist effects.

References

Technical Support Center: Navigating Variability in Animal Response to LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) antagonist, LY2795050. This guide addresses common issues related to variability in animal responses to ensure more consistent and reliable experimental outcomes.

Troubleshooting Guide

This section is designed to help you identify and resolve potential sources of variability in your experiments involving this compound.

Question Possible Causes Troubleshooting Steps
Why am I observing inconsistent behavioral responses to this compound between animals? 1. Genetic Background: Different mouse or rat strains can exhibit varied responses to opioid ligands. 2. Sex Differences: The KOR system is known to be sexually dimorphic, with females sometimes showing a lower analgesic response than males to KOR agonists.[1] This can influence the antagonistic effect of this compound. 3. Age: The expression and function of KORs may change with age. 4. Housing and Environmental Conditions: Stress from housing conditions can alter the endogenous dynorphin/KOR system, impacting the effects of an antagonist.1. Standardize Strain: Use a single, well-characterized strain for your experiments. If comparing strains, ensure groups are adequately powered. 2. Account for Sex: Test both male and female animals and analyze the data separately. Consider the stage of the estrous cycle in females. 3. Control for Age: Use a narrow age range for all experimental subjects. 4. Acclimatize and Standardize Housing: Allow for a sufficient acclimatization period (at least 7 days) before starting experiments. Maintain consistent light/dark cycles, temperature, and noise levels.
My results with this compound are not reproducible across different experiments. 1. Drug Formulation and Administration: Inconsistent drug preparation or administration technique can lead to variable dosing. 2. Pre-treatment Time: The onset and duration of action of this compound are critical. Inconsistent timing between this compound administration and the experimental challenge can lead to variability. 3. Circadian Rhythms: The activity of the KOR system can vary throughout the day.1. Standardize Drug Handling: Prepare this compound fresh for each experiment from a reliable source. Use a consistent vehicle and administration route (e.g., intraperitoneal, oral gavage). For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery. 2. Optimize and Standardize Pre-treatment Time: Conduct a pilot study to determine the optimal pre-treatment time for your specific experimental paradigm. Once determined, adhere strictly to this timing. 3. Consistent Timing: Perform experiments at the same time of day to minimize the influence of circadian rhythms.
I am not seeing the expected antagonist effect of this compound. 1. Inappropriate Dose: The effective dose of this compound can vary depending on the species, sex, and the specific behavioral assay. A dose that is too low may be ineffective. 2. Disease Model Complexity: The underlying pathophysiology of your disease model may alter KOR expression or signaling, affecting the response to this compound. 3. Agonist Challenge Potency: The dose or potency of the KOR agonist used to challenge the system might be too high, overcoming the antagonist effects of this compound.1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model and assay. 2. Characterize Your Model: If possible, assess KOR expression levels in your disease model compared to control animals. 3. Optimize Agonist Dose: If using a KOR agonist, ensure you are using a dose that produces a submaximal effect, allowing for the antagonist to demonstrate its blocking effect.
How can I confirm that the observed effects are specifically mediated by KOR antagonism? 1. Off-Target Effects: At higher concentrations, the selectivity of any compound can decrease. 2. Non-specific Behavioral Effects: The observed behavioral change may be an indirect consequence of the drug's action.1. Use KOR Knockout (KO) Animals: The most definitive way to confirm KOR-specific effects is to show a lack of response to this compound in KOR KO mice. 2. Compare with other KOR Antagonists: Use another structurally different KOR antagonist to see if it produces similar effects. 3. Control for Locomotor Effects: Always include appropriate control experiments, such as an open field test, to ensure that the observed effects are not due to changes in general locomotor activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the kappa-opioid receptor (KOR). It binds to KORs with high affinity, preventing the binding of endogenous ligands like dynorphin and exogenous KOR agonists. This blocks the intracellular signaling cascade typically initiated by KOR activation.

Q2: What is the recommended vehicle for dissolving this compound?

A2: A common vehicle used for this compound is a solution of 5% ethanol, 10% Tween 80, and 85% sterile water by volume. It is recommended to prepare the solution fresh for each experiment.

Q3: What are the key pharmacokinetic parameters of this compound in animals?

A3: this compound has a relatively rapid onset and short duration of action. In mice, its antagonist effects are observed within 15 minutes of administration and last for less than 3 hours. In rhesus monkeys, [11C]this compound shows moderate peripheral metabolism, with about 40% of the parent compound remaining at 30 minutes post-injection.[2]

Q4: Are there known sex differences in the response to this compound?

A4: Yes, sex can be a significant factor. For example, in an open space swim stress paradigm in mice, a 1-minute pretreatment with this compound decreased immobility in males but not females. However, with a 15-minute pretreatment, the effect was seen in both sexes. This highlights the importance of considering both sex and pretreatment time in experimental design.

Q5: How does the selectivity of this compound for KOR compare to other opioid receptors?

A5: this compound exhibits good selectivity for the kappa-opioid receptor. In vitro binding studies have shown that it has a much higher affinity for KOR compared to mu-opioid (MOR) and delta-opioid (DOR) receptors.

Quantitative Data Summary

Table 1: In Vitro Binding Affinities and Functional Antagonist Potencies of this compound

ReceptorBinding Affinity (Ki, nM)Functional Antagonist Potency (Kb, nM)
Kappa (KOR)0.720.63
Mu (MOR)25.86.8
Delta (DOR)15383.3

Table 2: Effective Doses of this compound in Rodent Models

SpeciesModel/AssayEffective Dose (mg/kg, i.p.)Outcome
Mouse (Male & Female)Open Space Swim0.32Decreased immobility
Mouse (Male & Female)KOR agonist (U50,488)-induced grooming deficits0.032 - 0.1Prevention of deficits
Mouse (Male)Forced Swim Test0.1Decreased immobility
Mouse (Male)KOR agonist (U50,488)-induced locomotor depression0.32Blockade of depression

Experimental Protocols

Protocol 1: Assessment of KOR Antagonism in a Locomotor Activity Assay

This protocol is used to evaluate the ability of this compound to block the locomotor depressant effects of a KOR agonist, such as U50,488.

Materials:

  • This compound

  • KOR agonist (e.g., U50,488)

  • Vehicle (e.g., 5% ethanol, 10% Tween 80, 85% sterile water)

  • Saline

  • Experimental animals (e.g., C57BL/6J mice)

  • Locomotor activity chambers

Procedure:

  • Habituate the animals to the locomotor activity chambers for at least 30 minutes one day prior to the experiment.

  • On the day of the experiment, prepare fresh solutions of this compound and the KOR agonist.

  • Administer this compound (e.g., 0.32 mg/kg, i.p.) or vehicle at a predetermined pre-treatment time (e.g., 15 minutes) before the KOR agonist challenge.

  • Administer the KOR agonist (e.g., U50,488, 10 mg/kg, i.p.) or saline.

  • Immediately place the animals in the locomotor activity chambers and record activity for a set duration (e.g., 90 minutes).

  • Analyze the data by comparing the locomotor activity of the different treatment groups. A successful antagonist effect is demonstrated if the this compound-treated group shows significantly less locomotor depression from the KOR agonist compared to the vehicle-treated group.

Protocol 2: Ex Vivo Receptor Occupancy Study

This protocol is used to determine the extent to which this compound occupies KORs in the brain at a given dose and time point.

Materials:

  • This compound

  • Vehicle

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Radiolabeled KOR ligand (e.g., [3H]-U69,593)

  • Brain tissue homogenization buffer

  • Scintillation counter

Procedure:

  • Administer this compound at the desired dose and route.

  • At a specific time point after administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex).

  • Homogenize the brain tissue in an appropriate buffer.

  • Incubate the brain homogenates with a saturating concentration of the radiolabeled KOR ligand.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Compare the binding in this compound-treated animals to that in vehicle-treated animals to calculate the percentage of receptor occupancy.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx

Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Acclimatization (≥ 7 days) B Randomize Animals into Treatment Groups A->B C Prepare Fresh This compound Solution B->C D Administer Vehicle or This compound (i.p.) C->D E Pre-treatment Interval (e.g., 15 min) D->E F Administer Saline or KOR Agonist (i.p.) E->F G Place in Behavioral Apparatus (e.g., Locomotor Chamber) F->G H Record Behavioral Data (e.g., 90 min) G->H I Analyze Data (e.g., ANOVA) H->I J Interpret Results I->J

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Tree Start Inconsistent or No Effect of this compound Observed Q_Dose Was a dose-response study performed? Start->Q_Dose A_Dose_No Conduct Dose-Response Study Q_Dose->A_Dose_No No A_Dose_Yes Dose is likely appropriate Q_Dose->A_Dose_Yes Yes Q_Controls Are proper controls in place? A_Dose_Yes->Q_Controls A_Controls_No Include Vehicle, Sex, and Strain-matched Controls Q_Controls->A_Controls_No No A_Controls_Yes Controls are adequate Q_Controls->A_Controls_Yes Yes Q_Protocol Is the experimental protocol consistent? A_Controls_Yes->Q_Protocol A_Protocol_No Standardize Drug Prep, Administration, and Timing Q_Protocol->A_Protocol_No No A_Protocol_Yes Protocol is consistent Q_Protocol->A_Protocol_Yes Yes Q_Specificity Has KOR-specificity been confirmed? A_Protocol_Yes->Q_Specificity A_Specificity_No Use KOR KO mice or a second KOR antagonist Q_Specificity->A_Specificity_No No A_Specificity_Yes Consider other factors Q_Specificity->A_Specificity_Yes Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Quality Control for Synthesized [11C]LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) measures for synthesized [11C]LY2795050. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the essential quality control tests for [11C]this compound?

For clinical and preclinical use, a series of quality control tests must be performed to ensure the identity, purity, and safety of the radiotracer. The essential tests include:

  • Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range.

  • Radiochemical Purity and Identity: To confirm that the radioactivity corresponds to [11C]this compound and to quantify any radiochemical impurities.

  • Chemical Purity: To identify and quantify any non-radioactive chemical impurities.

  • Enantiomeric Purity: To ensure the correct stereoisomer, the (S)-enantiomer, is present.

  • Specific Activity: To determine the amount of radioactivity per unit mass of the compound.

  • Residual Solvents: To ensure that levels of residual solvents from the synthesis are below safety limits.

  • Residual Metals: To quantify any remaining metal catalyst (e.g., Palladium or Copper) from the synthesis.

  • Sterility: To ensure the absence of microbial contamination.

  • Bacterial Endotoxins: To ensure that endotoxin levels are below the accepted threshold for parenteral administration.

2. My radiochemical purity is below the acceptance criterion of >99%. What are the possible causes and solutions?

Low radiochemical purity is a common issue that can arise from several factors during synthesis and purification.

Possible Causes:

  • Incomplete Reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted [11C]cyanide or other intermediates.

  • Side Reactions: Competing reactions can lead to the formation of radiolabeled byproducts.

  • Degradation (Radiolysis): [11C]this compound may degrade due to radiolysis, especially at high radioactivity concentrations.

  • Suboptimal Purification: The semi-preparative HPLC purification may not be adequately separating the desired product from impurities. This could be due to poor column performance, incorrect mobile phase composition, or improper fraction collection.

Troubleshooting Steps:

  • Review Synthesis Parameters: Verify the amounts of precursor, catalyst, and reagents, as well as reaction time and temperature.

  • Optimize HPLC Purification:

    • Ensure the semi-preparative HPLC system is well-maintained and the column is not overloaded.

    • Verify the mobile phase composition and flow rate.

    • Adjust the collection window for the product peak to minimize the collection of adjacent impurities.

  • Minimize Delay: Proceed with purification and formulation promptly after synthesis to reduce the effects of radiolysis.

  • Analyze Radio-HPLC Chromatogram: Examine the chromatogram to identify the nature of the radiochemical impurities (e.g., more polar or less polar than the product) to gain insights into potential side products or degradation pathways.

3. How is the chemical identity of [11C]this compound confirmed?

The chemical identity is confirmed by analytical High-Performance Liquid Chromatography (HPLC). This is achieved by co-injection of the final radioactive product with a non-radioactive reference standard of this compound.[1][2] The identity is confirmed if the radioactive peak on the radio-chromatogram has the same retention time as the UV peak of the reference standard in the UV chromatogram.[1][2]

4. What are the acceptance criteria for the key quality control tests?

The following table summarizes the typical acceptance criteria for the final release of [11C]this compound for human use. These values are based on published data and general radiopharmaceutical standards.

Parameter Acceptance Criteria Typical Analytical Method
Appearance Clear, colorless, free of particulatesVisual Inspection
pH 4.5 - 7.5pH meter or pH strips
Radiochemical Purity > 99%[1][2][3][4]Analytical HPLC
Chemical Identity Retention time matches reference standardAnalytical HPLC (co-injection)[1][2]
Enantiomeric Purity > 98% ee ((S)-enantiomer)[5]Chiral HPLC
Specific Activity > 900 mCi/µmol at time of injection[3][6][7]Calculated from radioactivity and mass
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography (GC)
Residual Copper < 0.1 µg/mL (if Cu catalyst is used)[3][6][7]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sterility No microbial growthUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU / V (volume dependent)Limulus Amebocyte Lysate (LAL) test

5. How can I troubleshoot low specific activity?

Low specific activity indicates the presence of an excess of non-radioactive this compound or other carrier molecules.

Possible Causes:

  • Carrier [11C]CO2: The starting [11C]CO2 from the cyclotron may have low specific activity due to contamination with atmospheric CO2.

  • Contamination in Reagents or Solvents: Contamination with the non-radioactive this compound precursor or other organic impurities can compete in the reaction.

  • Leaching from HPLC or SPE Cartridges: Previously used columns or cartridges may release non-radioactive compounds.

Troubleshooting Steps:

  • Check Cyclotron Target Performance: Ensure the target is performing optimally and that there are no leaks introducing atmospheric CO2.

  • Use High-Purity Reagents: Utilize fresh, high-purity reagents and solvents for the synthesis.

  • Dedicated Equipment: Use dedicated and thoroughly cleaned HPLC columns, SPE cartridges, and glassware to avoid cross-contamination.

Experimental Protocols

Protocol 1: Analytical HPLC for Radiochemical Purity and Identity

This method is used to determine the radiochemical purity and to confirm the identity of [11C]this compound.

  • HPLC System: An analytical HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A suitable C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: 25% Acetonitrile and 75% 0.1 M ammonium formate with 0.5% acetic acid.[1][2]

  • Flow Rate: 2 mL/min.[1][2]

  • UV Wavelength: 254 nm.

  • Procedure:

    • Inject a small aliquot of the final [11C]this compound product.

    • For identity confirmation, co-inject the product with a known standard of non-radioactive this compound.

    • Monitor the chromatogram from both the UV and radioactivity detectors.

  • Analysis:

    • Purity: Calculate the radiochemical purity by integrating the area of the main radioactive peak and expressing it as a percentage of the total integrated radioactivity.

    • Identity: Confirm that the retention time of the main radioactive peak matches the retention time of the UV peak from the non-radioactive standard (typically around 6.7 minutes under these conditions).[1][2]

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is to ensure that the final product is the desired (S)-enantiomer.

  • HPLC System: An analytical HPLC system with a UV and/or radioactivity detector.

  • Column: A chiral column, such as a Chiralpak AS-H (4.6 x 150 mm).[8]

  • Mobile Phase: 0.2% Triethylamine (Et3N) in Methanol (MeOH).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Procedure:

    • Inject a sample of the final product.

    • It is recommended to first run a racemic mixture of this compound to determine the retention times of both the (S) and (R) enantiomers.

  • Analysis: The chromatogram should show a single radioactive peak corresponding to the retention time of the (S)-enantiomer.[1] The enantiomeric excess (% ee) can be calculated if both peaks are present.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Final Product synthesis [11C]this compound Synthesis purification Semi-preparative HPLC synthesis->purification formulation Formulation & Sterile Filtration purification->formulation visual_ph Visual Inspection & pH formulation->visual_ph hplc_qc Analytical & Chiral HPLC formulation->hplc_qc gc_ms GC & ICP-MS formulation->gc_ms sterility_endo Sterility & Endotoxin Testing formulation->sterility_endo release Product Release for Clinical/Preclinical Use visual_ph->release hplc_qc->release gc_ms->release sterility_endo->release

Caption: Overall workflow for the synthesis and quality control of [11C]this compound.

Troubleshooting_Radiochemical_Purity cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Radiochemical Purity (<99%) Detected check_hplc Review Analytical HPLC Data start->check_hplc check_synthesis Examine Synthesis Parameters check_hplc->check_synthesis minimize_time Reduce Time Before Purification check_hplc->minimize_time Degradation products (radiolysis) check_purification Evaluate Purification Process check_synthesis->check_purification optimize_synthesis Optimize Reaction Conditions check_synthesis->optimize_synthesis Incomplete reaction/ side products optimize_hplc Refine HPLC Purification check_purification->optimize_hplc Poor peak separation/ incorrect fraction collection end Re-synthesize and Re-test optimize_synthesis->end optimize_hplc->end minimize_time->end

Caption: Troubleshooting decision tree for low radiochemical purity of [11C]this compound.

References

overcoming solubility issues with LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues and effectively using LY2795050 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the kappa-opioid receptor (KOR).[1][2] It exhibits high affinity and selectivity for KOR, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes, including depression, anxiety, and addiction.[3][4] this compound acts by blocking the binding of endogenous ligands, such as dynorphins, to the KOR, thereby inhibiting its downstream signaling pathways.[5][6]

Q2: I am experiencing difficulty dissolving this compound for my experiments. What are the recommended solvents?

A2: this compound can be challenging to dissolve in aqueous solutions. For in vitro and in vivo studies, several solvent systems can be employed to achieve appropriate concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[2] For final experimental concentrations, co-solvent systems are often necessary. Refer to the Troubleshooting Guide and Solvent Protocols Table below for detailed information.

Q3: What are the known binding affinities of this compound for different opioid receptors?

A3: this compound is highly selective for the kappa-opioid receptor. The binding affinities (Ki) for human opioid receptors are summarized in the table below.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate forms when preparing this compound solutions for in vitro or in vivo experiments.

Possible Causes & Solutions:

  • Inappropriate Solvent: this compound has poor solubility in purely aqueous buffers.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into an appropriate vehicle. For in vivo experiments, specific co-solvent systems are recommended.[1]

  • Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures.

    • Solution: Gentle warming and/or sonication can aid in the dissolution of the compound.[1] Be cautious with temperature-sensitive assays.

  • Incorrect pH: The pH of the final solution can influence the solubility of this compound.

    • Solution: Ensure the pH of your final buffer or vehicle is compatible with the compound's properties. While specific pH-solubility profiles are not widely published, maintaining a physiological pH is a standard starting point.

  • High Final Concentration in Aqueous Buffer: The concentration of this compound in the final aqueous-based medium may be too high, leading to precipitation.

    • Solution: Lower the final concentration of this compound in your assay. If a higher concentration is required, consider using a vehicle with a higher percentage of organic co-solvent, if compatible with your experimental system.

Data Presentation

Table 1: Binding Affinity of this compound for Human Opioid Receptors
ReceptorKi (nM)
Kappa-Opioid Receptor (KOR)0.72[1][7][8][9][10][11][12]
Mu-Opioid Receptor (MOR)25.8[9][10][11][12]
Delta-Opioid Receptor (DOR)153[9][10][11]
Table 2: Recommended Solvent Protocols for this compound
ProtocolSolvent CompositionAchievable ConcentrationNotes
In Vitro Stock Solution 100% DMSO≥ 50 mg/mL (122.58 mM)[2]Prepare high-concentration stock solutions in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
In Vivo Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.13 mM)[1]Add each solvent sequentially to ensure proper mixing.[1]
In Vivo Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.13 mM)[1]This formulation utilizes a cyclodextrin to enhance solubility.[1]
In Vivo Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.13 mM)[1]Suitable for experiments where an oil-based vehicle is appropriate.
In Vivo (Rodent) Saline Saline1 mg/mL[4][7]For specific in vivo rodent studies, this compound has been dissolved directly in saline.[4][7] The final concentration may be limited.

Experimental Protocols

Radioligand Competition Binding Assay (General Methodology)

This protocol provides a general framework for determining the binding affinity of this compound.

  • Preparation of Cell Membranes: Utilize cell membranes from a cell line recombinantly expressing the human kappa-opioid receptor.

  • Incubation: In a multi-well plate, combine the cell membranes, a radiolabeled ligand for KOR (e.g., [³H]-diprenorphine), and varying concentrations of unlabeled this compound.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

KOR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_alpha Gαi/o KOR->G_alpha Activates G_beta_gamma Gβγ KOR->G_beta_gamma Releases AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channels G_beta_gamma->K_channel Activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_beta_gamma->MAPK_cascade Activates cAMP cAMP AC->cAMP Decreases Production Cellular_Response Cellular Response (e.g., Aversion, Analgesia) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK_cascade->Cellular_Response This compound This compound (Antagonist) This compound->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates

Caption: Signaling pathway of the Kappa-Opioid Receptor and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Prepare this compound Stock (e.g., in 100% DMSO) B 2. Prepare Working Solution (Dilute stock in appropriate vehicle) A->B C 3a. In Vitro Assay (e.g., Cell-based assay) B->C For in vitro D 3b. In Vivo Administration (e.g., Intraperitoneal injection) B->D For in vivo E 4a. Measure Endpoint (e.g., Fluorescence, Radioactivity) C->E F 4b. Behavioral or Physiological Measurement D->F G 5. Data Analysis (e.g., IC50, ED50 calculation) E->G F->G

References

Validation & Comparative

A Comparative Guide to Kappa-Opioid Receptor Antagonists: LY2795050 vs. Norbinaltorphimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent kappa-opioid receptor (KOR) antagonists: LY2795050, a novel, short-acting compound, and norbinaltorphimine (nor-BNI), a classical, long-acting research tool. This objective analysis is designed to assist researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction to the Compounds

This compound is a selective KOR antagonist characterized by its rapid onset and short duration of action.[1] Its favorable pharmacokinetic profile has made it a valuable tool for in vivo studies where precise temporal control of KOR blockade is required.[1]

Norbinaltorphimine (nor-BNI) is a highly selective and potent KOR antagonist that has been a cornerstone of opioid research for decades. It is renowned for its exceptionally long duration of action in vivo, which can last for days to weeks after a single administration.[2]

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of this compound and nor-BNI for the human kappa (κ), mu (μ), and delta (δ) opioid receptors are summarized below. The data, presented as inhibition constants (Ki), were determined using competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Compoundκ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ/μ Selectivity Ratioκ/δ Selectivity Ratio
This compound 0.72[3][4][5]25.8[5]153[5]~36~212
nor-BNI ~0.2 - 0.8~10 - 40~30 - 150~50 - 125~150 - 188

Note: Kᵢ values for nor-BNI are compiled from various sources in the ChEMBL database and may exhibit some variability depending on the specific experimental conditions.

In Vivo Pharmacological Properties: A Tale of Two Timelines

A primary distinguishing feature between this compound and nor-BNI is their duration of action in vivo.

This compound exhibits a rapid onset and short duration of KOR antagonism. For instance, a 0.32 mg/kg intraperitoneal (i.p.) dose in mice effectively blocks the locomotor depressant effects of the KOR agonist U50,488 when administered 15 minutes prior, but this effect is lost at longer pretreatment times of 3 or 24 hours.[1]

In stark contrast, nor-BNI is characterized by a slow onset of action, with its peak KOR antagonist effects observed approximately 24 hours after administration, and these effects can persist for several days to weeks.[2] This long-lasting action is a critical consideration for experimental design, as it can influence the interpretation of behavioral studies conducted over extended periods.

Signaling Pathways and Mechanism of Action

Both this compound and nor-BNI act as competitive antagonists at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, they prevent the endogenous ligand, dynorphin, and other KOR agonists from activating downstream signaling cascades.

cluster_0 KOR Agonist Signaling cluster_1 KOR Antagonist Action Dynorphin/\nU50,488 Dynorphin/ U50,488 KOR KOR Dynorphin/\nU50,488->KOR Binds & Activates Gαi/o Gαi/o KOR->Gαi/o Activates Adenylyl\nCyclase Adenylyl Cyclase Gαi/o->Adenylyl\nCyclase Inhibits cAMP cAMP Adenylyl\nCyclase->cAMP Converts ATP to Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects This compound/\nnor-BNI This compound/ nor-BNI KOR_ant KOR This compound/\nnor-BNI->KOR_ant Binds & Blocks No Signaling No Signaling KOR_ant->No Signaling

KOR Agonist vs. Antagonist Signaling

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound for the kappa-opioid receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.

  • Radioligand: [³H]U-69,593, a selective KOR agonist.

  • Test Compounds: this compound, nor-BNI, or other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine cell membranes, [³H]U-69,593 (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash filters with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Start Start Prepare\nMembranes Prepare Membranes Start->Prepare\nMembranes Set up Assay Plate\n(Membranes, Radioligand,\nTest Compound) Set up Assay Plate (Membranes, Radioligand, Test Compound) Prepare\nMembranes->Set up Assay Plate\n(Membranes, Radioligand,\nTest Compound) Incubate Incubate Set up Assay Plate\n(Membranes, Radioligand,\nTest Compound)->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation\nCounting Scintillation Counting Filter & Wash->Scintillation\nCounting Data Analysis\n(IC50, Ki) Data Analysis (IC50, Ki) Scintillation\nCounting->Data Analysis\n(IC50, Ki) End End Data Analysis\n(IC50, Ki)->End

Radioligand Binding Assay Workflow
In Vivo Assessment of KOR Antagonism: U50,488-Induced Antinociception

This protocol describes a common in vivo assay to evaluate the antagonist activity of compounds like this compound and nor-BNI against a KOR agonist-induced effect.

Animals:

  • Male C57BL/6J mice.

Drugs:

  • KOR Agonist: U-50,488H (e.g., 5 mg/kg, i.p.).

  • KOR Antagonist: this compound or nor-BNI at desired doses and pretreatment times.

Procedure:

  • Antagonist Pretreatment: Administer the KOR antagonist (or vehicle) at the designated time before the agonist challenge (e.g., 15 minutes for this compound, 24 hours for nor-BNI).

  • Baseline Nociceptive Threshold: Measure the baseline tail-withdrawal latency of each mouse in a warm water bath (e.g., 52°C).

  • Agonist Administration: Administer U-50,488H.

  • Post-Agonist Nociceptive Testing: At a specified time after agonist administration (e.g., 30 minutes), re-measure the tail-withdrawal latency.

  • Data Analysis: Compare the tail-withdrawal latencies between the vehicle- and antagonist-pretreated groups. A significant reduction in the antinociceptive effect of U-50,488H in the antagonist-treated group indicates KOR blockade.

cluster_0 Control Group cluster_1 Antagonist Group Vehicle\nPretreatment Vehicle Pretreatment U50,488\nAdministration U50,488 Administration Vehicle\nPretreatment->U50,488\nAdministration Increased\nTail-Withdrawal\nLatency Increased Tail-Withdrawal Latency U50,488\nAdministration->Increased\nTail-Withdrawal\nLatency Antinociception Antagonist\n(this compound or nor-BNI)\nPretreatment Antagonist (this compound or nor-BNI) Pretreatment U50,488\nAdministration_ant U50,488 Administration Antagonist\n(this compound or nor-BNI)\nPretreatment->U50,488\nAdministration_ant Normal\nTail-Withdrawal\nLatency Normal Tail-Withdrawal Latency U50,488\nAdministration_ant->Normal\nTail-Withdrawal\nLatency Blockade of Antinociception

Logic of In Vivo KOR Antagonism Assay

Summary and Conclusion

This compound and nor-BNI are both highly selective and potent KOR antagonists, yet they possess markedly different pharmacokinetic profiles that dictate their experimental applications.

  • This compound is the antagonist of choice for studies requiring acute and transient blockade of KORs. Its rapid onset and short duration of action allow for precise temporal control and minimize the potential for long-term receptor adaptations that can confound results.

  • nor-BNI remains an invaluable tool for experiments where a sustained and long-lasting blockade of KORs is desired. Its prolonged in vivo activity is ideal for investigating the chronic effects of KOR antagonism on behavior and neurobiology.

The selection between these two compounds should be guided by the specific aims and timeline of the research study. The data and protocols provided in this guide are intended to facilitate this decision-making process for researchers in the field of opioid pharmacology and neuroscience.

References

A Comparative Guide to KOR Antagonists: LY2795050 vs. Aticaprant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) has emerged as a significant target in the development of therapeutics for a range of central nervous system disorders, including depression, anxiety, and substance use disorders. Antagonism of the KOR is a key mechanism of action being explored. This guide provides a detailed, data-driven comparison of two prominent KOR antagonists: LY2795050 and aticaprant (also known as JNJ-67953964, CERC-501, and LY2456302).

Introduction to the Compounds

This compound is a selective KOR antagonist that has been instrumental as a research tool, particularly in its radiolabeled form, [11C]this compound, for positron emission tomography (PET) imaging to study KOR occupancy in the brain.[1][2][3]

Aticaprant is a potent, selective, and orally bioavailable KOR antagonist that has been evaluated in clinical trials for the treatment of major depressive disorder (MDD).[4][5][6] It is a short-acting antagonist, which is considered a favorable property for clinical development.[6]

Comparative Data

The following tables summarize the available quantitative data for this compound and aticaprant, covering their binding affinity, selectivity, and functional antagonist activity.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
CompoundTargetKᵢ (nM)Selectivity (fold) vs. MORSelectivity (fold) vs. DORReference
This compound KOR0.72~36~212[2][7][8][9]
MOR25.8--[8][9]
DOR153--[9]
Aticaprant KOR0.81~30~192[6]
MOR24.0--[6]
DOR155--[6]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. MOR (Mu-Opioid Receptor), DOR (Delta-Opioid Receptor)

Table 2: In Vivo Receptor Occupancy and Selectivity
CompoundMethodED₅₀ (KOR)ED₅₀ (MOR)In Vivo Selectivity (MOR/KOR)SpeciesReference
[11C]this compound PET Imaging15.6 µg/kg119 µg/kg~7.6Rhesus Monkey[8][10]
Aticaprant PET Imaging with [11C]this compound0.33 mg/kg (oral)Not determined by this method-Human[11]

ED₅₀ (Effective Dose 50): The dose of a drug that produces 50% of its maximal effect, in this case, receptor occupancy.

Signaling Pathways and Experimental Workflows

KOR Signaling Pathway

Activation of the KOR by its endogenous ligand, dynorphin, or synthetic agonists, initiates a signaling cascade through G protein-coupled receptors, primarily Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).[12] KOR antagonists like this compound and aticaprant block these downstream effects.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates Antagonist This compound / Aticaprant Antagonist->KOR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Simplified KOR signaling pathway and the inhibitory action of antagonists.

General Experimental Workflow for KOR Antagonist Comparison

The following diagram outlines a typical workflow for comparing the preclinical and clinical properties of KOR antagonists.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials binding Radioligand Binding Assays (Kᵢ, Selectivity) functional Functional Assays (cAMP, β-arrestin) binding->functional pk Pharmacokinetics (Bioavailability, Half-life) functional->pk ro Receptor Occupancy (PET Imaging) pk->ro behavior Behavioral Models (e.g., Forced Swim Test) ro->behavior phase1 Phase I (Safety, Tolerability) behavior->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Efficacy) phase2->phase3

Caption: A generalized workflow for the development and comparison of KOR antagonists.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compounds for KOR, MOR, and DOR.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human recombinant opioid receptors (KOR, MOR, or DOR) are prepared.

  • Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound or aticaprant).

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Receptor Occupancy using PET Imaging

Objective: To determine the in vivo receptor occupancy (ED₅₀) of the test compounds.

General Protocol (based on [11C]this compound studies):

  • Radiotracer Synthesis: [11C]this compound is synthesized and purified for intravenous injection.

  • Animal/Human Subject Preparation: Subjects (e.g., rhesus monkeys or human volunteers) are positioned in a PET scanner.[1][7]

  • Baseline Scan: A baseline PET scan is performed following the injection of [11C]this compound to measure the baseline receptor availability.

  • Blocking Scan: In a separate session, subjects are pre-treated with a range of doses of the unlabeled antagonist (e.g., this compound or aticaprant) prior to the injection of [11C]this compound.

  • Image Acquisition and Analysis: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes). The time-activity curves for different brain regions are generated.

  • Kinetic Modeling: The regional distribution volumes (Vₜ) are calculated using appropriate kinetic models (e.g., two-tissue compartment model).

  • Receptor Occupancy Calculation: Receptor occupancy at each dose of the unlabeled antagonist is calculated as the percentage reduction in specific binding compared to the baseline scan.

  • ED₅₀ Determination: The ED₅₀ is determined by fitting the dose-occupancy data to a sigmoidal dose-response curve.

Behavioral Models: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of KOR antagonists in animal models.

General Protocol (as used with aticaprant):

  • Animal Subjects: Male C57BL/6J mice are commonly used.[5]

  • Stress Induction (Optional but common for KOR studies): Mice may be subjected to a chronic stress paradigm, such as unpredictable chronic mild stress (UCMS), to induce a depressive-like state.[4][5]

  • Drug Administration: Mice are treated with the test compound (e.g., aticaprant 10 mg/kg) or vehicle daily for a specified period.[5]

  • Forced Swim Test:

    • Mice are individually placed in a cylinder of water from which they cannot escape.

    • The session is typically video-recorded for a duration of 6 minutes.

    • The duration of immobility (floating without struggling) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions.

  • Data Analysis: The mean duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.[4]

Discussion and Conclusion

Both this compound and aticaprant are potent and selective KOR antagonists with high affinity for the target receptor. Their selectivity profiles against MOR and DOR are also comparable. The availability of [11C]this compound has been crucial for in vivo imaging and understanding the pharmacodynamics of KOR antagonists in the living brain. Aticaprant has been more extensively studied in the context of clinical development for depression and has demonstrated efficacy in preclinical models of stress and anhedonia.[4][5]

The choice between these compounds for research purposes will depend on the specific application. This compound, particularly its radiolabeled form, is an excellent tool for PET imaging studies. Aticaprant, with its oral bioavailability and established preclinical efficacy in behavioral models, is a valuable compound for investigating the therapeutic potential of KOR antagonism in various disease models.

This guide provides a comparative overview based on publicly available data. Researchers should always refer to the specific methodologies detailed in the cited literature when designing their own experiments.

References

Validating [11C]LY2795050 PET: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Positron Emission Tomography (PET) imaging with the radiotracer [11C]LY2795050, with a focus on its validation through blocking studies. We present supporting experimental data, detailed methodologies, and visualizations to aid in the understanding and application of this technology for kappa-opioid receptor (KOR) research.

Introduction to [11C]this compound

[11C]this compound is a novel, selective antagonist radiotracer for PET imaging of the KOR.[1][2] The KOR system is implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and substance abuse disorders.[2][3] Accurate in vivo quantification of KOR is crucial for understanding its role in these conditions and for the development of novel therapeutics. Blocking studies are essential for validating the specificity of a new radiotracer, demonstrating that it binds to the intended target and that this binding can be displaced by other compounds acting at the same receptor.

Performance of [11C]this compound in Blocking Studies

Blocking studies have demonstrated that [11C]this compound is a highly selective and suitable tracer for imaging KOR in both non-human primates and humans.[1][2][4][5] The tracer exhibits favorable pharmacokinetic properties, including rapid brain uptake and a distribution pattern consistent with the known density of KOR in the brain.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo blocking studies validating [11C]this compound.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

ReceptorBinding Affinity (Ki, nM)Selectivity vs. KOR
Kappa-Opioid Receptor (KOR)0.72[2][5][7]-
Mu-Opioid Receptor (MOR)25.8[1][5]36-fold[5]
Delta-Opioid Receptor (DOR)153[8]212.5-fold

Table 2: In Vivo Validation of [11C]this compound in Rhesus Monkeys

ParameterValueDescription
ED50 at KOR15.6 µg/kg[1][5][9]Dose of unlabeled this compound required to occupy 50% of KOR.
ED50 at MOR119 µg/kg[1][5][9]Dose of unlabeled this compound required to occupy 50% of MOR.
In Vivo Selectivity (MOR:KOR)7.6[1][5][9]Ratio of ED50 values, indicating in vivo preference for KOR.

Table 3: Receptor Occupancy of LY2456302 Measured with [11C]this compound PET in Humans

ParameterValue
Maximum Occupancy (rmax)93%[4][10]
IC500.58 - 0.65 ng/mL[4][10]

Experimental Protocols

In Vivo Blocking Studies in Rhesus Monkeys

These studies aimed to determine the in vivo selectivity of [11C]this compound.

  • Animal Preparation: Rhesus monkeys underwent PET scans.

  • Radiotracer Injection: A bolus of [11C]this compound was injected intravenously.[9]

  • Blocking Agents: For blocking studies, various doses of unlabeled this compound were co-injected with the radiotracer to determine the ED50 at KOR.[5][9] To assess non-specific binding and selectivity over the mu-opioid receptor (MOR), the non-selective opioid antagonist naloxone or the selective KOR antagonist LY2456302 were administered prior to the tracer.[2] To determine the ED50 at MOR, the MOR-selective radiotracer [11C]carfentanil was used in separate scans with co-injections of varying doses of unlabeled this compound.[5][9]

  • PET Data Acquisition: Dynamic PET scans were acquired for 90 minutes.[4]

  • Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites.[2]

  • Data Analysis: Regional time-activity curves were generated. Kinetic modeling was applied to calculate the binding potential (BPND), which is an indicator of receptor density. Occupancy was calculated by comparing the BPND in the baseline and blocked states.[5][9]

Human Receptor Occupancy Studies

These studies aimed to demonstrate brain penetration and KOR target engagement of a KOR antagonist (LY2456302) in healthy human subjects.[4]

  • Subject Participation: Healthy human subjects were recruited for the study.

  • PET Scans: Each subject underwent three PET scans with [11C]this compound: a baseline scan, a scan 2.5 hours post-dose of LY2456302, and a scan 24 hours post-dose.[4][10]

  • Blocking Agent Administration: A single oral dose of the KOR antagonist LY2456302 was administered.[4]

  • PET Data Acquisition: Dynamic PET scans were acquired for 90 minutes on a high-resolution research tomograph (HRRT).[4]

  • Data Analysis: The distribution volume (VT) of the tracer was estimated. Receptor occupancy (RO) was determined from a graphical occupancy plot and related to the plasma concentration of LY2456302 to calculate the maximum occupancy (rmax) and the half-maximal inhibitory concentration (IC50).[4][10]

Visualizations

Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK MAPK (ERK, p38, JNK) beta_arrestin->MAPK Activates Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates This compound [11C]this compound (Antagonist) This compound->KOR Blocks

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).

Experimental Workflow for [11C]this compound PET Blocking Studies

PET_Workflow cluster_baseline Baseline Scan cluster_blocking Blocking Scan A1 Administer [11C]this compound A2 Acquire PET Data (90 min) A1->A2 A3 Collect Arterial Blood Samples A2->A3 A4 Calculate Baseline Binding Potential (BP_ND) A3->A4 C1 Calculate Receptor Occupancy (RO) A4->C1 B1 Administer Blocking Agent (e.g., Naloxone, LY2456302) B2 Administer [11C]this compound B1->B2 B3 Acquire PET Data (90 min) B2->B3 B4 Collect Arterial Blood Samples B3->B4 B5 Calculate Blocked Binding Potential (BP_ND) B4->B5 B5->C1

Caption: General experimental workflow for a [11C]this compound PET blocking study.

References

Cross-Validation of LY2795050 Effects: A Comparative Guide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, across different species. The information is compiled from preclinical and in vitro studies to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound in Cloned Human Receptors

ReceptorBinding Affinity (Ki) in nM
Kappa-Opioid Receptor (KOR)0.72[1][2][3]
Mu-Opioid Receptor (MOR)25.8[2][3]
Delta-Opioid Receptor (DOR)153[2][3]

Table 2: In Vivo Receptor Selectivity of this compound in Rhesus Monkeys

ParameterValue
In Vitro KOR/MOR Selectivity Ratio~36:1[4]
In Vivo ED50 at KOR15.6 µg/kg[4]
In Vivo ED50 at MOR119 µg/kg[4]
In Vivo MOR:KOR ED50 Ratio7.6[4]

Table 3: In Vivo Behavioral Effects of this compound in Mice

SpeciesTestDoseRouteEffect
MouseLocomotor Activity0.32 mg/kgi.p.No direct effect on locomotion, but blocks KOR agonist-induced locomotor depression.[3][5]
MouseOpen Space Swim0.32 mg/kgi.p.Decreased immobility, with effects observed with as little as a 1-minute pretreatment in males, and a 15-minute pretreatment in both males and females.[2][3]

Table 4: Ex Vivo Brain Tissue Concentrations of this compound in Rodents

SpeciesBrain RegionConcentration (ng/g) at 60 min post-dose
Wild-Type MiceStriatum3.0 ± 0.6[1][6]
Wild-Type MiceCerebellum1.0 ± 0.6[1][6]
KOR Knockout MiceStriatum0.6 ± 0.2[1][6]
KOR Knockout MiceCerebellum0.7 ± 0.2[1][6]
Sprague-Dawley RatsStriatumHigher than cerebellum (ratio of 3.3 at 60 min)[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the kappa-opioid receptor signaling pathway and a general experimental workflow for evaluating KOR antagonists.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates p38_MAPK p38 MAPK Activation KOR->p38_MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases This compound This compound This compound->KOR Antagonist Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Agonist Aversion Aversive Effects p38_MAPK->Aversion

Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis and Comparison binding_assay Radioligand Binding Assay (Human Cloned Receptors) functional_assay Functional Assay (e.g., cAMP inhibition) binding_assay->functional_assay Determine Ki and functional activity rodent_studies Rodent Studies (Mice, Rats) functional_assay->rodent_studies Lead Compound Selection compare_affinity Compare Binding Affinity and Selectivity functional_assay->compare_affinity behavioral Behavioral Assays (Locomotor, Swim Test) rodent_studies->behavioral pet_imaging PET Imaging ([11C]this compound) rodent_studies->pet_imaging nhp_studies Non-Human Primate Studies (Rhesus Monkeys) nhp_studies->pet_imaging compare_pkpd Compare Pharmacokinetics and Pharmacodynamics behavioral->compare_pkpd pet_imaging->compare_pkpd cross_species_validation Cross-Species Validation compare_affinity->cross_species_validation compare_pkpd->cross_species_validation

Caption: General Experimental Workflow for KOR Antagonists.

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of this compound for opioid receptors.

  • Membrane Preparation: Cell membranes expressing cloned human kappa, mu, or delta opioid receptors are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Competition Assay:

    • A constant concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]diprenorphine) is used.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

    • Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naltrexone).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

PET Imaging in Rhesus Monkeys

This protocol outlines the procedure for Positron Emission Tomography (PET) imaging with [11C]this compound in rhesus monkeys.

  • Animal Preparation: Rhesus monkeys are anesthetized, and intravenous catheters are placed for radiotracer injection and blood sampling.

  • Radiotracer Synthesis: [11C]this compound is synthesized with high radiochemical purity (>99%).[7][8]

  • PET Scan Acquisition:

    • A transmission scan is performed for attenuation correction.

    • [11C]this compound is injected intravenously as a bolus.

    • Dynamic emission data are collected for a specified duration (e.g., 120 minutes).

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.

  • Image Reconstruction and Analysis:

    • PET images are reconstructed, and regions of interest (ROIs) are drawn on co-registered MRI scans.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate binding parameters such as the total distribution volume (VT) and binding potential (BPND).

  • Blocking Studies: To determine in vivo selectivity and receptor occupancy, scans are performed after administration of unlabeled this compound or other opioid receptor antagonists.

Locomotor Activity Test in Mice

This protocol details the assessment of spontaneous locomotor activity in mice following this compound administration.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Habituation: Mice are habituated to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • This compound (e.g., 0.32 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

    • To assess antagonist effects, a KOR agonist (e.g., U50,488) is administered at a specified time after this compound.

  • Data Collection: Mice are placed in the open-field arena, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes).[9]

  • Data Analysis: Locomotor activity data are analyzed to compare the effects of this compound, the KOR agonist, and their combination against the vehicle control group.

Open Space Swim Test in Mice

This protocol describes the procedure for the open space swim test to evaluate the antidepressant-like effects of this compound.

  • Apparatus: A container of water (e.g., 24-30°C) from which the mouse cannot escape.

  • Drug Administration: this compound (e.g., 0.32 mg/kg) or vehicle is administered i.p. at a specific time (e.g., 1 or 15 minutes) before the swim test.[2][3]

  • Test Procedure:

    • Each mouse is placed in the water for a single session (e.g., 15 minutes).[9][10]

    • The session is video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or using automated software.

  • Data Analysis: The total time spent immobile is compared between the this compound-treated and vehicle-treated groups.

References

A Comparative Analysis of LY2795050 Binding: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – A comprehensive guide comparing the in vitro and in vivo binding characteristics of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the compound's binding affinity and selectivity, supported by experimental data and protocols, to aid in the advancement of central nervous system dysfunction research.

This compound has demonstrated high affinity and selectivity for the kappa-opioid receptor in preclinical studies.[1][2] This guide synthesizes key findings from various studies to present a clear comparison of its binding properties under laboratory conditions (in vitro) and within a living organism (in vivo). Understanding the discrepancies and correlations between these two settings is crucial for predicting clinical efficacy and safety.

Quantitative Comparison of Binding Affinity and Selectivity

The binding profile of this compound has been characterized using radioligand competition assays for in vitro analysis and positron emission tomography (PET) imaging for in vivo studies.[1][3] The data reveals a notable difference in selectivity between the two environments.

ParameterReceptorIn Vitro (Kᵢ, nM)In Vivo (ED₅₀, µg/kg)Selectivity (KOR vs. MOR)
Binding Affinity Kappa-Opioid Receptor (KOR)0.72[3][4]15.6[3][5]In Vitro: ~36-fold[3][4]
Mu-Opioid Receptor (MOR)25.8[3][4]119[3][5]In Vivo: ~7.6-fold[3][5]
Delta-Opioid Receptor (DOR)153[4]Not Reported

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. ED₅₀ (Effective Dose, 50%): The dose of a drug that produces 50% of its maximum effect or receptor occupancy.

The data clearly indicates that while this compound is highly selective for the KOR in vitro, this selectivity is reduced, though still significant, in vivo.[3][5] The in vivo selectivity of approximately 7.6-fold for KOR over MOR is considered sufficient for this compound to be a suitable probe for studying the KOR system with PET.[3][5]

Experimental Methodologies

A thorough understanding of the experimental protocols is essential for interpreting the binding data. The following sections detail the methodologies employed in the key in vitro and in vivo studies.

In Vitro Radioligand Competition Binding Assay

The in vitro binding affinity of this compound was determined using radioligand competition binding assays with cloned human opioid receptors (KOR, MOR, and DOR).[4][6]

Protocol:

  • Membrane Preparation: Cell membranes from CHO cells stably transfected with human KOR, MOR, or DOR are prepared.[6]

  • Incubation: The cell membranes (approximately 20 µg of protein) are incubated with a specific radioligand ([³H]U69,593 for KOR or [³H]diprenorphine for MOR and DOR) and varying concentrations of unlabeled this compound.[6]

  • Equilibrium: The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound ligand.[7]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cluster_0 In Vitro Binding Assay Workflow Membrane Prep Prepare cell membranes with opioid receptors Incubation Incubate membranes with radioligand and this compound Membrane Prep->Incubation Add Filtration Separate bound and free radioligand via filtration Incubation->Filtration After equilibrium Quantification Measure radioactivity of bound ligand Filtration->Quantification Measure Analysis Calculate IC50 and Ki values Quantification->Analysis Analyze

In Vitro Radioligand Binding Assay Workflow

In Vivo PET Imaging

The in vivo binding of this compound was evaluated in rhesus monkeys using PET imaging with the radiolabeled tracer [¹¹C]this compound.[3][5]

Protocol:

  • Radiotracer Synthesis: [¹¹C]this compound is synthesized with high radiochemical purity.[1]

  • Animal Preparation: Rhesus monkeys are anesthetized and positioned in a PET scanner. An arterial line is placed for blood sampling to measure the input function.[1]

  • Tracer Injection and PET Scan: A bolus of [¹¹C]this compound is injected intravenously, and dynamic PET scanning is performed for 90-120 minutes.[8]

  • Blocking Studies: To determine selectivity and receptor occupancy, blocking studies are conducted. This involves co-injecting varying doses of unlabeled this compound or other receptor-specific ligands (e.g., the MOR-selective radiotracer [¹¹C]carfentanil) with the radiotracer.[3]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[8]

  • Image Analysis and Kinetic Modeling: The PET data is reconstructed into dynamic images. Regions of interest (ROIs) are drawn on the images corresponding to different brain regions. Kinetic modeling (e.g., using the simplified reference tissue model or multilinear analysis) is applied to the time-activity curves in each ROI to estimate binding parameters such as the binding potential (BPₙₖ).[3][9] The ED₅₀ is then calculated from the dose-occupancy data.[3]

cluster_1 In Vivo PET Imaging Workflow Tracer Synthesis Synthesize [11C]this compound Injection & Scan Inject [11C]this compound and acquire PET data Tracer Synthesis->Injection & Scan Animal Prep Anesthetize subject and position in PET scanner Animal Prep->Injection & Scan Blood Sampling Collect arterial blood samples Injection & Scan->Blood Sampling Image Analysis Reconstruct images and define regions of interest Injection & Scan->Image Analysis Kinetic Modeling Apply kinetic models to estimate binding parameters Blood Sampling->Kinetic Modeling Image Analysis->Kinetic Modeling

In Vivo PET Imaging Experimental Workflow

Mechanism of Action: Kappa-Opioid Receptor Antagonism

This compound acts as a selective antagonist at the kappa-opioid receptor.[1] The KOR is a G-protein coupled receptor, and its activation by endogenous ligands like dynorphin is associated with dysphoria, stress, and the regulation of mood and motivation. By blocking the KOR, this compound can potentially alleviate these effects, making it a promising candidate for the treatment of depression, anxiety, and substance use disorders.[1]

Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Activates This compound This compound This compound->KOR Blocks G_Protein G-protein Activation KOR->G_Protein Blocked_Response Blocked Cellular Response KOR->Blocked_Response Downstream Downstream Signaling G_Protein->Downstream Cellular_Response Cellular Response (e.g., Dysphoria, Stress) Downstream->Cellular_Response

Signaling Pathway of KOR Antagonism by this compound

Conclusion

This comparative guide highlights the distinct binding characteristics of this compound in in vitro and in vivo settings. While a decrease in selectivity is observed when moving from a controlled in vitro environment to a complex biological system, this compound maintains sufficient in vivo selectivity for the kappa-opioid receptor to be a valuable research tool and a potential therapeutic agent. The detailed experimental protocols provided herein offer a framework for the replication and extension of these findings.

References

A Comparative Analysis of the Kappa-Opioid Receptor Ligands: LY2795050 and U50,488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, and U50,488, a selective KOR agonist. The data presented herein is compiled from various preclinical studies to offer a comprehensive overview of their respective in vitro and in vivo activities.

Introduction

The kappa-opioid receptor (KOR) system is a critical modulator of pain, mood, and addiction.[1] Ligands targeting this receptor are of significant interest for therapeutic development. U50,488 is a well-established tool compound used to investigate the physiological effects of KOR activation, which include analgesia, sedation, and dysphoria.[2][3] In contrast, this compound is a newer, short-acting KOR antagonist being explored for its potential in treating central nervous system disorders by blocking the effects of endogenous or exogenous KOR agonists.[4][5] This guide will compare these two compounds by examining their binding affinities, functional activities, and in vivo effects, supported by detailed experimental protocols.

In Vitro Pharmacological Profile

The in vitro characteristics of this compound and U50,488 define their fundamental interactions with the kappa-opioid receptor and related opioid receptors.

This compound: A Selective KOR Antagonist

This compound demonstrates high affinity and selectivity for the KOR. Its antagonist properties are evident by its ability to block the action of KOR agonists.

ParameterReceptorValue (nM)Reference
Binding Affinity (Ki) KOR0.72[4][5]
MOR25.8[5][6]
DOR153[5][6]
Antagonist Potency (Kb) KOR0.63[4][5]
MOR6.8[5]
DOR83.3[5]
U50,488: A Potent KOR Agonist

U50,488 is a full agonist at the KOR, effectively stimulating G-protein signaling pathways. Its efficacy is demonstrated by its low EC50 and high Emax values in functional assays.

ParameterAssayValueReference
Agonist Potency (EC50) Gαz activationVaries by Gα subunit[7]
Gαi1 activationVaries by Gα subunit[7]
Inhibition of Dopamine Release (NAc core)~0.1 µM (caudal)[8]
Maximum Efficacy (Emax) G-protein activationFull agonist[7]

In Vivo Efficacy and Effects

The in vivo actions of this compound and U50,488 reflect their opposing mechanisms at the KOR, with U50,488 inducing characteristic KOR agonist effects and this compound blocking them.

U50,488: In Vivo Agonist Profile

U50,488 produces a range of dose-dependent effects in animal models, including analgesia, sedation (decreased locomotor activity), and aversion.

EffectAnimal ModelDose (mg/kg)OutcomeReference
Analgesia Mouse (Warm-water tail-withdrawal)5Significant analgesic effect[9]
Locomotor Activity Mouse10Decreased locomotor activity[5]
Hamster1Hyperactivity[10]
Hamster10Hypoactivity[10]
Conditioned Place Aversion Mouse2.5 - 10Significant aversion[11][12]
This compound: In Vivo Antagonism of U50,488

The primary in vivo efficacy of this compound is demonstrated by its ability to dose-dependently block the effects of U50,488.

Effect BlockedAnimal ModelThis compound Dose (mg/kg)U50,488 Dose (mg/kg)OutcomeReference
Locomotor Depression Mouse0.3210Prevention of locomotor deficits with 15-min pretreatment[5][13]
Grooming Deficits Mouse0.032 - 0.1Not specifiedPrevention of grooming deficits[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist KOR Agonist (e.g., U50,488) KOR KOR Agonist->KOR Activates Antagonist KOR Antagonist (e.g., this compound) Antagonist->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Ca_Channel ↓ Ca2+ Channel Activity G_protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

KOR Signaling Pathway

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with KOR Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Radiolabeled Ligand ([3H]U-69,593) Radioligand->Incubate Test_Compound Test Compound (this compound or U50,488) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze Locomotor_Activity_Assay cluster_pretreatment Pretreatment cluster_treatment Treatment cluster_testing Testing cluster_analysis Analysis Inject_Antagonist Administer this compound or Vehicle Wait Pretreatment Time (e.g., 15 min) Inject_Antagonist->Wait Inject_Agonist Administer U50,488 Wait->Inject_Agonist Place_in_Chamber Place Animal in Open-Field Chamber Inject_Agonist->Place_in_Chamber Record_Activity Record Locomotor Activity (e.g., 90 min) Place_in_Chamber->Record_Activity Analyze_Data Compare Activity Between Treatment Groups Record_Activity->Analyze_Data

References

Decoding the Specificity of LY2795050 for the Kappa Opioid Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa opioid receptor (KOR) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, anxiety, and addiction. The development of selective KOR antagonists is a key area of research, with LY2795050 being a prominent compound under investigation. This guide provides a comprehensive validation of this compound's specificity for the KOR, comparing its performance with other notable KOR ligands through supporting experimental data.

Quantitative Comparison of Ligand-Receptor Interactions

The specificity of a ligand is primarily determined by its binding affinity and functional potency at the target receptor versus other receptors. The following tables summarize the in vitro and in vivo data for this compound and other key KOR antagonists.

Table 1: In Vitro Binding Affinities (Ki, nM) of KOR Antagonists at Opioid Receptors

LigandKappa (KOR)Mu (MOR)Delta (DOR)KOR/MOR SelectivityKOR/DOR Selectivity
This compound 0.72 [1][2][3][4]25.8 [1][2][3][4]153 [1][2][3][4]~36-fold [1][3]~212-fold [5]
Aticaprant (LY2456302)0.81[6]24.0[6]155[6]~30-fold[6]~191-fold
JDTic0.32[7]>1000>1000>3125-fold[7]>3125-fold[7]
Norbinaltorphimine (nor-BNI)0.3711.816.3~32-fold~44-fold
Asimadoline (Agonist)1.2[2][8]601[1]597[1]~501-fold[8]~498-fold[8]

Table 2: In Vitro Functional Antagonist Potency of KOR Antagonists

LigandAssay TypeKOR Antagonist Potency (Kb or IC50, nM)
This compound GTPγS0.63 (Kb) [2]
Aticaprant (LY2456302)GTPγS0.813 (Kb)
JDTicGTPγS0.02 (Ki)[7]

Table 3: In Vivo Selectivity of this compound in Rhesus Monkeys

ParameterKORMORKOR/MOR Selectivity
ED50 (µg/kg) [1][3]15.6 [1][3]119 [1][3]~7.6-fold [1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the specificity of this compound.

Radioligand Competition Binding Assay

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the opioid receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine).

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand is added to a separate set of wells.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay determines the ability of a compound to act as an agonist or antagonist by measuring its effect on G-protein activation.

1. Membrane Preparation:

  • Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • In a multi-well plate, incubate the cell membranes with the test compound (for antagonist testing, pre-incubation is required before adding an agonist).

  • Add a fixed concentration of a KOR agonist (e.g., U-69,593) to stimulate the receptor.

  • Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

3. Incubation and Termination:

  • The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.

  • The reaction is terminated by rapid filtration.

4. Detection and Analysis:

  • The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • For antagonists, the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.

  • The antagonist potency (Kb) is then calculated.

Visualizing Specificity and Signaling

Comparative Selectivity Profile of KOR Antagonists

G cluster_ligands KOR Antagonists cluster_receptors Opioid Receptors This compound This compound KOR KOR This compound->KOR High Affinity (Ki = 0.72 nM) MOR MOR This compound->MOR Moderate Affinity (Ki = 25.8 nM) DOR DOR This compound->DOR Low Affinity (Ki = 153 nM) Aticaprant Aticaprant Aticaprant->KOR High Affinity (Ki = 0.81 nM) Aticaprant->MOR Moderate Affinity (Ki = 24.0 nM) Aticaprant->DOR Low Affinity (Ki = 155 nM) JDTic JDTic JDTic->KOR Very High Affinity (Ki = 0.32 nM) JDTic->MOR Very Low Affinity (>1000 nM) JDTic->DOR Very Low Affinity (>1000 nM) norBNI norBNI norBNI->KOR High Affinity (Ki = 0.37 nM) norBNI->MOR Moderate Affinity (Ki = 11.8 nM) norBNI->DOR Moderate Affinity (Ki = 16.3 nM)

Caption: Comparative binding affinities of KOR antagonists.

Experimental Workflow for Assessing Ligand-Receptor Specificity

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Binding Radioligand Binding Assay Data_Analysis_1 Data_Analysis_1 Binding->Data_Analysis_1 Determine Ki values for KOR, MOR, DOR Functional GTPγS Functional Assay Data_Analysis_2 Data_Analysis_2 Functional->Data_Analysis_2 Determine Kb/IC50 values (Antagonist Potency) PET PET Imaging Studies Data_Analysis_3 Data_Analysis_3 PET->Data_Analysis_3 Determine Receptor Occupancy (ED50 values) Behavioral Behavioral Pharmacology Data_Analysis_4 Data_Analysis_4 Behavioral->Data_Analysis_4 Assess Functional Antagonism (e.g., blockade of agonist effects) Specificity_Profile Comprehensive Specificity Profile Data_Analysis_1->Specificity_Profile Data_Analysis_2->Specificity_Profile Data_Analysis_3->Specificity_Profile Data_Analysis_4->Specificity_Profile

Caption: Workflow for determining ligand specificity.

KOR Signaling Pathway upon Antagonism by this compound

G cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gαi/o Protein KOR->G_protein Activation Blocked AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Production (Basal Level) This compound This compound (Antagonist) This compound->KOR Binds and blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binding prevented Downstream Downstream Signaling cAMP->Downstream

Caption: KOR signaling blocked by this compound.

References

A Comparative Guide to the Test-Retest Reliability of [11C]LY2795050 PET Imaging for the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the test-retest reliability of [11C]LY2795050, an antagonist radiotracer for the kappa-opioid receptor (KOR), with other available KOR PET tracers. The information is intended for researchers, scientists, and drug development professionals involved in neuroreceptor imaging and the study of neuropsychiatric disorders where the KOR system is implicated.

Overview of [11C]this compound

[11C]this compound is a potent and selective antagonist for the KOR, developed for in vivo imaging with Positron Emission Tomography (PET).[1][2] Its favorable pharmacokinetic properties and binding profile in the brain make it a suitable candidate for quantifying KOR density in humans.[2][3] The uptake pattern of [11C]this compound aligns well with the known distribution of KOR in the brain.[4][5]

Quantitative Comparison of Test-Retest Reliability

The following tables summarize the test-retest reliability data for [11C]this compound and alternative KOR PET tracers. The key metrics for reliability are the mean absolute variability and the intraclass correlation coefficient (ICC). Lower variability and higher ICC values indicate greater reliability.

[11C]this compound Test-Retest Reliability Data

The primary outcome measure for test-retest reliability of [11C]this compound is the total distribution volume (VT). Studies have shown good to excellent reproducibility for VT estimates.[4][5][6][7][8] For binding potential (BPND), the test-retest variability is generally good in regions with moderate to high KOR density.[4][5][6][7][8]

Outcome MeasureBrain RegionMean Absolute Variability (%)Intraclass Correlation Coefficient (ICC)
VT Amygdala12%0.84
Insula8%0.91
Putamen8%0.93
Frontal Cortex9%0.88
Caudate9%0.91
Cerebellum10%0.83
BPND Amygdala18%0.76
Insula14%0.85
Putamen15%0.87
Frontal Cortex20%0.72
Caudate16%0.84

Data sourced from a study with 16 healthy subjects who underwent two 90-minute PET scans on the same day.[4][5][6]

Comparison with Alternative KOR PET Tracers

Several other radiotracers have been developed for imaging the KOR. The table below compares the test-retest variability of [11C]this compound with agonist tracers such as [11C]GR103545, [11C]EKAP, and [11C]FEKAP.

TracerTypeKey Outcome MeasureMean Absolute Variability (%)
[11C]this compound AntagonistVT≤ 10% (most regions), 12% (amygdala)
[11C]GR103545 AgonistVT~15%
[11C]EKAP AgonistVT7%
[11C]FEKAP AgonistVT18%
[11C]LY2459989 AntagonistBPNDHigher than [11C]this compound (specific values not provided in search results)

[11C]EKAP demonstrates lower test-retest variability for VT compared to [11C]this compound and other agonist tracers.[9] [11C]LY2459989, another antagonist, shows higher specific binding signals than [11C]this compound, suggesting it may be an improved tracer, though direct test-retest comparison data is limited in the provided results.[10]

Experimental Protocols

A standardized experimental protocol is crucial for ensuring the reliability of PET imaging studies. The following outlines the typical methodology used in the test-retest studies for [11C]this compound.

Participant Information
  • Subjects: Healthy volunteers (e.g., 16 subjects: 11 men, 5 women).[4][5][6]

  • Inclusion/Exclusion Criteria: Subjects are typically screened for any medical or psychiatric conditions and undergo a physical examination, electrocardiogram, and routine blood and urine tests. MR images are acquired to rule out structural brain abnormalities.[11]

Radiotracer Synthesis
  • [11C]this compound is synthesized via a multi-step process, often involving the cyanation of a precursor molecule.[1][3][12] The final product's radiochemical purity should be greater than 98%.[5]

PET Imaging Procedure
  • Scanner: High-resolution research tomograph (HRRT).[4][5]

  • Scan Duration: Two 90-minute PET scans are performed on the same day, separated by a few hours (e.g., 4.6 ± 1.1 hours).[4][5]

  • Data Acquisition: A transmission scan is conducted for attenuation correction before the tracer injection.[4] Arterial blood sampling is performed throughout the scan to obtain the arterial input function.[4][5][6]

Data Analysis
  • Kinetic Modeling: The two-tissue compartment model (2TC) and multilinear analysis-1 (MA1) are considered the most appropriate models for analyzing [11C]this compound imaging data.[4][5][6][11]

  • Outcome Measures: The primary outcome measures are the total distribution volume (VT) and the non-displaceable binding potential (BPND).[4][5][6] Since there is no suitable reference region for KOR, the non-displaceable distribution volume (VND) is often estimated from the cerebellum VT.[6][7]

Visualizations

Experimental Workflow

G cluster_pre Pre-Scan cluster_scan PET Scan Day cluster_post Data Analysis A Subject Recruitment & Screening B Informed Consent A->B C Structural MRI B->C E Test Scan (90 min) + Arterial Blood Sampling C->E D [11C]this compound Synthesis & QC D->E F Inter-scan Interval (~4.6 hours) E->F G Retest Scan (90 min) + Arterial Blood Sampling F->G H Image Reconstruction G->H I Kinetic Modeling (2TC/MA1) H->I J Calculation of V_T and BP_ND I->J K Test-Retest Reliability Analysis J->K

Caption: Workflow of a [11C]this compound test-retest PET imaging study.

Kappa-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Ligand [11C]this compound (Antagonist) Ligand->KOR Binds

Caption: Simplified signaling pathway of the kappa-opioid receptor.

References

A Comparative Guide to Short-Acting vs. Long-Acting Kappa Opioid Receptor (KOR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa opioid receptor (KOR) system has emerged as a critical target for the development of novel therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] KOR antagonists, by blocking the effects of the endogenous ligand dynorphin, have shown promise in preclinical and clinical studies. A key differentiating factor among these antagonists is their duration of action, which significantly influences their therapeutic potential and clinical development. This guide provides a comparative analysis of short-acting and long-acting KOR antagonists, supported by experimental data, to aid researchers in selecting appropriate pharmacological tools and advancing drug discovery efforts.

Executive Summary

Short-acting KOR antagonists, such as aticaprant (JNJ-67953964), offer a more desirable pharmacokinetic profile for clinical use, with a shorter half-life allowing for better dose control and reduced risk of prolonged side effects.[1] In contrast, long-acting antagonists like norbinaltorphimine (nor-BNI) and JDTic, while valuable research tools, exhibit exceptionally long-lasting effects that can complicate clinical development.[1][3] This guide will delve into the quantitative differences in their pharmacological profiles, detail the experimental protocols used for their characterization, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo pharmacological parameters of representative short-acting and long-acting KOR antagonists.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTypeKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR Functional Activity (IC50/Ke, nM)Selectivity (KOR vs. MOR/DOR)
Aticaprant (JNJ-67953964) Short-Acting0.813[4]24.0[5]155[5]IC50 = 3.0[6][7]~30-fold vs. MOR, ~190-fold vs. DOR[8]
nor-BNI Long-Acting0.26[4]~44 (relative potency)~39 (relative potency)Ke = 0.41~170-fold vs. MOR, ~150-fold vs. DOR[4]
JDTic Long-Acting~0.01 (Ke)~3.41 (relative selectivity)~79.3 (relative selectivity)Ke = 0.01341-fold vs. MOR, 7930-fold vs. DOR

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties

CompoundTypeHalf-lifeDuration of Action (in vivo)Brain Penetration
Aticaprant (JNJ-67953964) Short-Acting30-40 hours (human)[9]< 1 week (rodent)[4][6]Readily crosses the blood-brain barrier[9]
nor-BNI Long-ActingBiphasic elimination (rapid and slow phases)[4]Up to 2 months[1]Low unbound brain uptake[3]
JDTic Long-Acting~9 days (rodent brain)[3]> 11 days (rat)[1]Persistent in the brain[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the KOR signaling pathway and a typical experimental workflow.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR_Antagonist KOR Antagonist KOR KOR KOR_Antagonist->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates G_protein Gαi/o KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_Pathway Activates cAMP ↓ cAMP AC->cAMP Cellular_Effects Modulation of Nociception, Mood, and Reward cAMP->Cellular_Effects MAPK_Pathway->Cellular_Effects Beta_Arrestin->MAPK_Pathway Activates

Caption: KOR Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS Binding Assay (Determine IC50/Ke) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Determine Half-life, Brain Penetration) Functional_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (e.g., Tail-Flick Test) PK_Studies->PD_Studies Data_Analysis Comparative Data Analysis PD_Studies->Data_Analysis Start Compound Synthesis Start->Binding_Assay

Caption: Experimental Workflow for KOR Antagonist Comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the KOR.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.

  • Radioligand: [³H]U-69,593 (a selective KOR agonist).

  • Test Compounds: Short-acting and long-acting KOR antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing KOR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.[10]

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand ([³H]U-69,593), and varying concentrations of the unlabeled test compound.[10] Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.

  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional antagonist activity (Ke) of a test compound at the KOR. This assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Materials:

  • Receptor Source: Cell membranes expressing KOR.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: A selective KOR agonist (e.g., U-69,593).

  • Test Compounds: KOR antagonists.

  • Assay Buffer: Containing GDP, MgCl₂, and NaCl.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubation: Incubate the cell membranes with the KOR antagonist at various concentrations.[11]

  • Stimulation: Add a fixed concentration of the KOR agonist to stimulate G-protein activation.[11]

  • Labeling: Add [³⁵S]GTPγS to the reaction mixture. In the presence of an agonist, the G-protein will exchange GDP for the non-hydrolyzable [³⁵S]GTPγS.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The antagonist's potency (Ke) is determined by its ability to shift the concentration-response curve of the agonist to the right. This is often calculated using the Schild equation.

Rodent Tail-Flick Test

Objective: To assess the in vivo pharmacodynamic effect and duration of action of KOR antagonists by measuring their ability to block KOR agonist-induced analgesia.

Materials:

  • Animals: Mice or rats.

  • Apparatus: Tail-flick meter with a radiant heat source.[12][13]

  • KOR Agonist: U-50,488 or a similar selective agonist.

  • Test Compounds: KOR antagonists.

  • Restrainers: To gently hold the animals during the procedure.[12][13]

Procedure:

  • Acclimation: Acclimate the animals to the restraining tubes and the testing environment to minimize stress.[12]

  • Baseline Latency: Measure the baseline tail-flick latency by applying the radiant heat to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.[14]

  • Antagonist Administration: Administer the short-acting or long-acting KOR antagonist at various doses and at different pretreatment times before the agonist challenge.

  • Agonist Challenge: At the designated time after antagonist administration, administer the KOR agonist.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.

  • Data Analysis: The analgesic effect of the agonist is indicated by an increase in tail-flick latency. The antagonist's effect is measured by its ability to reverse this increase. The duration of action is determined by testing at different antagonist pretreatment times.[15]

Conclusion

The choice between a short-acting and a long-acting KOR antagonist is highly dependent on the research objective. Short-acting antagonists like aticaprant are more suitable for clinical development due to their manageable pharmacokinetic and pharmacodynamic profiles.[1] Long-acting antagonists such as nor-BNI and JDTic, despite their complex pharmacology, remain indispensable tools for preclinical research to elucidate the long-term consequences of KOR blockade. This guide provides a foundational comparison to inform the selection and application of these critical research compounds.

References

Safety Operating Guide

Proper Disposal of LY2795050: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of the research chemical LY2795050. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations.

This compound, a selective kappa-opioid receptor (KOR) antagonist, requires careful handling and disposal due to its chemical nature and potential biological activity. As with many research chemicals, specific environmental impact data may be limited, necessitating a cautious approach to waste management. All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental control regulations.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is crucial to mitigate risks of exposure through inhalation, ingestion, or skin contact.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary for handling the powder form to avoid inhalation.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection by a licensed waste disposal service.

  • Identification and Segregation :

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with non-hazardous waste.[1]

  • Waste Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2] The label should also include the date of waste accumulation and any known hazards.[1]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources and incompatible chemicals. Upon thermal decomposition, this compound may produce hazardous products such as oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).

  • Disposal of Contaminated Materials :

    • Solid Waste : Place all contaminated solid materials, such as gloves, weigh boats, and pipette tips, directly into the designated solid hazardous waste container.

    • Liquid Waste : Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Empty Containers : Triple-rinse empty this compound containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.[2][4]

  • Arranging for Professional Disposal :

    • Once the waste container is full or has reached the local regulatory time limit for satellite accumulation, arrange for pickup by a licensed hazardous waste disposal service.[1] Do not attempt to dispose of this compound down the drain or in the regular trash.[4]

Accidental Spill and Release Measures

In the event of a spill, the following procedures should be followed:

  • Small Spills : For small spills of the powdered form, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

  • Large Spills : For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Solutions : For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation (this compound) identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate as Hazardous Waste identify->segregate container Select & Label Compatible Waste Container segregate->container accumulate Store in Designated Satellite Accumulation Area container->accumulate full Container Full or Time Limit Reached? accumulate->full full->accumulate No pickup Arrange for Professional Hazardous Waste Disposal full->pickup Yes end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocol for LY2795050

Author: BenchChem Technical Support Team. Date: December 2025

When working with the potent and selective κ-opioid receptor antagonist LY2795050, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.

Hazard Identification and Risk Assessment:

This compound is a potent pharmacological agent. While specific toxicology data is not widely published, it is prudent to treat it as a hazardous substance. Potential routes of exposure include inhalation of dust, skin contact, eye contact, and ingestion.[1] A thorough risk assessment should be conducted before any handling activities.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for similar compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available.

PPE CategoryItemSpecifications and Usage
Eye Protection Safety GogglesTightly fitting safety goggles or a face shield should be worn to protect against splashes.[1][2]
Hand Protection Chemical-resistant glovesWear two pairs of chemotherapy-grade gloves for enhanced protection.[3] Ensure gloves are compatible with the solvents being used.
Body Protection Full protective suitA disposable, low-permeability full suit is recommended to prevent skin contact.[1]
Respiratory Protection Dust respirator or Self-Contained Breathing Apparatus (SCBA)For handling the powder form, a dust respirator is necessary to avoid inhalation.[1] In cases of potential aerosol generation or spills, a self-contained breathing apparatus (SCBA) should be used.[1]
Foot Protection BootsChemical-resistant boots should be worn to protect against spills.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe handle_don Don PPE Correctly prep_ppe->handle_don handle_weigh Weigh Compound in Ventilated Enclosure handle_don->handle_weigh handle_dissolve Dissolve Compound in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_doff->cleanup_dispose

Figure 1. Procedural workflow for handling this compound.

Operational Plan

1. Preparation:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment specific to the planned experiment.

  • SDS Review: If available, carefully review the Safety Data Sheet for this compound. In its absence, review the SDS for similar potent compounds.[1][2][4][5]

  • Gather PPE: Assemble all necessary personal protective equipment as outlined in the table above. Ensure all PPE is in good condition.

2. Handling:

  • Donning PPE: Put on PPE in the correct order (e.g., gown, then mask/respirator, then goggles/face shield, then gloves).

  • Weighing: Handle the solid form of this compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust.[1]

  • Dissolving: Prepare solutions in a certified chemical fume hood.

  • General Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[4]

3. Spill Management:

  • Small Spills: For small spills of the solid material, carefully use appropriate tools to place the spilled material into a sealed container for waste disposal.[1]

  • Large Spills: For larger spills, evacuate the area and follow emergency procedures. A self-contained breathing apparatus should be used during cleanup.[1]

  • Liquid Spills: Absorb liquid spills with an inert material and place it in a sealed container for disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to federal, state, and local environmental regulations.[1][5]

  • Contaminated PPE: All disposable PPE, such as gloves, suits, and masks, should be placed in a designated, sealed hazardous waste container immediately after use.[3]

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste.

  • Unused Compound: Dispose of any unused this compound as hazardous chemical waste. Do not dispose of it down the drain.[2]

By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2795050
Reactant of Route 2
LY2795050

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.